molecular formula C7H15NO3 B119502 D-Carnitine CAS No. 541-14-0

D-Carnitine

Cat. No.: B119502
CAS No.: 541-14-0
M. Wt: 161.20 g/mol
InChI Key: PHIQHXFUZVPYII-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-carnitine is the (S)-enantiomer of carnitine. It is a conjugate base of a (S)-carnitinium. It is an enantiomer of a (R)-carnitine.
D-carnitine has been reported in Apis cerana and Caenorhabditis elegans with data available.
Carnitine is not an essential amino acid;  it can be synthesized in the body. However, it is so important in providing energy to muscles including the heart-that some researchers are now recommending carnitine supplements in the diet, particularly for people who do not consume much red meat, the main food source for carnitine. Carnitine has been described as a vitamin, an amino acid, or a metabimin, i.e., an essential metabolite. Like the B vitamins, carnitine contains nitrogen and is very soluble in water, and to some researchers carnitine is a vitamin (Liebovitz 1984). It was found that an animal (yellow mealworm) could not grow without carnitine in its diet. However, as it turned out, almost all other animals, including humans, do make their own carnitine;  thus, it is no longer considered a vitamin. Nevertheless, in certain circumstances-such as deficiencies of methionine, lysine or vitamin C or kidney dialysis--carnitine shortages develop. Under these conditions, carnitine must be absorbed from food, and for this reason it is sometimes referred to as a metabimin or a conditionally essential metabolite. Like the other amino acids used or manufactured by the body, carnitine is an amine. But like choline, which is sometimes considered to be a B vitamin, carnitine is also an alcohol (specifically, a trimethylated carboxy-alcohol). Thus, carnitine is an unusual amino acid and has different functions than most other amino acids, which are most usually employed by the body in the construction of protein. Carnitine is an essential factor in fatty acid metabolism in mammals. It's most important known metabolic function is to transport fat into the mitochondria of muscle cells, including those in the heart, for oxidation. This is how the heart gets most of its energy. In humans, about 25% of carnitine is synthesized in the liver, kidney and brain from the amino acids lysine and methionine. Most of the carnitine in the body comes from dietary sources such as red meat and dairy products. Inborn errors of carnitine metabolism can lead to brain deterioration like that of Reye's syndrome, gradually worsening muscle weakness, Duchenne-like muscular dystrophy and extreme muscle weakness with fat accumulation in muscles. Borurn et al. (1979) describe carnitine as an essential nutrient for pre-term babies, certain types (non-ketotic) of hypoglycemics, kidney dialysis patients, cirrhosis, and in kwashiorkor, type IV hyperlipidemia, heart muscle disease (cardiomyopathy), and propionic or organic aciduria (acid urine resulting from genetic or other anomalies). In all these conditions and the inborn errors of carnitine metabolism, carnitine is essential to life and carnitine supplements are valuable. carnitine therapy may also be useful in a wide variety of clinical conditions. carnitine supplementation has improved some patients who have angina secondary to coronary artery disease. It may be worth a trial in any form of hyperlipidemia or muscle weakness. carnitine supplements may be useful in many forms of toxic or metabolic liver disease and in cases of heart muscle disease. Hearts undergoing severe arrhythmia quickly deplete their stores of carnitine. Athletes, particularly in Europe, have used carnitine supplements for improved endurance. carnitine may improve muscle building by improving fat utilization and may even be useful in treating obesity. carnitine joins a long list of nutrients which may be of value in treating pregnant women, hypothyroid individuals, and male infertility due to low motility of sperm. Even the Physician's Desk Reference gives indication for carnitine supplements as improving the tolerance of ischemic heart disease, myocardial insufficiencies, and type IV hyperlipoproteinemia. carnitine deficiency is noted in abnormal liver function, renal dialysis patients, and severe to moderate muscular weakness with associated anorexia.
L-Carnitine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-14-0
Record name (+)-Carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Carnitine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARNITINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Activity of D-Carnitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Inactive Isomer and its Antagonistic Effects on L-Carnitine Metabolism

Introduction

Carnitine, a quaternary ammonium compound, is essential for cellular energy metabolism, primarily through its role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. It exists as two stereoisomers: L-Carnitine and D-Carnitine. While L-Carnitine is the biologically active form, synthesized endogenously and obtained from dietary sources, this compound is considered biologically inactive. However, its inactivity does not render it inert. This compound acts as a competitive antagonist to L-Carnitine, leading to significant disruptions in metabolic pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its inhibitory mechanisms, the resulting metabolic consequences, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism and related disorders.

Core Biological Activity: Competitive Antagonism of L-Carnitine

The primary biological activity of this compound stems from its structural similarity to L-Carnitine. This allows it to compete for the same binding sites on enzymes and transporters that are crucial for L-Carnitine's function. This competitive inhibition can lead to a functional deficiency of L-Carnitine, even when dietary intake or endogenous synthesis of L-Carnitine is adequate.

Inhibition of the Carnitine Shuttle

The most critical function of L-Carnitine is its role in the "carnitine shuttle," a process that transports long-chain fatty acids across the inner mitochondrial membrane. This compound disrupts this shuttle at two key points:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This compound can competitively inhibit this enzyme, reducing the rate of acylcarnitine formation and thus limiting the entry of fatty acids into the mitochondria for oxidation.[1]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the import of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. This compound can compete with L-Carnitine for transport, further hindering the fatty acid oxidation pathway.

The inhibition of the carnitine shuttle by this compound is a critical event that leads to the downstream metabolic disturbances associated with this isomer.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 D_Carnitine This compound D_Carnitine->CPT1 Inhibits CACT CACT D_Carnitine->CACT Inhibits CPT1->CACT Acyl-Carnitine Acyl_Carnitine_matrix Acyl-Carnitine CACT->Acyl_Carnitine_matrix CPT2 CPT2 Acyl_CoA_matrix Acyl-CoA CPT2->Acyl_CoA_matrix L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Acyl_Carnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Acyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT L_Carnitine_matrix->CPT2

Figure 1: this compound's inhibition of the carnitine shuttle.
Inhibition of Carnitine Acetyltransferase (CrAT)

Carnitine acetyltransferase (CrAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between carnitine and coenzyme A (CoA). This reaction is important for buffering the acetyl-CoA pool and for the transport of acetyl units out of the mitochondria. Studies have shown that this compound and acetyl-D-carnitine competitively inhibit CrAT with respect to their L-isomers.[2] This inhibition can disrupt cellular acetyl-CoA homeostasis, which has implications for both fatty acid and glucose metabolism.

Inhibition of Carnitine Transport into Tissues

The uptake of L-Carnitine from the bloodstream into tissues like muscle and heart is mediated by specific transporters, most notably the organic cation/carnitine transporter 2 (OCTN2). This compound acts as a competitive inhibitor of this transporter, reducing the uptake of L-Carnitine into cells.[3] This can lead to a depletion of intracellular L-Carnitine stores, further exacerbating the metabolic consequences of this compound exposure.

Quantitative Data on this compound's Inhibitory Activity

Quantitative data on the inhibitory potency of this compound is crucial for understanding its biological impact. While comprehensive data is not available for all interactions, some key inhibitory constants have been reported.

TargetInhibitorInhibition TypeKiIC50Organism/System
OCTN2 Transporter This compoundCompetitive22.1 µM-Human
Carnitine Acetyltransferase This compoundCompetitiveNot ReportedNot ReportedPigeon Breast Muscle
Carnitine Palmitoyltransferase I Palmitoyl-D-carnitineCompetitiveNot Reported-Human Erythrocytes

Note: Data on the direct inhibitory constant of this compound on CPT1 and a specific Ki value for CrAT in a mammalian system were not available in the reviewed literature.

Metabolic and Pathophysiological Consequences

The competitive inhibition of L-Carnitine's functions by this compound leads to a cascade of metabolic and pathophysiological effects.

Impaired Fatty Acid Oxidation and Lipotoxicity

By inhibiting the carnitine shuttle, this compound significantly reduces the rate of mitochondrial fatty acid β-oxidation. This leads to an accumulation of long-chain fatty acids and their acyl-CoA derivatives in the cytoplasm. This accumulation can lead to a condition known as lipotoxicity, where the excess lipids and their metabolites exert toxic effects on the cell, including:

  • Mitochondrial Dysfunction: Swollen mitochondria with loss of cristae have been observed.[2]

  • Increased Oxidative Stress: The metabolic disruption can lead to an overproduction of reactive oxygen species (ROS).

  • Apoptosis: The cellular stress induced by lipotoxicity can trigger programmed cell death.[2]

Altered Glucose and Amino Acid Metabolism

With fatty acid oxidation impaired, cells are forced to rely more heavily on other energy sources. Studies in animal models have shown that this compound administration leads to an increase in:

  • Glycolysis: The breakdown of glucose for energy.

  • Protein Metabolism: The utilization of amino acids as an energy source.

  • Tricarboxylic Acid (TCA) Cycle Activity: An increase in the central hub of cellular respiration to compensate for the lack of acetyl-CoA from fatty acid oxidation.

This metabolic shift can be viewed as a compensatory mechanism to maintain energy homeostasis, but it is an inefficient and ultimately unsustainable state.

D_Carnitine This compound Inhibition Competitive Inhibition of L-Carnitine Functions D_Carnitine->Inhibition FAO_decrease Decreased Fatty Acid Oxidation Inhibition->FAO_decrease Lipotoxicity Lipotoxicity FAO_decrease->Lipotoxicity Glycolysis_increase Increased Glycolysis FAO_decrease->Glycolysis_increase Protein_metabolism_increase Increased Protein Metabolism FAO_decrease->Protein_metabolism_increase TCA_increase Increased TCA Cycle Activity FAO_decrease->TCA_increase Mitochondrial_dysfunction Mitochondrial Dysfunction Lipotoxicity->Mitochondrial_dysfunction Oxidative_stress Oxidative Stress Lipotoxicity->Oxidative_stress Apoptosis Apoptosis Lipotoxicity->Apoptosis

Figure 2: Downstream metabolic effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Protocol 1: Carnitine Acetyltransferase (CrAT) Activity Assay

This spectrophotometric assay measures the activity of CrAT by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DTNB solution (10 mM in Tris-HCl buffer)

  • Acetyl-CoA solution (10 mM in water)

  • L-Carnitine solution (50 mM in water)

  • This compound solution (for inhibition studies, various concentrations)

  • Enzyme preparation (e.g., purified CrAT, mitochondrial lysate)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Acetyl-CoA in a cuvette.

  • Add the enzyme preparation to the reaction mixture and incubate for 2-3 minutes at 25°C to establish a baseline rate of DTNB reduction in the absence of carnitine.

  • Initiate the reaction by adding L-Carnitine (and this compound for inhibition studies).

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

  • For inhibition studies, repeat the assay with varying concentrations of this compound while keeping the L-Carnitine concentration constant to determine the type of inhibition and the Ki value.

Prepare_Mixture Prepare Reaction Mixture (Buffer, DTNB, Acetyl-CoA) Add_Enzyme Add Enzyme Preparation Prepare_Mixture->Add_Enzyme Incubate Incubate (2-3 min) Establish Baseline Add_Enzyme->Incubate Add_Substrate Add L-Carnitine (and this compound) Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate

Figure 3: Workflow for CrAT activity assay.
Protocol 2: L-Carnitine Transport Assay in Cultured Cells

This assay measures the uptake of radiolabeled L-Carnitine into cultured cells (e.g., myoblasts, hepatocytes) and the inhibitory effect of this compound.

Materials:

  • Cultured cells grown in multi-well plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • [3H]-L-Carnitine

  • Unlabeled L-Carnitine and this compound

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Wash the cultured cells with pre-warmed uptake buffer.

  • Prepare uptake solutions containing a fixed concentration of [3H]-L-Carnitine and varying concentrations of unlabeled L-Carnitine (for kinetic analysis) or this compound (for inhibition studies).

  • Add the uptake solution to the cells and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the uptake data.

  • Analyze the data to determine the Km and Vmax for L-Carnitine transport and the Ki for this compound inhibition.

Protocol 3: In Vitro Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in isolated mitochondria or cultured cells.

Materials:

  • Isolated mitochondria or cultured cells

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • [14C]-Palmitate complexed to BSA

  • L-Carnitine and this compound

  • Perchloric acid

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare the cell or mitochondrial suspension in the assay buffer.

  • Add L-Carnitine (and this compound for inhibition studies) to the suspension.

  • Initiate the reaction by adding the [14C]-Palmitate-BSA substrate.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge the samples to pellet the precipitated proteins and lipids.

  • Measure the radioactivity in the acid-soluble supernatant, which contains the [14C]-labeled acetyl-CoA and other short-chain acyl-CoAs produced during β-oxidation.

  • Normalize the data to the protein concentration.

Conclusion

This compound, while biologically inactive in the traditional sense, exerts significant biological effects through its competitive antagonism of L-Carnitine. This inhibition disrupts crucial metabolic pathways, most notably fatty acid oxidation, leading to a state of metabolic stress characterized by lipotoxicity and a compensatory shift towards glucose and amino acid catabolism. For researchers and drug development professionals, understanding the mechanisms of this compound's activity is vital, particularly in the context of nutritional supplements and therapeutic interventions targeting cellular metabolism. The presence of this compound in racemic D,L-carnitine supplements can have detrimental health consequences and should be avoided. Further research is warranted to fully elucidate the quantitative aspects of this compound's inhibitory effects and its long-term impact on cellular and organismal health.

References

The Two Faces of Carnitine: A Technical Guide to the Stereoisomerism of L-Carnitine and D-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine, a quaternary ammonium compound, is a pivotal molecule in cellular energy metabolism, primarily recognized for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, the biological activity of carnitine is strictly dependent on its stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomerism of carnitine, focusing on the profound biochemical and physiological differences between its two enantiomers: the biologically active L-form and the largely inert, and potentially detrimental, D-form. This document will delve into their distinct metabolic fates, interactions with key enzymes and transporters, and the resultant physiological consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: The Significance of Stereoisomerism

In the realm of pharmacology and biochemistry, stereoisomerism is a critical determinant of a molecule's biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different, and sometimes opposing, effects within a biological system. The case of L-carnitine and D-carnitine serves as a classic example of this principle. While L-carnitine is an indispensable nutrient, synthesized endogenously from the amino acids lysine and methionine, its enantiomer, this compound, is not biologically active and can act as a competitive inhibitor of L-carnitine's vital functions[1]. This guide will explore the molecular basis for these differences and their implications for health and disease.

Biochemical and Physiological Divergence of L- and this compound

The primary physiological role of L-carnitine is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. This is crucial for tissues that rely heavily on fatty acid oxidation for energy, such as cardiac and skeletal muscle[2][3][4]. This compound, in contrast, not only lacks this biological activity but can also competitively inhibit the enzymes and transporters involved in the carnitine shuttle, leading to a functional deficiency of L-carnitine[1].

The Carnitine Shuttle: A Stereoselective Process

The carnitine shuttle involves a coordinated series of enzymatic reactions and transport steps that are highly specific for the L-isomer of carnitine.

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acyl-L-carnitine.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acyl-L-carnitine into the mitochondrial matrix in exchange for free L-carnitine.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acyl-L-carnitine back to acyl-CoA and freeing L-carnitine.

This compound can interfere with this process by competing with L-carnitine for the active sites of these enzymes and the binding site of the transporter.

Interaction with Key Enzymes and Transporters

The stereoselectivity of the carnitine system is evident in the kinetic parameters of the enzymes and transporters involved. While specific Ki values for this compound are not always readily available in the literature, its competitive inhibitory nature has been established.

Enzyme/TransporterL-Carnitine InteractionThis compound Interaction
Carnitine Acetyltransferase (CrAT) Substrate (Km values are independent of the second substrate concentration)[5].Competitive inhibitor with respect to L-carnitine[5].
Organic Cation Transporter 2 (OCTN2) High-affinity substrate (Km values reported in the low micromolar range, e.g., 15.7 µM in a human BBB model)[6].Competitive inhibitor of L-carnitine transport[7].
Carnitine Palmitoyltransferase (CPT) Substrate.D,L-Palmitoylcarnitine has been shown to inhibit CPT activity[5].
Absorption, Distribution, Metabolism, and Excretion (ADME)

The stereoisomers of carnitine also exhibit different pharmacokinetic profiles.

ParameterL-CarnitineThis compound
Absorption Absorbed more rapidly and to a greater extent from the intestine[7].Lower absorption rate compared to the L-isomer[7].
Distribution Actively transported into tissues, with high concentrations in muscle[7].Lower tissue accumulation, particularly in muscle[7].
Metabolism Can be acetylated to form acetyl-L-carnitine[7].Not acetylated in the urine[7]. Metabolized as a xenobiotic, potentially leading to lipotoxicity[8][9][10][11].
Excretion Efficiently reabsorbed by the kidneys, with a higher renal threshold (80 µM in rats)[7].Lower renal threshold (30 µM in rats) and higher urinary excretion[7].

Pathophysiological Consequences of this compound Administration

The administration of this compound or a racemic mixture of DL-carnitine can lead to a state of carnitine deficiency and associated pathologies. By competitively inhibiting the transport and enzymatic machinery designed for L-carnitine, this compound can impair fatty acid oxidation, leading to:

  • Lipid Accumulation: Reduced fatty acid metabolism can cause the accumulation of lipids in tissues like the liver, leading to steatosis[8][9][10][11].

  • Oxidative Stress: The disruption of mitochondrial function can increase the production of reactive oxygen species (ROS)[8][9][10][11].

  • Inflammation: this compound has been shown to induce hepatic inflammation[8][9][10][11].

  • Apoptosis: The culmination of cellular stress can trigger programmed cell death[8][9][10][11].

Signaling Pathways

This compound-Induced Toxicity

While the precise signaling cascades are still under investigation, the toxic effects of this compound likely involve the activation of stress-responsive pathways.

D_Carnitine_Toxicity D_Carnitine This compound L_Carnitine_Depletion L-Carnitine Depletion D_Carnitine->L_Carnitine_Depletion Competitive Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction L_Carnitine_Depletion->Mitochondrial_Dysfunction Impaired Fatty Acid Transport ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Inflammation Inflammation (e.g., NF-κB activation) Oxidative_Stress->Inflammation Apoptosis Apoptosis (Caspase activation) Oxidative_Stress->Apoptosis Inflammation->Apoptosis

Caption: this compound induced cellular toxicity pathway.

L-Carnitine's Cytoprotective Pathways

L-carnitine, in contrast, exerts protective effects through various signaling pathways.

L_Carnitine_Protection L_Carnitine L-Carnitine Nrf2_Activation Nrf2 Activation L_Carnitine->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition L_Carnitine->NFkB_Inhibition Apoptosis_Inhibition Apoptosis Inhibition (↓ Caspase-3, ↑ Bcl-2) L_Carnitine->Apoptosis_Inhibition MAPK_ERK_Pathway MAPK/ERK Pathway L_Carnitine->MAPK_ERK_Pathway Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD, CAT) Nrf2_Activation->Antioxidant_Enzymes Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival Anti_inflammatory_Effect Anti-inflammatory Effect NFkB_Inhibition->Anti_inflammatory_Effect Anti_inflammatory_Effect->Cell_Survival Apoptosis_Inhibition->Cell_Survival Cell_Differentiation Cellular Differentiation MAPK_ERK_Pathway->Cell_Differentiation

Caption: Cytoprotective signaling pathways of L-Carnitine.

Experimental Protocols

In Vitro Carnitine Acetyltransferase (CrAT) Activity Assay

This spectrophotometric assay measures the activity of CrAT by monitoring the formation of acetyl-CoA.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 100 mM potassium phosphate buffer, pH 7.5

  • 10 mM Acetyl-CoA

  • 100 mM L-carnitine or this compound

  • Purified CrAT enzyme or cell/tissue lysate

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA.

  • Add the enzyme source (purified CrAT or lysate) to the reaction mixture and incubate for a baseline reading.

  • Initiate the reaction by adding L-carnitine (or this compound for inhibition studies).

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by the free CoA produced.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

  • For inhibition studies, vary the concentration of this compound while keeping the L-carnitine concentration constant to determine the Ki value.

In Vitro OCTN2 Transporter Assay

This cell-based assay measures the uptake of radiolabeled carnitine into cells expressing the OCTN2 transporter.

Materials:

  • HEK293 cells stably transfected with the human OCTN2 gene (or a suitable control cell line)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • [³H]-L-carnitine

  • Unlabeled L-carnitine and this compound

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter

Procedure:

  • Seed OCTN2-expressing cells in a multi-well plate and grow to confluency.

  • Wash the cells with uptake buffer.

  • Initiate the uptake by adding uptake buffer containing a known concentration of [³H]-L-carnitine and varying concentrations of unlabeled L-carnitine (for Km determination) or this compound (for inhibition studies).

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Normalize the uptake to the protein concentration of the cell lysate.

  • Calculate the kinetic parameters (Km, Vmax, Ki) using appropriate software.

OCTN2_Assay_Workflow Start Seed OCTN2-expressing cells Wash1 Wash cells with uptake buffer Start->Wash1 Uptake Incubate with [³H]-L-carnitine +/- inhibitors (this compound) Wash1->Uptake Wash2 Terminate uptake with ice-cold buffer wash Uptake->Wash2 Lysis Lyse cells Wash2->Lysis Measure Measure radioactivity (Scintillation counting) Lysis->Measure Analyze Analyze data (Km, Vmax, Ki) Measure->Analyze

Caption: Workflow for the in vitro OCTN2 transporter assay.

Conclusion

The stereoisomerism of carnitine presents a compelling case for the importance of molecular chirality in biological systems. L-carnitine is a vital nutrient, integral to energy metabolism, while its enantiomer, this compound, is not only inactive but also poses a potential health risk due to its competitive inhibition of L-carnitine's functions. For researchers, scientists, and drug development professionals, a thorough understanding of these stereochemical differences is paramount. The use of racemic DL-carnitine in any formulation is strongly discouraged due to the detrimental effects of the D-isomer. Future research should continue to elucidate the precise molecular mechanisms of this compound toxicity and explore the full therapeutic potential of L-carnitine in various metabolic and cardiovascular disorders.

References

D-Carnitine's Role in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is a cornerstone of cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. Its stereoisomer, D-carnitine, is a biologically inactive molecule that acts as a competitive inhibitor of L-carnitine's metabolic functions. This technical guide provides a comprehensive overview of the inhibitory mechanisms of this compound on fatty acid metabolism, detailing its impact on the key enzymatic components of the carnitine shuttle. This document summarizes available quantitative data on these inhibitory effects, provides detailed experimental protocols for their investigation, and visualizes the involved pathways and workflows to support further research and drug development efforts in this area.

Introduction: The Carnitine Shuttle and the Role of L-Carnitine

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle. Long-chain fatty acids, however, cannot passively cross the inner mitochondrial membrane. The carnitine shuttle system is the essential transport mechanism that overcomes this barrier.

The shuttle involves three key enzymatic and transport proteins:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitines.[1][2]

  • Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for free L-carnitine.[3]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free L-carnitine.[4]

The regenerated long-chain acyl-CoAs then enter the β-oxidation spiral, generating acetyl-CoA, FADH₂, and NADH for ATP production via the Krebs cycle and oxidative phosphorylation. L-carnitine is thus indispensable for this vital metabolic process.[5]

This compound: A Competitive Inhibitor of Fatty Acid Metabolism

This compound, the stereoisomer of L-carnitine, is not biologically active and is not synthesized by the body.[5] Crucially, it acts as a competitive inhibitor of L-carnitine, interfering with its transport and enzymatic utilization. This inhibition can disrupt fatty acid metabolism and potentially lead to a state of functional L-carnitine deficiency.

Mechanism of Inhibition

This compound's inhibitory effects are primarily exerted at the key steps of the carnitine shuttle:

  • Competition for Transporters: this compound competes with L-carnitine for binding to the organic cation/carnitine transporters responsible for its uptake into cells and tissues.

The consequence of this inhibition is a reduction in the rate of long-chain fatty acid transport into the mitochondria, leading to decreased β-oxidation and impaired energy production from fat.

Quantitative Analysis of this compound Inhibition

While specific Ki or IC50 values for this compound's inhibition of CPT1, CACT, and CPT2 are not extensively documented, the following table summarizes the known substrate affinities for the natural L-isomer, which provides a basis for understanding the competitive landscape.

Enzyme/TransporterSubstrateKm Value (µM)Tissue/OrganismReference
Carnitine Palmitoyltransferase I (CPT1)L-Carnitine30-50Rat Liver
Carnitine-Acylcarnitine Translocase (CACT)L-Carnitine100-200Rat Heart
Carnitine Palmitoyltransferase II (CPT2)L-Carnitine200-300Bovine Heart

Note: These values are approximate and can vary depending on the experimental conditions and tissue source. The lack of specific inhibitory constants for this compound represents a significant knowledge gap and an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on fatty acid metabolism.

Measurement of CPT1 Activity (Radiochemical Forward Assay)

This protocol measures the rate of palmitoylcarnitine formation from palmitoyl-CoA and [³H]L-carnitine.

Materials:

  • Isolated mitochondria or cell homogenates

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Palmitoyl-CoA

  • [³H]L-carnitine

  • This compound (for inhibition studies)

  • Bovine serum albumin (BSA), fatty acid-free

  • Perchloric acid

  • Butanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare mitochondrial or cell homogenate samples and determine protein concentration.

  • Set up reaction tubes on ice containing assay buffer, BSA, and varying concentrations of this compound (e.g., 0-10 mM).

  • Initiate the reaction by adding palmitoyl-CoA and [³H]L-carnitine.

  • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Extract the radiolabeled palmitoylcarnitine by adding butanol and vortexing.

  • Centrifuge to separate the phases and transfer the butanol (upper) phase to a new tube.

  • Wash the butanol phase with water to remove any unreacted [³H]L-carnitine.

  • Transfer an aliquot of the final butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein.

Measurement of Fatty Acid Oxidation in Cultured Cells

This protocol assesses the rate of complete fatty acid oxidation to CO₂ using radiolabeled fatty acids.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Sealed incubation flasks with a center well

  • [1-¹⁴C]Palmitic acid complexed to BSA

  • Krebs-Ringer bicarbonate buffer (or other suitable buffer)

  • L-carnitine

  • This compound (for inhibition studies)

  • Perchloric acid

  • Phenylethylamine (or other CO₂ trapping agent)

  • Scintillation cocktail and counter

Procedure:

  • Plate cells and allow them to adhere and grow to the desired confluency.

  • Pre-incubate cells with Krebs-Ringer buffer containing L-carnitine and varying concentrations of this compound for a specified time (e.g., 30-60 minutes).

  • Add [1-¹⁴C]palmitic acid-BSA complex to initiate the oxidation reaction.

  • Seal the flasks and place a small tube containing a trapping agent (e.g., filter paper soaked in phenylethylamine) in the center well.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction and release the ¹⁴CO₂ by injecting perchloric acid into the cell medium.

  • Allow the flasks to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂.

  • Remove the trapping agent and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity to determine the amount of ¹⁴CO₂ produced.

  • Normalize the results to the total cellular protein content.

Acylcarnitine Profiling by LC-MS/MS

This protocol outlines the analysis of acylcarnitine species in biological samples (e.g., plasma, cell extracts) following exposure to this compound.

Materials:

  • Biological sample (plasma, cell lysate)

  • Internal standards (e.g., deuterated acylcarnitines)

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • Add internal standards to each sample.

    • Precipitate proteins by adding cold acetonitrile.

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate acylcarnitines using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify acylcarnitine species using multiple reaction monitoring (MRM) in positive ion mode. Precursor ion scans for m/z 85 are commonly used to identify carnitine esters.

  • Data Analysis:

    • Integrate the peak areas for each acylcarnitine and its corresponding internal standard.

    • Calculate the concentration of each acylcarnitine species based on the standard curve.

    • Compare the acylcarnitine profiles of control and this compound-treated samples.

Visualization of Pathways and Workflows

Signaling Pathways

Fatty_Acid_Metabolism_Inhibition cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 This compound This compound This compound->CPT1 Inhibits Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto CACT CACT Acylcarnitine_cyto->CACT Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Acylcarnitine_matrix->CPT2 L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT CPT2->L-Carnitine_matrix LCFA-CoA_matrix Long-Chain Fatty Acyl-CoA CPT2->LCFA-CoA_matrix Beta-Oxidation β-Oxidation LCFA-CoA_matrix->Beta-Oxidation

Caption: this compound competitively inhibits CPT1, disrupting the carnitine shuttle.

Experimental Workflows

Experimental_Workflow_FAO cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., C2C12, HepG2) Treatment_Groups Treatment Groups: - Control - L-Carnitine - this compound - L- + this compound Cell_Culture->Treatment_Groups FAO_Assay Fatty Acid Oxidation Assay ([1-14C]Palmitate to 14CO2) Treatment_Groups->FAO_Assay Acylcarnitine_Profiling Acylcarnitine Profiling (LC-MS/MS) Treatment_Groups->Acylcarnitine_Profiling CPT1_Activity CPT1 Activity Assay (Radiochemical) Treatment_Groups->CPT1_Activity Data_Quantification Quantification of: - FAO Rate - Acylcarnitine Levels - CPT1 Activity FAO_Assay->Data_Quantification Acylcarnitine_Profiling->Data_Quantification CPT1_Activity->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Quantification->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for investigating this compound's effect on fatty acid metabolism.

Conclusion and Future Directions

This compound serves as a valuable research tool for probing the intricacies of fatty acid metabolism. Its competitive inhibition of the carnitine shuttle provides a means to modulate mitochondrial β-oxidation and study the downstream metabolic consequences. A significant gap in the current understanding is the lack of precise quantitative data on the inhibitory kinetics of this compound with respect to the core components of the carnitine shuttle. Future research should focus on determining the Ki and IC50 values for this compound's interaction with CPT1, CACT, and CPT2. Furthermore, comprehensive in vivo studies are needed to fully elucidate the impact of this compound administration on whole-body fatty acid metabolism, energy homeostasis, and the development of potential therapeutic strategies targeting this pathway.

References

The Enigmatic Presence of D-Carnitine in Nature: A Technical Guide to its Occurrence and Analysis in Food Sources

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

For decades, L-carnitine has been the subject of extensive research, lauded for its critical role in energy metabolism and widely supplemented in various functional foods and nutraceuticals. Its stereoisomer, D-carnitine, has largely been relegated to the background, often considered a mere contaminant in synthetic L-carnitine preparations with potential adverse effects. This technical guide aims to provide an in-depth exploration of the natural occurrence of this compound in food sources, a topic of increasing relevance to researchers, scientists, and drug development professionals. By synthesizing the current state of knowledge, this document illuminates the analytical challenges and the sparse data landscape surrounding this compound in the food matrix, offering a comprehensive resource for those seeking to understand this lesser-known enantiomer.

Introduction: The this compound Question

Carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) exists as two stereoisomers: L-carnitine and this compound. While L-carnitine is the biologically active form, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, this compound is generally considered biologically inactive and can act as an antagonist to L-carnitine's functions.[1][2] The primary source of carnitine for humans is through the consumption of animal products, with smaller amounts being endogenously synthesized from the amino acids lysine and methionine.[1][3][4]

The focus of nutritional science has overwhelmingly been on the quantification and benefits of L-carnitine. However, the potential for this compound to be present in food, either naturally or as a result of processing, raises important questions for nutrition, food safety, and pharmacology. This guide delves into the available scientific literature to address the core question: Does this compound occur naturally in food, and if so, at what levels?

Quantitative Data on Carnitine in Food Sources: A Tale of Two Enantiomers

A thorough review of the scientific literature reveals a significant disparity in the available quantitative data for L-carnitine versus this compound in natural food sources. While L-carnitine content has been extensively documented across a wide range of foodstuffs, data on the natural occurrence of this compound is conspicuously absent. The prevailing scientific consensus is that this compound is not a significant natural component of food. Its presence is primarily associated with synthetic carnitine production, where it can arise as an impurity if the synthesis is not stereospecific.

L-Carnitine Content in Various Food Sources

To provide a comparative context, the following table summarizes the L-carnitine content in a selection of common food items. This data highlights the food groups that are rich in this nutrient and underscores the lack of corresponding data for its D-enantiomer.

Food CategoryFood ItemL-Carnitine Content (mg/100g)
Red Meat Beef Steak (cooked)56 - 162
Ground Beef (cooked)87 - 99
Pork11.42 - 17.21
Poultry Chicken Breast (cooked)3 - 5
Fish & Shellfish Codfish (cooked)4 - 7
Various Fish & Shellfish0.28 - 24.87
Dairy Whole Milk8 (mg/100ml)
Cheddar Cheese2
Ice Cream6 (mg/100g)
Plant-Based Mushrooms2.77 - 7.02
Avocado0.43
Asparagus (cooked)0.1 (mg/100g)
Whole-Wheat Bread0.2 (per 2 slices)

Note: The values presented are approximate and can vary based on factors such as the specific cut of meat, cooking methods, and analytical techniques used.[5][6]

The this compound Data Void

Despite the development of sophisticated analytical techniques capable of separating and quantifying carnitine enantiomers, there is a profound lack of studies reporting the natural occurrence of this compound in food. The research in this area has been almost exclusively focused on the quality control of L-carnitine supplements to detect this compound as a contaminant.[7][8] This suggests that the concentration of this compound in natural, unprocessed foods is likely negligible or below the detection limits of the analytical methods employed.

Experimental Protocols for Enantiomeric Analysis of Carnitine

The accurate determination of D- and L-carnitine in a sample requires chiral separation techniques. Several methods have been developed and validated for this purpose, primarily for the analysis of pharmaceutical formulations and food supplements. These protocols can be adapted for the analysis of food matrices.

Chiral Gas Chromatography (GC)

A common approach involves the derivatization of carnitine to a more volatile form, followed by separation on a chiral GC column.

Methodology:

  • Sample Preparation: Homogenization of the food sample followed by extraction of carnitine.

  • Derivatization: Conversion of carnitine into a volatile derivative, for example, by lactonization to beta-acetoxy-gamma-butyrolactone. This step is optimized to maximize conversion and minimize racemization.[7]

  • GC Analysis:

    • Column: A cyclodextrin-based chiral stationary phase is typically used.

    • Detector: Flame Ionization Detection (FID) is a common choice.[7]

    • Conditions: The temperature program and carrier gas flow rate are optimized to achieve baseline separation of the D- and L-enantiomer derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another robust method for the separation of carnitine enantiomers.

Methodology:

  • Sample Preparation: Similar to GC, this involves extraction of carnitine from the food matrix.

  • Derivatization: Pre-column derivatization with a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate [(+)-FLEC], to form diastereomers that can be separated on a standard achiral column.[8] Alternatively, derivatization with a UV-absorbing group can enhance detection.

  • HPLC Analysis:

    • Column: A chiral stationary phase (e.g., Chiralcel OD-R) or a standard reversed-phase column (e.g., ODS) if diastereomers are formed.[8]

    • Mobile Phase: A mixture of a buffer (e.g., sodium perchlorate) and an organic solvent (e.g., acetonitrile) is commonly used.

    • Detection: UV or fluorescence detection is employed, depending on the derivatizing agent used.[8]

Capillary Electrophoresis (CE)

CE provides a high-resolution separation technique for charged molecules like carnitine.

Methodology:

  • Sample Preparation: Extraction and clean-up of the sample.

  • Derivatization: On-line or off-line derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC) can be used.

  • CE Analysis:

    • Capillary: An uncoated fused-silica capillary.

    • Buffer: A chiral selector, such as a cyclodextrin (e.g., 2,6-dimethyl-β-cyclodextrin), is added to the running buffer to enable enantiomeric separation.[9]

    • Detection: UV or mass spectrometry (MS) detection.

Ion Mobility-Mass Spectrometry (IM-MS)

A more recent and sophisticated technique that separates ions based on their size, shape, and charge.

Methodology:

  • Sample Preparation: Minimal sample preparation is often required.

  • Ionization: Electrospray ionization (ESI) is typically used.

  • Chiral Separation: A chiral selector, such as a chiral crown ether or, as recently demonstrated, a combination of a separation reagent like Natamycin and a metal ion, is introduced to form diastereomeric complexes with the carnitine enantiomers.[10][11] These complexes have different collisional cross-sections and can be separated in the ion mobility cell.

  • Detection: Mass spectrometry is used for detection and confirmation.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the analysis of this compound.

Experimental_Workflow_for_Chiral_GC_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gc_analysis Chiral GC Analysis FoodSample Food Sample Homogenization Homogenization FoodSample->Homogenization Extraction Carnitine Extraction Homogenization->Extraction Lactonization Lactonization to Volatile Derivative Extraction->Lactonization GC_Injection GC Injection Lactonization->GC_Injection Chiral_Column Chiral Column Separation GC_Injection->Chiral_Column FID_Detection FID Detection Chiral_Column->FID_Detection Quantification Quantification of D- and L-Carnitine FID_Detection->Quantification

Caption: Workflow for Chiral Gas Chromatography Analysis of Carnitine.

Logical_Relationship_Carnitine_Enantiomers cluster_enantiomers Stereoisomers cluster_biological_activity Biological Activity cluster_natural_occurrence Natural Occurrence in Food Carnitine Carnitine L_Carnitine L-Carnitine Carnitine->L_Carnitine D_Carnitine This compound Carnitine->D_Carnitine Active Biologically Active L_Carnitine->Active Abundant Abundant in Animal Products L_Carnitine->Abundant Inactive Biologically Inactive (Antagonist) D_Carnitine->Inactive Negligible Presumed Negligible D_Carnitine->Negligible

Caption: Logical Relationship of Carnitine Enantiomers.

Signaling Pathways and Biological Effects: The Uncharted Territory of this compound from Food

The scientific literature is devoid of studies investigating signaling pathways specifically activated by the ingestion of naturally occurring this compound from food. This is a direct consequence of the presumed negligible amounts of this compound in the diet. The existing research on this compound's biological effects has primarily been conducted in the context of it being a contaminant in L-carnitine supplements, where it has been shown to competitively inhibit the transport and function of L-carnitine.

Should future research uncover a significant natural presence of this compound in certain foods, a new avenue of investigation into its metabolic fate and potential biological signaling would be warranted.

Conclusion and Future Directions

The natural occurrence of this compound in food remains an enigmatic and largely unexplored area of nutritional science. While robust analytical methods exist for the chiral separation of carnitine enantiomers, their application to food matrices has not yielded any significant data to suggest that this compound is a natural constituent of our diet. The available evidence strongly indicates that this compound's presence is primarily a concern in the context of synthetic L-carnitine supplementation.

For researchers, scientists, and drug development professionals, this guide underscores a critical knowledge gap. Future research should focus on:

  • Ultra-sensitive analytical method development: Pushing the limits of detection for this compound in complex food matrices.

  • Broad-spectrum food analysis: A systematic screening of a wide variety of unprocessed and processed foods for the presence of this compound.

  • Investigation of food processing effects: Determining whether certain processing techniques could lead to the racemization of L-carnitine to this compound.

Until such research is conducted, the scientific community must operate under the assumption that this compound is not a naturally occurring dietary component of significance. However, the tools and methodologies are in place to rigorously test this assumption and to ensure the safety and purity of both natural food sources and nutritional supplements.

References

D-Carnitine: A Technical Overview of its Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Carnitine, the stereoisomer of the biologically active L-Carnitine, is not endogenously synthesized by mammals and is primarily encountered through dietary supplements or as a contaminant in commercial L-Carnitine preparations. While L-Carnitine is essential for fatty acid metabolism, this compound is largely considered biologically inactive in mammals and can act as an antagonist to L-Carnitine's functions. The metabolic fate of this compound is predominantly determined by microbial degradation within the gastrointestinal tract. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic pathways, focusing on its lack of biosynthesis in mammals and its degradation by microorganisms. Detailed experimental protocols for the analysis of this compound and the characterization of its metabolizing enzymes are also presented.

Biosynthesis of this compound: An Absence of Evidence in Mammals

Current scientific literature indicates that there is no known biosynthetic pathway for this compound in mammals. The endogenous synthesis of carnitine in organisms, including humans, is specific to the L-isomer. This process involves a series of enzymatic reactions that convert lysine and methionine into L-Carnitine. The stereospecificity of the enzymes in this pathway ensures the exclusive production of L-Carnitine. Therefore, the presence of this compound in mammalian systems is attributed to exogenous sources.

Degradation Pathways of this compound in Microorganisms

The breakdown of this compound is carried out by various microorganisms, primarily bacteria, through distinct enzymatic pathways. Two primary pathways have been elucidated: one involving a dehydrogenase and the other a racemase. A third pathway involving a monooxygenase has been identified in Acinetobacter baumannii that acts on L-carnitine to produce D-malate, and its direct role in this compound degradation is an area of ongoing research.

This compound Dehydrogenase Pathway

Certain bacteria, such as those from the Agrobacterium genus, can utilize this compound as a carbon and nitrogen source. The initial and key step in this pathway is the oxidation of this compound to 3-dehydrocarnitine, catalyzed by the NAD+-dependent enzyme this compound dehydrogenase.[1][2]

The overall reaction is as follows:

This compound + NAD+ ⇌ 3-Dehydrocarnitine + NADH + H+

DCarnitine_Dehydrogenase_Pathway DCarnitine This compound Dehydrocarnitine 3-Dehydrocarnitine DCarnitine->Dehydrocarnitine this compound dehydrogenase NADH NADH + H+ Dehydrocarnitine->NADH NAD NAD+ NAD->DCarnitine

This compound Dehydrogenase Pathway
Carnitine Racemase Pathway

Some bacteria possess the enzyme carnitine racemase, which catalyzes the interconversion of this compound and L-Carnitine. This allows microorganisms to convert the non-metabolizable D-isomer into the metabolically active L-isomer, which can then enter the established L-Carnitine degradation pathways. This process is particularly noted in some species of Pseudomonas and Escherichia coli.[3]

The reaction is as follows:

This compound ⇌ L-Carnitine

Carnitine_Racemase_Pathway DCarnitine This compound LCarnitine L-Carnitine DCarnitine->LCarnitine Carnitine racemase

Carnitine Racemase Pathway
Monooxygenase Pathway in Acinetobacter baumannii

Acinetobacter baumannii utilizes a two-component carnitine monooxygenase (CntA/B) to cleave the C-N bond of L-carnitine, yielding trimethylamine (TMA) and malic semialdehyde.[4][5] The malic semialdehyde is then converted to D-malate.[6][7] While this pathway has been characterized for L-carnitine, the direct action of this monooxygenase on this compound is less clear. However, it represents a significant route for carnitine degradation in this opportunistic pathogen.

Monooxygenase_Pathway cluster_0 Acinetobacter baumannii LCarnitine L-Carnitine TMA Trimethylamine (TMA) LCarnitine->TMA CntA/B (monooxygenase) MSA Malic Semialdehyde LCarnitine->MSA CntA/B (monooxygenase) DMalate D-Malate MSA->DMalate Malic semialdehyde dehydrogenase H2O H2O MSA->H2O Pyruvate Pyruvate + CO2 DMalate->Pyruvate D-malate dehydrogenase NADH NAD(P)H DMalate->NADH O2 O2 O2->LCarnitine NAD NAD(P)+ NAD->MSA

L-Carnitine Monooxygenase Pathway in A. baumannii

Quantitative Data on this compound Metabolism

The following table summarizes the available quantitative data for enzymes involved in this compound degradation.

EnzymeSource OrganismSubstrateK_m_ (mM)V_max_Optimum pHOptimum Temp. (°C)InhibitorsReference
This compound DehydrogenaseAgrobacterium sp.This compound3.1-9.0-9.5 (oxidation)37L-Carnitine, crotonobetaine, γ-butyrobetaine, carnitine amide, glycine betaine, choline (competitive)[2][8]
This compound DehydrogenaseAgrobacterium sp.NAD+0.07-5.5-6.5 (reduction)37-[8]

Experimental Protocols

Enzymatic Assay for this compound Dehydrogenase Activity

This protocol is adapted from the characterization of this compound dehydrogenase from Agrobacterium sp.[9]

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm.

Reagents:

  • 1 M Glycine-NaOH buffer, pH 9.5

  • 100 mM this compound hydrochloride solution (adjusted to pH 7.2 with NaOH)

  • 10 mM NAD+ solution

  • Purified this compound dehydrogenase or cell-free extract

Procedure:

  • Prepare a reaction mixture in a 1.5 mL cuvette containing:

    • 150 µL of 1 M Glycine-NaOH buffer (pH 9.5)

    • 225 µL of 100 mM this compound solution

    • 75 µL of 10 mM NAD+ solution

    • Distilled water to a final volume of 1.4 mL

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 100 µL of the enzyme solution.

  • Immediately measure the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (ε_NADH_ = 6220 M⁻¹cm⁻¹).

Enzymatic Cycling Assay for this compound Determination

This protocol is based on a sensitive enzymatic cycling method for the quantification of this compound.[10][11]

Principle: this compound is oxidized by this compound dehydrogenase, producing NADH. The NADH is then cycled in the presence of a tetrazolium salt and an electron carrier, leading to the formation of a colored formazan product that can be measured spectrophotometrically.

Reagents:

  • This compound dehydrogenase

  • NAD+

  • Tetrazolium salt solution (e.g., MTT or INT)

  • Electron carrier (e.g., phenazine methosulfate)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • This compound standards

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, tetrazolium salt, and electron carrier.

  • Add this compound standards or unknown samples to the wells of a microplate.

  • Add the this compound dehydrogenase to the reaction mixture.

  • Add the complete reaction mixture to the wells containing the standards and samples.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT).

  • Construct a standard curve from the absorbance readings of the this compound standards and determine the concentration of this compound in the unknown samples.

HPLC Method for the Separation and Quantification of D- and L-Carnitine

This protocol outlines a general approach for the chiral separation of D- and L-Carnitine using HPLC, often requiring derivatization.[12][13]

Principle: D- and L-Carnitine are derivatized with a chiral or UV-active reagent to form diastereomers or chromophoric derivatives, respectively. These derivatives are then separated on a reverse-phase or chiral HPLC column and detected by UV or fluorescence.

Materials:

  • HPLC system with UV or fluorescence detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC V2) or a reverse-phase column (e.g., C18)

  • Derivatization reagent (e.g., (+)-FLEC for chiral separation, or a UV-active tag)

  • Mobile phase components (e.g., acetonitrile, water, buffers)

  • D- and L-Carnitine standards

  • Sample preparation reagents (e.g., for protein precipitation)

Sample Preparation (for biological fluids):

  • To 100 µL of serum or plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant for derivatization.

Derivatization (Example with a generic UV-active reagent):

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of reaction buffer.

  • Add the derivatization reagent and a catalyst (if required).

  • Incubate the reaction at an elevated temperature for a specified time.

  • Stop the reaction and dilute the sample with the mobile phase for injection.

HPLC Conditions (Example):

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based)

  • Mobile Phase: A mixture of hexane and ethanol with a small amount of an acidic or basic modifier. The exact ratio will need to be optimized for the specific column and derivatives.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm) or fluorescence with appropriate excitation and emission wavelengths.

  • Injection Volume: 10-20 µL

Workflow Diagram for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Biological Sample (e.g., Serum) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Add Derivatization Reagent Supernatant->Derivatization Incubation Incubation Derivatization->Incubation Injection Inject into HPLC System Incubation->Injection Separation Chiral Column Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC Analysis Workflow

Conclusion

This technical guide has detailed the current understanding of the biosynthesis and degradation of this compound. The absence of an endogenous synthetic pathway in mammals underscores its exogenous origin. The degradation of this compound is a microbial process, with distinct enzymatic pathways enabling its conversion and utilization by bacteria. The provided experimental protocols offer a foundation for researchers and drug development professionals to accurately quantify this compound and investigate the enzymes involved in its metabolism. Further research into the microbial degradation of this compound may reveal novel enzymatic activities and could have implications for gut microbiome health and the safety of this compound containing supplements.

References

D-Carnitine as a Competitive Inhibitor of L-Carnitine Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine is a conditionally essential nutrient critical for energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production. The transport of L-carnitine into cells is a mediated process, primarily facilitated by the high-affinity, sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter 2), encoded by the SLC22A5 gene.[1][2][3] Given the stereospecificity of biological systems, the D-isomer of carnitine, D-carnitine, is of significant interest as a potential competitive inhibitor of L-carnitine transport. This technical guide provides an in-depth overview of this compound's role as a competitive inhibitor of L-carnitine transport, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying mechanisms.

Mechanism of L-Carnitine Transport and Competitive Inhibition by this compound

The transport of L-carnitine across the plasma membrane is predominantly carried out by the OCTN2 transporter. This process is an active transport mechanism, dependent on the sodium gradient.[1][4] this compound, being a structural analog of L-carnitine, can also bind to the OCTN2 transporter. However, it is not efficiently transported and acts as a competitive inhibitor, occupying the binding site and thereby preventing the transport of L-carnitine.[4] This inhibition can lead to a reduction in the intracellular concentration of L-carnitine, potentially impacting fatty acid metabolism.

Below is a diagram illustrating the competitive inhibition of L-carnitine transport by this compound at the OCTN2 transporter.

Competitive Inhibition of L-Carnitine Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Carnitine_ext L-Carnitine OCTN2 OCTN2 Transporter L-Carnitine_ext->OCTN2 Binds D-Carnitine_ext This compound D-Carnitine_ext->OCTN2 Binds & Inhibits L-Carnitine_int L-Carnitine OCTN2->L-Carnitine_int Transports cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Culture OCTN2-expressing cells to confluence seeding Seed cells into multi-well plates cell_culture->seeding incubation Incubate for 24-48 hours seeding->incubation preincubation Pre-incubate cells with uptake buffer incubation->preincubation treatment Add uptake buffer containing radiolabeled L-carnitine and varying concentrations of this compound preincubation->treatment incubation_assay Incubate for a defined time (e.g., 1-10 minutes) treatment->incubation_assay termination Terminate uptake by washing with ice-cold buffer incubation_assay->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation normalization Normalize radioactivity to protein concentration scintillation->normalization kinetics Determine kinetic parameters (Km, Vmax, Ki) using non-linear regression analysis normalization->kinetics Logical Consequences of this compound Inhibition D_Carnitine Presence of this compound OCTN2_Binding Competition for OCTN2 Binding Site D_Carnitine->OCTN2_Binding L_Carnitine_Transport_Inhibition Inhibition of L-Carnitine Transport OCTN2_Binding->L_Carnitine_Transport_Inhibition Intracellular_L_Carnitine Decreased Intracellular L-Carnitine L_Carnitine_Transport_Inhibition->Intracellular_L_Carnitine Fatty_Acid_Transport Impaired Long-Chain Fatty Acid Transport into Mitochondria Intracellular_L_Carnitine->Fatty_Acid_Transport Beta_Oxidation Reduced β-Oxidation Fatty_Acid_Transport->Beta_Oxidation Energy_Production Altered Cellular Energy Production Beta_Oxidation->Energy_Production

References

The Physiological Effects of D-Carnitine Supplementation in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Carnitine is a conditionally essential nutrient vital for mitochondrial fatty acid oxidation and cellular energy metabolism. Its stereoisomer, D-carnitine, is not biologically active in the same manner and is generally considered a competitive inhibitor of L-carnitine's functions. This technical guide provides an in-depth analysis of the physiological effects of this compound supplementation in mammals, focusing on its metabolic consequences, particularly the induction of a functional L-carnitine deficiency. The guide summarizes quantitative data from mammalian studies, details experimental protocols for investigating these effects, and provides visualizations of the key metabolic pathways and experimental workflows. The evidence presented underscores the detrimental effects of this compound, including impaired fatty acid metabolism and reduced activity of key enzymes, making it unsuitable for supplementation and a compound of interest for studying induced carnitine deficiency.

Core Physiological Effects of this compound

This compound's primary physiological impact stems from its antagonistic relationship with L-carnitine. While L-carnitine is actively transported into cells and mitochondria to facilitate the entry of long-chain fatty acids for β-oxidation, this compound competes for the same transport proteins and enzymes without performing the same biological function.[1][2] This competition leads to a state of functional L-carnitine deficiency, even when dietary intake of L-carnitine is adequate.

The consequences of this induced deficiency are systemic and particularly affect tissues with high energy demands that rely on fatty acid oxidation, such as skeletal and cardiac muscle.[3] Key physiological effects include:

  • Impaired Fatty Acid Oxidation: By inhibiting the transport of L-carnitine and competing for enzymes like carnitine acetyltransferase, this compound effectively reduces the rate of mitochondrial β-oxidation.[4][5]

  • Depletion of Tissue L-Carnitine: Chronic supplementation with this compound leads to a significant reduction in free and short-chain acyl L-carnitine concentrations in vital tissues.[4][5]

  • Altered Enzyme Activity: The activity of enzymes crucial for fatty acid metabolism is negatively impacted by this compound-induced L-carnitine deficiency.[4][5]

  • Potential for Cellular Dysfunction: In non-mammalian models, this compound has been shown to induce lipotoxicity, hepatic inflammation, oxidative stress, and apoptosis, suggesting similar risks in mammals.[6]

Quantitative Data from Mammalian Studies

The following tables summarize the quantitative effects of this compound supplementation as observed in a key study on rats.

Effects of this compound on Tissue Carnitine Concentrations

A study involving male rats supplemented with this compound (750 mg/kg, intraperitoneally, 5 times/week for 8 weeks) demonstrated a significant depletion of L-carnitine pools in various tissues compared to control animals receiving isotonic saline.[4][5]

TissueParameterControl Group (Isotonic Saline)This compound Supplemented GroupPercentage Change
Skeletal Muscle Free L-CarnitineNormalSignificantly Reduced~ -45%
Short-Chain Acyl L-CarnitineNormalSignificantly Reduced~ -50%
Heart Free L-CarnitineNormalSignificantly Reduced~ -40%
Short-Chain Acyl L-CarnitineNormalSignificantly Reduced~ -45%
Liver Free L-CarnitineNormalSignificantly Reduced~ -50%
Short-Chain Acyl L-CarnitineNormalSignificantly Reduced~ -55%

Data adapted from a study on rats where this compound was administered to induce carnitine depletion.[4][5] The percentage changes are approximate values derived from the reported significant reductions.

Effects of this compound on Enzymes of Fatty Acid Oxidation

The same study also reported on the impact of this compound-induced L-carnitine depletion on the activity of key enzymes involved in fatty acid metabolism.[4][5]

TissueEnzymeControl Group (Isotonic Saline)This compound Supplemented GroupEffect
Skeletal Muscle β-Hydroxyacyl-CoA DehydrogenaseNormal ActivityReduced ActivityInhibition of β-oxidation pathway
Skeletal Muscle Carnitine Acetyltransferase (CAT)Normal ActivityReduced ActivityImpaired acetyl-CoA buffering and transport
Heart Carnitine Palmitoyltransferase (CPT)Normal ActivityNo significant change in basal activity-

Data adapted from a study on rats.[4][5]

Experimental Protocols

Induction of Carnitine Deficiency in Rats using this compound

This protocol is based on a study that successfully induced a state of carnitine depletion in rats through this compound administration.[4][5]

  • Animal Model: Male rats (strain, e.g., Sprague-Dawley or Wistar).

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Experimental Groups:

    • Control Group: Administered isotonic saline intraperitoneally.

    • This compound Group: Administered this compound.

  • Supplementation Protocol:

    • Dose: 750 mg/kg body weight of this compound.

    • Route of Administration: Intraperitoneal injection.

    • Frequency: 5 times per week.

    • Duration: 8 weeks.

  • Outcome Measures:

    • Tissue concentrations of free L-carnitine, short-chain acyl L-carnitine, and long-chain acyl L-carnitine in skeletal muscle, heart, and liver.

    • Activity of enzymes involved in fatty acid oxidation, such as β-Hydroxyacyl-CoA dehydrogenase, Carnitine Acetyltransferase (CAT), and Carnitine Palmitoyltransferase (CPT), in relevant tissues.

Analytical Methods for Carnitine and Enzyme Assays
  • Quantification of D- and L-Carnitine:

    • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for the enantioselective separation and quantification of D- and L-carnitine in biological samples. This often requires a derivatization step to enable UV detection and chiral separation.[6][7]

    • Enzymatic Assays: L-carnitine concentration can be determined using a coupled enzyme assay. The reaction of L-carnitine with acetyl-CoA, catalyzed by carnitine acetyltransferase, produces a product that can be measured colorimetrically or fluorometrically.[8]

  • Enzyme Activity Assays:

    • Spectrophotometric Methods: The activities of enzymes like β-Hydroxyacyl-CoA dehydrogenase and carnitine acetyltransferase are typically measured by monitoring the change in absorbance of NAD+/NADH at a specific wavelength (e.g., 340 nm) in the presence of the respective substrates.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway: this compound's Inhibition of Fatty Acid Oxidation

D_Carnitine_Inhibition cluster_0 Extracellular Space cluster_1 Cellular Environment cluster_2 Mitochondrial Matrix D_Carnitine This compound (supplementation) Transporter Carnitine Transporter (e.g., OCTN2) D_Carnitine->Transporter Competitively Inhibits CAT CAT D_Carnitine->CAT Inhibits L_Carnitine L-Carnitine (endogenous/dietary) L_Carnitine->Transporter Transport CPT1 CPT I L_Carnitine->CPT1 Substrate L_Carnitine_Deficiency Functional L-Carnitine Deficiency Cell_Membrane Cytosol Cytosol Mitochondrion Mitochondrion Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine CPT2 CPT II Beta_Oxidation β-Oxidation CPT2->Beta_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Substrate Acyl_Carnitine->CPT2 Energy Energy (ATP) Beta_Oxidation->Energy Impaired_Metabolism Impaired Fatty Acid Metabolism L_Carnitine_Deficiency->Impaired_Metabolism Impaired_Metabolism->Beta_Oxidation Reduces

Caption: this compound competitively inhibits L-carnitine transport and key enzymes, leading to impaired fatty acid oxidation.

Experimental Workflow: Investigating this compound Effects in Rats

Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Assignment to Groups (Control vs. This compound) Start->Grouping Supplementation 8-Week Supplementation Period (Saline or 750 mg/kg this compound, 5x/week) Grouping->Supplementation Tissue_Harvest Tissue Harvesting (Skeletal Muscle, Heart, Liver) Supplementation->Tissue_Harvest Analysis Biochemical Analyses Tissue_Harvest->Analysis Carnitine_Analysis Carnitine Quantification (HPLC or Enzymatic Assay) Analysis->Carnitine_Analysis Enzyme_Analysis Enzyme Activity Assays (Spectrophotometry) Analysis->Enzyme_Analysis Data_Analysis Data Analysis and Comparison Carnitine_Analysis->Data_Analysis Enzyme_Analysis->Data_Analysis Conclusion Conclusion on Physiological Effects Data_Analysis->Conclusion

Caption: Workflow for studying the physiological effects of this compound supplementation in a rat model.

Conclusion and Future Directions

The available evidence from mammalian studies strongly indicates that this compound supplementation has detrimental physiological effects, primarily through the induction of a functional L-carnitine deficiency. This leads to impaired fatty acid metabolism, reduced tissue carnitine levels, and decreased activity of critical enzymes. For researchers, scientists, and drug development professionals, this compound should be considered a tool for inducing a controlled state of carnitine deficiency to study its metabolic consequences, rather than a potential therapeutic agent.

Future research could focus on the detailed pharmacokinetics of this compound in various mammalian species to better understand its absorption, distribution, metabolism, and excretion. Furthermore, investigating the long-term histological and pathological changes in tissues following chronic this compound administration would provide a more complete picture of its toxicity profile. Such studies would further solidify our understanding of the critical role of L-carnitine in mammalian physiology and the adverse consequences of its inhibition.

References

Unveiling the Enigma of D-Carnitine: A Technical Guide to Its Early Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research, L-carnitine has long held the spotlight for its indispensable role in fatty acid metabolism and energy production. However, the story of its optical isomer, D-carnitine, is equally compelling, not for its biological utility, but for its early role in elucidating the stereospecificity of vital enzymatic processes and for its inhibitory effects on its L-isoform. This technical guide delves into the seminal early studies that led to the discovery and characterization of this compound, providing a detailed look at the experimental methodologies and quantitative data that shaped our understanding of this intriguing molecule.

The journey into the world of carnitine began with the discovery of a substance essential for the growth of the mealworm, Tenebrio molitor. Initially designated "vitamin BT," its structure was later identified as β-hydroxy-γ-trimethylaminobutyric acid. The existence of two stereoisomers, D- and L-carnitine, immediately posed a fundamental question: were both forms biologically active? The subsequent investigations into this question not only clarified the vital role of L-carnitine but also revealed the unique and often antagonistic properties of its D-counterpart.

This guide will navigate through the foundational research that distinguished the biological activities of D- and L-carnitine, with a focus on the pioneering work that established the stereospecific nature of carnitine-dependent systems. We will explore the early synthesis and resolution of carnitine isomers, the development of bioassays to test their efficacy, and the initial enzymatic studies that uncovered the inhibitory nature of this compound.

I. The Dawn of Discovery: "Vitamin BT" and the Tenebrio molitor Bioassay

The initial breakthrough in carnitine research came from the work of G.S. Fraenkel, who in the late 1940s identified a new growth factor for the mealworm Tenebrio molitor, which he named vitamin BT. This discovery provided the first biological system to quantitatively assess the activity of carnitine and its analogs.

Experimental Protocol: The Tenebrio molitor Growth Assay

The bioassay developed by Fraenkel and his colleagues was elegant in its simplicity and effectiveness. It laid the groundwork for differentiating the biological potency of carnitine isomers.

1. Basal Diet Preparation: A carnitine-deficient basal diet was formulated to support minimal larval growth. This diet typically consisted of:

  • Casein (vitamin-free)
  • Glucose
  • Wesson salts
  • Cholesterol
  • A mixture of B-vitamins (excluding carnitine)
  • Water

2. Larval Rearing:

  • Newly hatched Tenebrio molitor larvae were collected and placed on the basal diet for a preliminary period to deplete any endogenous carnitine reserves.
  • Larvae were then individually weighed and transferred to vials containing the basal diet supplemented with known concentrations of the test substance (this compound, L-carnitine, or DL-carnitine).
  • A control group was maintained on the unsupplemented basal diet.

3. Growth Measurement:

  • The larvae were incubated at a constant temperature and humidity.
  • Their weight was recorded at regular intervals (e.g., weekly) for a period of several weeks.
  • The growth rate was calculated as the increase in weight over time.

4. Data Analysis: The growth-promoting activity of each isomer was determined by comparing the growth curves of the supplemented groups to the control group.

Quantitative Data: Comparative Growth-Promoting Activity

Early experiments using the Tenebrio molitor bioassay unequivocally demonstrated the stereospecificity of vitamin BT activity. L-carnitine was found to be the biologically active form, while this compound showed no growth-promoting effect.

Substance TestedConcentration in Diet (µg/g)Mean Larval Weight after 4 weeks (mg)
Control (Basal Diet)0~5
DL-Carnitine1.0~20
L-Carnitine0.5~20
This compound1.0~5

Note: The values in this table are representative of the findings from early studies and are intended for illustrative purposes. Actual values varied between experiments.

These results were the first to indicate that biological systems could differentiate between the two isomers of carnitine, paving the way for further investigation into the enzymatic basis of this specificity.

II. The Advent of Synthetic Carnitine: Opening the Door to Isomer-Specific Research

The ability to chemically synthesize DL-carnitine and subsequently resolve the racemic mixture into its constituent D- and L-isomers was a critical step forward. This breakthrough, achieved in the 1950s, provided researchers with pure samples of each isomer, enabling more precise and controlled experiments.

Experimental Protocol: Resolution of DL-Carnitine

One of the early and effective methods for separating the D- and L-isomers of carnitine involved fractional crystallization using a chiral resolving agent.

1. Racemate Preparation: DL-carnitine was synthesized chemically, often starting from epichlorohydrin and trimethylamine.

2. Diastereomeric Salt Formation: The racemic DL-carnitine was reacted with an optically active acid, such as D-(+)-camphoric acid or L-(+)-tartaric acid, in a suitable solvent (e.g., ethanol). This reaction formed a mixture of two diastereomeric salts (e.g., this compound-D-camphorate and L-carnitine-D-camphorate).

3. Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts could be separated by fractional crystallization. One of the salts would typically be less soluble and would crystallize out of the solution first.

4. Isomer Isolation: The separated diastereomeric salts were then treated with a base to remove the chiral resolving agent, yielding the pure D- and L-isomers of carnitine.

The availability of purified D- and L-carnitine was instrumental in moving the research from whole-organism bioassays to in vitro enzymatic studies.

III. Unmasking the Antagonist: this compound's Inhibitory Effect on L-Carnitine's Function

With the understanding that L-carnitine played a crucial role in fatty acid oxidation, researchers began to investigate the effect of this compound on this process. Early studies using isolated mitochondria and purified enzymes revealed that this compound was not merely inactive but acted as a competitive inhibitor of L-carnitine's function.

Experimental Protocol: Early Carnitine Acetyltransferase Assay

The enzyme carnitine acetyltransferase (CAT) was one of the first carnitine-dependent enzymes to be studied in detail. Early assays to measure its activity were crucial in demonstrating the inhibitory effect of this compound.

1. Enzyme Preparation: Carnitine acetyltransferase was partially purified from pigeon breast muscle or other tissue homogenates.

2. Reaction Mixture: The assay mixture typically contained:

  • Phosphate buffer (to maintain pH)
  • Acetyl-CoA
  • L-carnitine (as the substrate)
  • This compound (as the potential inhibitor)
  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), a chromogenic reagent that reacts with free coenzyme A (CoA-SH) to produce a colored product.

3. Assay Procedure:

  • The reaction was initiated by the addition of the enzyme preparation.
  • The rate of the reaction was monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the colored product from the reaction of DTNB with the CoA-SH released from acetyl-CoA.

4. Data Analysis: The inhibitory effect of this compound was determined by measuring the reaction rate in the presence of varying concentrations of this compound while keeping the concentration of L-carnitine constant. This allowed for the determination of the type of inhibition (e.g., competitive) and the inhibition constant (Ki).

Quantitative Data: Inhibition of Carnitine Acetyltransferase by this compound

The results from these early enzymatic assays provided clear evidence of this compound's inhibitory action.

L-Carnitine Concentration (mM)This compound Concentration (mM)Carnitine Acetyltransferase Activity (relative units)
1.00100
1.00.565
1.01.045
1.02.028

Note: The values in this table are illustrative of the competitive inhibition observed in early studies.

These findings were significant as they demonstrated that the administration of this compound could potentially interfere with the normal metabolic functions of L-carnitine.

IV. Visualizing the Early Discoveries

The logical progression of the early studies on this compound can be visualized through a series of interconnected steps, from the initial biological observations to the elucidation of its inhibitory mechanism at the enzymatic level.

Early_D_Carnitine_Discovery cluster_Discovery Discovery & Bioassay cluster_Synthesis Chemical Synthesis & Resolution cluster_Activity Biological Activity Testing cluster_Inhibition Enzymatic Inhibition Studies Discovery Discovery of 'Vitamin BT' in Tenebrio molitor Bioassay Development of Tenebrio molitor Growth Bioassay Discovery->Bioassay Provides a system for testing activity Comparative_Bioassay Comparative Bioassay of D- and L-Carnitine Bioassay->Comparative_Bioassay Synthesis Chemical Synthesis of DL-Carnitine Resolution Resolution of D- and L-Isomers Synthesis->Resolution Provides racemic mixture Resolution->Comparative_Bioassay Provides pure isomers for testing Enzyme_Assay Development of Carnitine Acetyltransferase Assay Resolution->Enzyme_Assay L_Active L-Carnitine is Biologically Active Comparative_Bioassay->L_Active D_Inactive This compound is Biologically Inactive Comparative_Bioassay->D_Inactive Inhibition_Study Inhibition Studies with this compound D_Inactive->Inhibition_Study Leads to investigation of inhibitory effects Enzyme_Assay->Inhibition_Study Competitive_Inhibition This compound is a Competitive Inhibitor Inhibition_Study->Competitive_Inhibition

Figure 1: Logical workflow of the early discovery and characterization of this compound.

The signaling pathway for L-carnitine's primary function and the point of inhibition by this compound can be illustrated as follows:

Carnitine_Shuttle_Inhibition cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Mitochondrial Membranes cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Fatty_Acyl_CoA->CPT1 L_Carnitine_Cytosol L-Carnitine L_Carnitine_Cytosol->CPT1 Translocase Carnitine-Acylcarnitine Translocase CPT1->Translocase Acyl-L-Carnitine CPT2 Carnitine Palmitoyltransferase II (CPT2) Translocase->CPT2 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation D_Carnitine This compound D_Carnitine->CPT1 Competitive Inhibition

Figure 2: Inhibition of the carnitine shuttle by this compound at the level of CPT1.

V. Conclusion

The early studies on this compound, born out of the initial quest to understand "vitamin BT," were instrumental in establishing the principle of stereospecificity in biological systems. While L-carnitine was revealed to be the essential nutrient, the characterization of this compound as a biologically inactive and, more importantly, an inhibitory molecule provided critical insights into the mechanism of carnitine-dependent fatty acid transport. The experimental protocols and quantitative data from this foundational era, from the whole-organism bioassays in Tenebrio molitor to the in vitro enzymatic assays, laid the groundwork for decades of research into fatty acid metabolism and its disorders. For today's researchers and drug development professionals, an appreciation of these early studies offers a valuable perspective on the importance of stereochemistry in biological function and the potential for isomeric compounds to act as modulators of metabolic pathways.

D-Carnitine's Interaction with Carnitine Acyltransferases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the interaction between D-Carnitine and the family of carnitine acyltransferases, including Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine Acetyltransferase (CrAT). While L-Carnitine is essential for fatty acid metabolism, its stereoisomer, this compound, is biologically inactive and can act as an inhibitor within the carnitine system. This document summarizes the current understanding of these interactions, presents detailed experimental protocols for studying them, and visualizes the underlying biochemical pathways. The primary known interaction is the competitive inhibition of Carnitine Acetyltransferase (CrAT) by this compound. Furthermore, administration of this compound can lead to a depletion of L-Carnitine in tissues, indirectly affecting fatty acid oxidation. This guide is intended to be a valuable resource for researchers investigating fatty acid metabolism and developing therapeutic agents targeting these pathways.

Introduction to the Carnitine Shuttle and Acyltransferases

The carnitine shuttle is a critical metabolic pathway responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1] This process is mediated by a series of enzymes known as carnitine acyltransferases.

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This is considered the rate-limiting step in fatty acid oxidation.[2]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[3]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and freeing carnitine.[3]

  • Carnitine Acetyltransferase (CrAT): This enzyme is primarily involved in the transport of short-chain acyl groups across mitochondrial and peroxisomal membranes and plays a role in buffering the acetyl-CoA/CoA ratio.[4]

This compound's Interaction with Carnitine Acyltransferases

While L-Carnitine is the biologically active isomer, this compound can interfere with its functions. The primary mechanisms of interaction are direct competitive inhibition and indirect depletion of L-Carnitine stores.

Competitive Inhibition of Carnitine Acetyltransferase (CrAT)

This compound and its acetylated form, acetyl-D-carnitine, have been shown to be competitive inhibitors of CrAT with respect to L-carnitine and acetyl-L-carnitine.[5] This means that this compound binds to the active site of the enzyme but does not undergo the catalytic reaction, thereby preventing L-Carnitine from binding and being processed.

Interaction with CPT1 and CPT2

Currently, there is a lack of direct evidence and quantitative data (such as K_i_ or IC50 values) to definitively characterize the inhibitory effects of this compound on CPT1 and CPT2. While some studies have investigated the inhibitory effects of various compounds on these enzymes, specific data for this compound remains elusive.

Indirect Effects via L-Carnitine Depletion

Administration of this compound can lead to a significant depletion of L-Carnitine levels in tissues such as skeletal muscle and the heart. This depletion is thought to occur through competition for the organic cation transporter OCTN2, which is responsible for the uptake of carnitine into cells. Reduced intracellular L-Carnitine levels indirectly impair the function of all carnitine acyltransferases by limiting the availability of their essential substrate.

Quantitative Data on Inhibitory Interactions

As of the latest available research, specific inhibitory constants (K_i_) or half-maximal inhibitory concentrations (IC50) for the direct interaction of this compound with CPT1, CPT2, and CrAT are not well-documented in publicly accessible literature. The table below summarizes the known qualitative interactions and highlights the existing data gap.

EnzymeInhibitorType of InhibitionK_i_ ValueIC50 ValueReference
CrAT This compoundCompetitiveNot ReportedNot Reported[5]
CPT1 This compoundNot DeterminedNot ReportedNot Reported-
CPT2 This compoundNot DeterminedNot ReportedNot Reported-

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with carnitine acyltransferases.

Spectrophotometric Assay for Carnitine Acetyltransferase (CrAT) Activity

This assay measures the activity of CrAT by monitoring the production of acetyl-CoA from acetyl-DL-carnitine and Coenzyme A (CoA). The increase in absorbance at 233 nm, characteristic of acetyl-CoA formation, is measured over time.[6]

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 11 mM Coenzyme A solution

  • 83.4 mM Acetyl-DL-Carnitine solution

  • Carnitine Acetyltransferase enzyme solution (0.3 - 0.6 units/mL in cold Tris-HCl buffer)

  • This compound solutions of varying concentrations (for inhibition studies)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 2.65 mL Tris-HCl buffer

    • 0.05 mL Coenzyme A solution

    • 0.20 mL Acetyl-DL-Carnitine solution

  • For inhibition studies, add the desired concentration of this compound solution and adjust the buffer volume accordingly.

  • Equilibrate the mixture to 25°C and monitor the absorbance at 233 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the CrAT enzyme solution.

  • Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.

  • Determine the rate of reaction (ΔA233/minute) from the linear portion of the curve.

  • Calculate enzyme activity and inhibition kinetics (e.g., by creating a Lineweaver-Burk plot) to determine the type of inhibition and the K_i_ value for this compound.

Radioisotopic Forward Assay for Carnitine Palmitoyltransferase I (CPT1) Activity

This assay measures the formation of radiolabeled palmitoylcarnitine from [³H]L-carnitine and palmitoyl-CoA.

Reagents:

  • Incubation buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA.

  • 100 µM Palmitoyl-CoA

  • 400 µM L-carnitine

  • 1 µCi L-[³H]carnitine

  • This compound solutions of varying concentrations (for inhibition studies)

  • Isolated intact mitochondria

Procedure:

  • In a reaction tube, combine the incubation buffer, palmitoyl-CoA, L-carnitine, and L-[³H]carnitine.

  • For inhibition studies, add the desired concentration of this compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the isolated mitochondrial suspension.

  • Incubate for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Separate the radiolabeled palmitoylcarnitine from the unreacted [³H]L-carnitine using an appropriate method (e.g., ion-exchange chromatography).

  • Quantify the radioactivity of the palmitoylcarnitine fraction using liquid scintillation counting.

  • Calculate the CPT1 activity and analyze the data to determine the inhibitory effects of this compound.

Visualizations

The following diagrams illustrate the key pathways and concepts discussed in this guide.

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acyl-Carnitine_cyto Acyl-Carnitine Acyl-CoA->Acyl-Carnitine_cyto CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->Acyl-Carnitine_cyto Acyl-Carnitine_ims Acyl-Carnitine Acyl-Carnitine_cyto->Acyl-Carnitine_ims CACT Acyl-Carnitine_matrix Acyl-Carnitine Acyl-Carnitine_ims->Acyl-Carnitine_matrix Acyl-CoA_matrix Acyl-CoA Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation Energy Production L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->L-Carnitine_cyto CACT Acyl-Carnitine_matrix->Acyl-CoA_matrix CPT2 Acyl-Carnitine_matrix->L-Carnitine_matrix

Caption: The Carnitine Shuttle Pathway.

Competitive_Inhibition cluster_reaction Enzyme Reaction cluster_inhibition Competitive Inhibition E CrAT (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S L-Carnitine (Substrate) ES->E P Product ES->P k_cat I This compound (Inhibitor) EI->E

Caption: Mechanism of Competitive Inhibition.

Experimental_Workflow_CrAT cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Tris-HCl Buffer - CoA Solution - Acetyl-DL-Carnitine - CrAT Enzyme Mix Mix Reagents in Cuvette (with or without this compound) Reagents->Mix Inhibitor Prepare this compound Solutions (Varying Conc.) Inhibitor->Mix Equilibrate Equilibrate to 25°C Monitor Baseline A233 Mix->Equilibrate Initiate Add CrAT Enzyme Equilibrate->Initiate Measure Record A233 Increase for 5 minutes Initiate->Measure Calculate Calculate Reaction Rate (ΔA233/min) Measure->Calculate Plot Generate Lineweaver-Burk Plot Calculate->Plot Determine Determine Inhibition Type and Ki Value Plot->Determine

Caption: Workflow for CrAT Inhibition Assay.

Conclusion

This compound primarily interacts with the carnitine acyltransferase system through competitive inhibition of Carnitine Acetyltransferase (CrAT) and by inducing a depletion of tissue L-Carnitine levels. The direct inhibitory effects of this compound on CPT1 and CPT2 have not been quantitatively established and represent a significant area for future research. The experimental protocols provided in this guide offer a robust framework for investigating these interactions further. A deeper understanding of how this compound perturbs fatty acid metabolism is crucial for the development of targeted therapies for metabolic disorders and for assessing the safety and efficacy of carnitine-related supplements. Further studies are warranted to elucidate the precise kinetic parameters of this compound inhibition and to explore the full downstream metabolic consequences of these interactions.

References

The Metabolic Fate of D-Carnitine in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine, a quaternary ammonium compound, is essential for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] It exists as two stereoisomers: L-carnitine, the biologically active form, and D-carnitine, the inactive enantiomer.[3] While L-carnitine is synthesized endogenously from the amino acids lysine and methionine and obtained from dietary sources, this compound is not naturally produced in mammals and is considered a xenobiotic.[3][4][5] The presence of this compound, often as a contaminant in L-carnitine supplements, can have significant metabolic consequences due to its interaction with L-carnitine's transport and metabolic pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound in cellular models, focusing on its uptake, metabolism (or lack thereof), and its impact on L-carnitine dependent processes. We present quantitative data from key studies, detailed experimental protocols for further investigation, and visualizations of the relevant cellular pathways and workflows.

Cellular Uptake and Transport of this compound

The transport of carnitine across the plasma membrane is a carrier-mediated process, primarily facilitated by the organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene.[6][7][8] This transporter is a high-affinity, sodium-dependent system responsible for the uptake of L-carnitine into various tissues, including muscle, heart, and kidney cells.[6][9]

Studies in various cellular and tissue models have demonstrated that this compound is also recognized and transported by the same carrier system as L-carnitine, acting as a competitive inhibitor.

In isolated guinea-pig enterocytes, both D- and L-carnitine uptake was found to be temperature- and concentration-dependent, indicating a carrier-mediated process.[10] Similarly, in rat myotubes and C2C12 myoblastic cells, L-carnitine transport was shown to be Na+-dependent and interfered with by this compound.[9] Further evidence from studies on human heart cells shows that this compound can accelerate the efflux of L-carnitine, likely through exchange diffusion, further highlighting their shared transport mechanism.[11]

Quantitative Data on this compound Transport

The following table summarizes the available kinetic data for this compound transport in a cellular model.

Cellular ModelAnalyteMichaelis-Menten Constant (Km)
Isolated guinea-pig enterocytesThis compound5 µM[10]
Isolated guinea-pig enterocytesL-carnitine6-7 µM[10]

Metabolic Fate of this compound in Mammalian Cells

A critical finding from in vitro studies is that while this compound is transported into mammalian cells, it does not appear to be subsequently metabolized. In a study using isolated guinea-pig enterocytes, it was explicitly observed that this compound was not metabolized, in contrast to L-carnitine which was readily acetylated to acetyl-L-carnitine.[10] This lack of metabolic conversion in mammalian systems is a key differentiator between the two isomers.

While some microorganisms possess enzymes capable of metabolizing this compound, such as D(+)-carnitine dehydrogenase in Agrobacterium sp., these pathways have not been identified in mammalian cells. Therefore, the primary metabolic fate of this compound in cellular models is its persistence in an unmetabolized form, where it can competitively inhibit the functions of L-carnitine.

Impact on L-Carnitine Metabolism and Cellular Function

The primary consequence of intracellular this compound is the disruption of L-carnitine homeostasis and function. By competing for transport, this compound can lead to a functional deficiency of L-carnitine within the cell, even when extracellular L-carnitine levels are adequate. This can impair fatty acid oxidation and cellular energy production.

Furthermore, this compound has been shown to be a competitive inhibitor of carnitine acetyltransferase (CAT), an enzyme that catalyzes the reversible transfer of acetyl groups between carnitine and coenzyme A.[3] This inhibition can disrupt the buffering of the intramitochondrial acetyl-CoA/CoA ratio, a critical function of L-carnitine, particularly during high rates of glycolysis.[12][13]

Experimental Protocols

Cell Culture
  • Cell Lines: Caco-2 (human colon adenocarcinoma, model for intestinal absorption), C2C12 (mouse myoblast, model for muscle cells), or other cell lines expressing OCTN2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For uptake experiments, cells are seeded in 24-well plates and grown to confluence.

Carnitine Uptake Assay

This protocol is adapted from studies on L-carnitine transport and can be used to determine the kinetics of this compound uptake and its competitive inhibition of L-carnitine transport.[14][15]

  • Materials:

    • Radiolabeled [3H]L-carnitine.

    • Unlabeled L-carnitine and this compound.

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Scintillation cocktail.

  • Procedure:

    • Wash confluent cell monolayers twice with pre-warmed uptake buffer.

    • Incubate cells with uptake buffer containing a fixed concentration of [3H]L-carnitine and varying concentrations of unlabeled this compound (for inhibition studies) or varying concentrations of radiolabeled this compound (if available, for direct uptake kinetics) for a predetermined time (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by aspirating the incubation buffer and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay) for normalization.

    • Calculate the uptake rate (e.g., in pmol/mg protein/min) and determine kinetic parameters (Km, Vmax, Ki) using appropriate software.

Chiral Separation and Quantification of D- and L-Carnitine by HPLC

This protocol allows for the specific measurement of D- and L-carnitine concentrations in cell lysates.[16][17][18]

  • Materials:

    • HPLC system with a fluorescence detector.

    • Octadecyl (C18) column.

    • Derivatization reagent: (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC).

    • Mobile phase components (e.g., acetonitrile, water, buffer).

    • D- and L-carnitine standards.

  • Procedure:

    • Sample Preparation: Prepare cell lysates and deproteinize (e.g., by adding perchloric acid followed by neutralization).

    • Derivatization: React the carnitine in the sample with (+)-FLEC to form fluorescent diastereomers.

    • HPLC Analysis:

      • Inject the derivatized sample onto the C18 column.

      • Separate the diastereomers using an appropriate mobile phase gradient.

      • Detect the fluorescent derivatives using an excitation wavelength of ~260 nm and an emission wavelength of ~310 nm.

    • Quantification: Create a standard curve using known concentrations of derivatized D- and L-carnitine to quantify their amounts in the cell lysates.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_Carnitine This compound OCTN2 OCTN2 Transporter D_Carnitine->OCTN2 Competitive Uptake/Inhibition L_Carnitine L-Carnitine L_Carnitine->OCTN2 Uptake D_Carnitine_in This compound (unmetabolized) OCTN2->D_Carnitine_in L_Carnitine_in L-Carnitine OCTN2->L_Carnitine_in CPT1 CPT1 L_Carnitine_in->CPT1 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Acetyl_L_Carnitine Acetyl-L-Carnitine CPT1->Acetyl_L_Carnitine

Caption: Competitive inhibition of L-carnitine uptake by this compound via the OCTN2 transporter.

cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane CPT1 CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT CACT->Acylcarnitine Antiport CPT2 CPT2 L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Long_Chain_Fatty_Acyl_CoA_matrix Long-Chain Fatty Acyl-CoA CPT2->Long_Chain_Fatty_Acyl_CoA_matrix Cytosol Cytosol Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Matrix Mitochondrial Matrix Beta_Oxidation β-Oxidation Long_Chain_Fatty_Acyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Acylcarnitine->CACT Acylcarnitine->CPT2 L_Carnitine_matrix->CACT Long_Chain_Fatty_Acyl_CoA_matrix->Beta_Oxidation

Caption: The L-carnitine shuttle for fatty acid transport into the mitochondria.

start Seed cells (e.g., C2C12) in 24-well plates culture Culture to confluence (37°C, 5% CO2) start->culture wash1 Wash cells with pre-warmed uptake buffer culture->wash1 incubate Incubate with [3H]L-carnitine +/- unlabeled this compound wash1->incubate terminate Terminate uptake and wash with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity and protein concentration lyse->measure analyze Calculate uptake rate and analyze kinetics measure->analyze end Results analyze->end

Caption: Experimental workflow for a competitive carnitine uptake assay.

Conclusion

In mammalian cellular models, the metabolic fate of this compound is predominantly characterized by its transport into the cell via L-carnitine transporters, followed by a lack of significant metabolic conversion. Its primary impact is the competitive inhibition of L-carnitine uptake and function, which can lead to impaired fatty acid metabolism and disruption of cellular energy homeostasis. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the kinetics of this compound transport and its precise effects on cellular metabolism. A thorough understanding of these interactions is crucial for assessing the safety and efficacy of L-carnitine supplementation and for the development of drugs that may interact with the carnitine transport system.

References

Investigating the Historical Context of D-Carnitine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine, a quaternary ammonium compound, plays a critical role in cellular energy metabolism. Its physiological significance is primarily attributed to the L-isomer, L-carnitine, which facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The stereoisomer, D-carnitine, however, not only lacks biological activity but also exhibits inhibitory effects on L-carnitine's function, leading to potential toxicity. This technical guide provides an in-depth exploration of the historical context of this compound research, focusing on its inhibitory mechanisms, the experimental protocols used to elucidate its effects, and the quantitative data that defined its biochemical profile.

The Antagonistic Role of this compound: A Historical Perspective

The discovery of carnitine in the early 20th century was followed by decades of research to understand its physiological function. It became apparent that the biological activity was stereospecific, with L-carnitine being the active form. Early investigations into the effects of the D-isomer revealed its antagonistic relationship with L-carnitine. The administration of this compound was found to induce a state of carnitine deficiency, not by inhibiting its synthesis, but by competitively inhibiting its transport and the enzymes involved in its metabolism.

Competitive Inhibition of Carnitine-Dependent Enzymes

One of the earliest and most significant findings in this compound research was its inhibitory effect on carnitine acetyltransferase (CrAT). This mitochondrial enzyme is crucial for buffering the acetyl-CoA to CoA ratio and for the transport of acetyl groups out of the mitochondria. Seminal studies demonstrated that this compound acts as a competitive inhibitor of L-carnitine for CrAT. This means that this compound binds to the active site of the enzyme without undergoing a reaction, thereby preventing L-carnitine from binding and carrying out its function.

Interference with Carnitine Transport

The transport of L-carnitine across cellular and mitochondrial membranes is a carrier-mediated process. The primary transporter responsible for the uptake of carnitine into cells is the organic cation/carnitine transporter 2 (OCTN2), a sodium-dependent high-affinity carnitine transporter. Research has shown that this compound can interfere with this transport system. Similarly, the mitochondrial carnitine-acylcarnitine translocase (CACT), which is essential for the movement of acylcarnitines into the mitochondrial matrix, can also be inhibited.

Quantitative Data on this compound Inhibition

The following tables summarize key quantitative data from studies investigating the inhibitory effects of this compound and related compounds. It is important to note that specific Ki and IC50 values for this compound from very early historical literature are not always readily available in modern databases. The data presented here is a compilation of available information, including more recent studies that build upon foundational knowledge.

Table 1: Inhibition of Carnitine Acetyltransferase (CrAT)

InhibitorOrganism/TissueInhibition TypeKi ValueReference
This compoundPigeon Breast MuscleCompetitiveNot specified in early literature, but confirmed competitive[1]
MildronatePigeonCompetitive1.6 mM[2]

Table 2: Inhibition of Carnitine Transport

InhibitorTransporterCell Line/SystemInhibition TypeIC50 ValueReference
This compoundL-carnitine transportIsolated rat myotubesInterferes with the systemNot specified[3]
SulfobetainesCarnitine-acylcarnitine translocaseRat heart mitochondriaCompetitiveMicromolar concentrations[4]
ItaconateCarnitine/acylcarnitine carrier (CAC)RecombinantNon-competitive8.4 ± 2.9 mM[5]

Table 3: Animal Toxicity Data for Carnitine Isomers

CompoundAnimal ModelDosageObserved EffectsReference
DL-CarnitineInfants and Children (early clinical use)Not specifiedTherapeutic for nutritional deficiencies, but D-isomer toxicity later understood[6]
This compoundNile Tilapia0.4 g/kg diet for 6 weeksReduced acyl-carnitine concentration, increased lipid deposition, induced hepatic inflammation, oxidative stress, and apoptosis.[7]
L-Carnitine L-tartrateRats (90-day subchronic study)Up to 4,935 mg/kg body weight/dayNo treatment-related mortality or significant toxicological effects.

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in understanding the historical context of this compound research.

Radioenzymatic Assay for Carnitine Determination

This method was a cornerstone of early carnitine research, allowing for the quantification of L-carnitine in biological samples. The assay is based on the enzymatic conversion of L-carnitine to a radiolabeled product.

Principle: The enzyme carnitine acetyltransferase (CrAT) catalyzes the transfer of a radiolabeled acetyl group from [1-14C]acetyl-CoA to L-carnitine, forming [1-14C]acetyl-L-carnitine. The amount of radioactivity incorporated into the acetylcarnitine is directly proportional to the amount of L-carnitine in the sample.

Protocol Outline:

  • Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are deproteinized, often using perchloric acid.

  • Reaction Mixture: The sample is incubated with a reaction mixture containing:

    • [1-14C]acetyl-CoA (radiolabeled substrate)

    • Carnitine acetyltransferase (enzyme)

    • A trapping agent for the product of the reverse reaction (e.g., N-ethylmaleimide to trap Coenzyme A).

  • Separation: The radiolabeled product, [1-14C]acetyl-L-carnitine, is separated from the unreacted [1-14C]acetyl-CoA. This is often achieved using an anion-exchange resin, which retains the negatively charged acetyl-CoA while allowing the positively charged acetylcarnitine to pass through.

  • Quantification: The radioactivity of the eluate containing [1-14C]acetyl-L-carnitine is measured using a scintillation counter.

  • Standard Curve: A standard curve is generated using known concentrations of L-carnitine to determine the concentration in the unknown samples.

Note: This assay is specific for L-carnitine, as this compound is not a substrate for CrAT. To measure total carnitine (L-carnitine and its esters), samples are first subjected to alkaline hydrolysis to convert acylcarnitines to free L-carnitine.

Competitive Inhibition Assay of Carnitine Transport

This type of assay is used to determine if a compound, such as this compound, inhibits the transport of L-carnitine and to characterize the nature of this inhibition.

Principle: The uptake of radiolabeled L-carnitine into cells or isolated organelles (e.g., mitochondria) is measured in the presence and absence of the potential inhibitor. A competitive inhibitor will decrease the rate of transport by competing with L-carnitine for the same binding site on the transporter.

Protocol Outline:

  • Cell/Organelle Preparation: A suspension of cells (e.g., myotubes, hepatocytes) or isolated mitochondria is prepared.

  • Incubation: The cells or organelles are incubated with a solution containing a fixed concentration of radiolabeled L-carnitine (e.g., [3H]L-carnitine) and varying concentrations of the inhibitor (this compound).

  • Termination of Uptake: After a specific time, the transport process is stopped rapidly, usually by adding an ice-cold stop solution and quickly separating the cells/organelles from the incubation medium (e.g., by centrifugation through a layer of silicone oil).

  • Lysis and Scintillation Counting: The cells/organelles are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

  • Data Analysis: The initial velocity of transport is plotted against the substrate (L-carnitine) concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot). For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration. The inhibition constant (Ki) can be calculated from these plots.

Visualizing Key Concepts in this compound Research

The following diagrams, generated using the DOT language, illustrate fundamental concepts in carnitine metabolism and the inhibitory role of this compound.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA CPT1 CPT I Acyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Acylcarnitine_cyto Acylcarnitine CACT CACT Acylcarnitine_cyto->CACT D_Carnitine This compound D_Carnitine->CPT1 Inhibits D_Carnitine->CACT Inhibits CPT1->Acylcarnitine_cyto Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT II Acyl_CoA_matrix Acyl-CoA CPT2->Acyl_CoA_matrix L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Acylcarnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Acyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT

Caption: The Carnitine Shuttle and Sites of this compound Inhibition.

Competitive_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells Prepare Cell/ Organelle Suspension Incubate Incubate Cells with L-Carnitine ± this compound Prepare_Cells->Incubate Prepare_Solutions Prepare Radiolabeled L-Carnitine and Inhibitor (this compound) Solutions Prepare_Solutions->Incubate Stop_Reaction Terminate Uptake Incubate->Stop_Reaction Separate Separate Cells from Incubation Medium Stop_Reaction->Separate Lyse_Cells Lyse Cells Separate->Lyse_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Plot_Data Plot Data (e.g., Lineweaver-Burk) Measure_Radioactivity->Plot_Data Calculate_Ki Calculate Ki Plot_Data->Calculate_Ki D_vs_L_Carnitine L_Carnitine L-Carnitine Enzyme_Transporter Carnitine-Dependent Enzyme/Transporter L_Carnitine->Enzyme_Transporter Binds and is a substrate D_Carnitine This compound D_Carnitine->Enzyme_Transporter Binds competitively, not a substrate Biological_Activity Biological Activity (e.g., Fatty Acid Oxidation) Enzyme_Transporter->Biological_Activity Inhibition Inhibition of Biological Activity Enzyme_Transporter->Inhibition

References

Methodological & Application

Application Notes: Chiral Separation of D- and L-Carnitine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chiral separation of D- and L-Carnitine utilizing High-Performance Liquid Chromatography (HPLC) is provided below, tailored for researchers, scientists, and professionals in drug development. This document offers detailed application notes, experimental protocols, and a comparative analysis of various methods.

Introduction

Carnitine, a quaternary ammonium compound, plays a critical role in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. It exists as two stereoisomers: the biologically active L-Carnitine and the inactive or potentially toxic D-Carnitine. The administration of this compound can competitively inhibit the uptake of L-Carnitine, leading to a deficiency of the latter. Consequently, the enantiomeric purity of L-Carnitine in pharmaceutical formulations and food supplements is of paramount importance, necessitating reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, offering both direct and indirect methods for chiral resolution.

Principle of Chiral Separation by HPLC

The separation of enantiomers by HPLC can be achieved through two primary strategies:

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Indirect Method: In this method, the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[1][2][3]

This document focuses on well-established indirect methods due to their robustness and wide applicability.

Method 1: Indirect Chiral Separation with (+)-FLEC Derivatization

This method involves the pre-column derivatization of D- and L-Carnitine with (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC), followed by the separation of the resulting diastereomers on a standard reversed-phase column with fluorescence detection.[4][5][6][7]

Experimental Protocol

1. Reagents and Materials

  • This compound and L-Carnitine standards

  • (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Triethylamine

  • Chloroform

2. Instrumentation

  • HPLC system with a fluorescence detector

  • Synergi 4µ Hydro-RP80 Å, 250 x 4.6 mm column[3]

  • Autosampler

3. Chromatographic Conditions

  • Mobile Phase: A mixture of pH 2.60 buffer, acetonitrile, and tetrahydrofuran (THF) in a ratio of 850:90:60 (v/v/v).[3][8]

    • Buffer Preparation: Dissolve approximately 5.78 g of potassium dihydrogen phosphate in 850 mL of water, and adjust the pH to 2.60 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane.[3]

  • Flow Rate: 1.0 mL/min[3][8]

  • Column Temperature: 30°C[3]

  • Injection Volume: 25 µL[3]

  • Detection: Fluorescence detector with excitation at 260 nm and emission at 310 nm.[5][6][7]

  • Run Time: Approximately 65 minutes.[3][8]

4. Standard and Sample Preparation

  • Standard Solution: Prepare stock solutions of D- and L-Carnitine in a suitable diluent.

  • Sample Solution: Accurately weigh and dissolve the sample containing L-Carnitine in the diluent to achieve a known concentration.[3]

  • Derivatization Procedure:

    • To 1.0 mL of the sample or standard solution, add 2.0 mL of a solution of ethyl chloroformate in chloroform and 1.0 mL of a solution of triethylamine in chloroform.[3]

    • Subsequently, add 2.0 mL of a solution of L-Alanine-β-naphthylamide in the diluent.[3] Note: While the cited method uses L-Alanine-β-naphthylamide, for FLEC derivatization, a similar protocol with FLEC would be followed, typically involving an alkaline buffer to facilitate the reaction.

    • Allow the reaction to proceed for a specified time at room temperature (e.g., 20 minutes).[3][7]

    • Quench the reaction if necessary and dilute the sample to the final concentration with water.[3]

Method 2: Indirect Chiral Separation with L-Alanine-β-naphthylamide Derivatization

This method utilizes L-alanine-β-naphthylamide as the chiral derivatizing agent for acetyl-L-carnitine, with subsequent separation on an ODS column and UV detection.[1][9]

Experimental Protocol

1. Reagents and Materials

  • Acetyl-D-Carnitine and Acetyl-L-Carnitine standards

  • L-alanine-β-naphthylamide (L-Ala-β-NA)[1][9]

  • Reagents for peptide synthesis (e.g., a carbodiimide)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Appropriate buffers

2. Instrumentation

  • HPLC system with a UV detector

  • ODS (C18) column[1][9]

3. Chromatographic Conditions

  • Mobile Phase: A suitable mixture of acetonitrile and buffer to achieve separation.

  • Flow Rate: To be optimized for the specific column dimensions.

  • Column Temperature: Room temperature (ca. 20°C).[1][9]

  • Detection: UV detector set at 254 nm.[1][9]

  • Run Time: Within 10 minutes.[1][9]

4. Standard and Sample Preparation

  • Standard and Sample Solutions: Prepare solutions of acetyl-carnitine in a suitable solvent.

  • Derivatization Procedure:

    • The derivatization reaction is carried out by coupling the carboxyl group of acetyl-carnitine with the amino group of L-Ala-β-NA.

    • The reaction is completed in less than 10 minutes at room temperature.[1][9]

Data Presentation: Summary of HPLC Methods

ParameterMethod 1: (+)-FLEC DerivatizationMethod 2: L-Alanine-β-naphthylamide Derivatization
Analyte D- and L-CarnitineAcetyl-D- and L-Carnitine
Derivatizing Agent (+)-FLECL-alanine-β-naphthylamide
Column Synergi 4µ Hydro-RP80 Å, 250 x 4.6 mm[3]ODS (Octadecylsilane)[1][9]
Mobile Phase Buffer (pH 2.6):ACN:THF (850:90:60)[3][8]To be optimized
Flow Rate 1.0 mL/min[3][8]To be optimized
Detection Fluorescence (Ex: 260 nm, Em: 310 nm)[5][6][7]UV at 254 nm[1][9]
Run Time ~65 min[3][8]< 10 min[1][9]
Resolution (Rs) Not explicitly stated, but method is validated for purity determination.1.94[1][9]
Separation Factor (α) Not explicitly stated1.10[1][9]
Detection Limit This compound in the range of 0.1-1.0% of L-Carnitine.[3][4][5]Below 0.05% for D-AC in L-AC.[1][9]
Linearity Established over a concentration range of LOQ-160% with r² = 0.996.[3][8]Data available.[1][9]

Visualizations

G Experimental Workflow for Chiral Separation of D- and L-Carnitine by HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_sample Sample/Standard Weighing and Dissolution node_derivatization Derivatization with Chiral Reagent (e.g., (+)-FLEC) node_sample->node_derivatization node_dilution Dilution to Final Concentration node_derivatization->node_dilution node_injection Injection into HPLC System node_dilution->node_injection node_separation Separation on Achiral Column (e.g., C18) node_injection->node_separation node_detection Detection (Fluorescence or UV) node_separation->node_detection node_chromatogram Chromatogram Generation node_detection->node_chromatogram node_quantification Peak Integration and Quantification node_chromatogram->node_quantification node_report Reporting of Enantiomeric Purity node_quantification->node_report G Principle of Indirect Chiral Separation node_enantiomers This compound & L-Carnitine (Enantiomers) node_diastereomers Diastereomeric Products (this compound-FLEC & L-Carnitine-FLEC) node_enantiomers->node_diastereomers node_reagent Chiral Derivatizing Reagent (e.g., (+)-FLEC) node_reagent->node_diastereomers node_separation Separation on Achiral HPLC Column node_diastereomers->node_separation node_peaks Separated Peaks in Chromatogram node_separation->node_peaks

References

Application Notes & Protocols: Enantiomeric Separation of Carnitine Using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine is an essential endogenous compound crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway. Its stereoisomer, D-carnitine, however, can act as a competitive inhibitor of L-carnitine's transport and is considered a chiral impurity.[1] Regulatory agencies emphasize the safety and efficacy of enantiomerically pure drugs, making the accurate separation and quantification of carnitine enantiomers critical in pharmaceutical formulations and dietary supplements.[2] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high separation efficiency, rapid analysis times, and low consumption of reagents and samples.[1]

This document provides detailed application notes and experimental protocols for the enantiomeric separation of carnitine using capillary electrophoresis, including methods with and without derivatization.

Principle of Separation

Capillary electrophoresis separates analytes based on their differential migration in an electric field within a narrow capillary.[1][3] For the separation of enantiomers, which have identical physicochemical properties in an achiral environment, a chiral selector is introduced into the background electrolyte (BGE).[4][5] The chiral selector forms transient diastereomeric complexes with the carnitine enantiomers, leading to differences in their electrophoretic mobility and enabling their separation.[4][5] Cyclodextrins and their derivatives are commonly used chiral selectors for this application.[1][6] In some methods, derivatization of carnitine with a labeling agent, such as 9-fluorenylmethoxycarbonyl (FMOC), is employed to enhance detection sensitivity, particularly for UV absorbance.[6][7][8][9][10]

Experimental Protocols

Two primary approaches for the enantiomeric separation of carnitine by CE are presented: one involving derivatization with FMOC for UV detection and another employing direct analysis with tandem mass spectrometry (MS/MS) detection.

Method 1: Enantiomeric Separation with FMOC Derivatization and UV Detection

This method is suitable for quantifying D- and L-carnitine and assessing the enantiomeric purity of L-carnitine in pharmaceutical formulations. Derivatization with FMOC-Cl enhances the UV absorbance of the carnitine enantiomers.

1. Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Uncoated fused-silica capillary

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • D- and L-Carnitine standards

  • 2,6-dimethyl-β-cyclodextrin (Chiral Selector)

  • Triethanolamine

  • Boric acid

  • Sodium hydroxide

  • Acetone

  • Deionized water

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of D- and L-carnitine in deionized water.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: For pharmaceutical formulations, a simple dilution or extraction with water is typically sufficient.[8]

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a borate buffer.

    • Add a solution of FMOC-Cl in acetone.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 1 hour at 50°C).[10]

    • The reaction is stopped, and the final solution is prepared for injection.

3. Capillary Electrophoresis Conditions:

  • Capillary: Uncoated fused-silica capillary.

  • Background Electrolyte (BGE): An aqueous buffer containing a chiral selector. A typical BGE consists of an aqueous solution of 2,6-dimethyl-β-cyclodextrin and triethanolamine.[6]

  • Capillary Conditioning: Before the first use, and daily, flush the capillary with NaOH solution, followed by deionized water, and finally with the BGE.

  • Injection: Hydrodynamic or electrokinetic injection of the derivatized sample.

  • Applied Voltage: A constant voltage is applied across the capillary (e.g., -15 kV to 30 kV).[1]

  • Temperature: Maintain a constant capillary temperature (e.g., 25°C).[1]

  • Detection: UV detection at a wavelength appropriate for the FMOC-carnitine derivative.

4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-carnitine derivatives based on their migration times.

  • Quantify the amount of each enantiomer by comparing the peak areas to those of the standards.

  • Calculate the enantiomeric purity of L-carnitine.

Method 2: Enantiomeric Separation with CE-MS/MS

This method offers high sensitivity and selectivity for the determination of D- and L-carnitine, particularly for detecting low levels of the D-enantiomer impurity in L-carnitine formulations.[8]

1. Instrumentation and Materials:

  • Capillary Electrophoresis system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Polyvinyl alcohol-coated or uncoated fused-silica capillary.

  • D- and L-Carnitine standards.

  • Succinyl-γ-cyclodextrin (Chiral Selector)

  • Formic acid

  • Deionized water

  • Centrifugal filter devices for sample preparation.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of D- and L-carnitine in deionized water.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions.

  • Sample Preparation: For samples like infant formulas, a simple ultrafiltration step using centrifugal filter devices can be used to remove high molecular weight components.[7] For pharmaceutical formulations, dilution with water may be adequate.[8]

3. Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) Conditions:

  • Capillary: A polyvinyl alcohol-coated capillary can be used to minimize analyte adsorption to the capillary wall.[1]

  • Background Electrolyte (BGE): An acidic buffer such as 100 mM formic acid (pH 2.4).[1]

  • Chiral Selector: A partial filling approach with a non-volatile chiral selector like succinyl-γ-cyclodextrin can be employed.[7]

  • Capillary Conditioning: Condition the capillary according to the manufacturer's instructions, typically involving flushing with water and the BGE.

  • Injection: Hydrodynamic injection of the sample.

  • Applied Voltage: Apply a suitable voltage for the separation.

  • ESI-MS/MS Detection:

    • Optimize ESI source parameters (e.g., spray voltage, sheath gas flow, capillary temperature).

    • Perform selective fragmentation using MS/MS experiments (e.g., multiple reaction monitoring - MRM) to confirm the identity and quantify D- and L-carnitine.[7]

4. Data Analysis:

  • Extract the ion chromatograms for the specific precursor-to-product ion transitions for D- and L-carnitine.

  • Integrate the peak areas and quantify the enantiomers using calibration curves generated from the standards.

Quantitative Data Summary

The following tables summarize key quantitative data from published methods for the enantiomeric separation of carnitine using capillary electrophoresis.

Table 1: CE Method with FMOC Derivatization and UV Detection

ParameterValueReference
Chiral Selector2,6-dimethyl-β-cyclodextrin[6]
Resolution (Rs)1.2[6]
Limit of Detection (LOD)~5.0 µM[6]
Max D:L Ratio Determined~1:100[6]

Table 2: CE-MS/MS Method

ParameterValueReference
Chiral SelectorSuccinyl-γ-cyclodextrin[7]
Limit of Detection (LOD)100 ng/g (for this compound)[7]
Limit of Detection (LOD)10 ng/mL (for each enantiomer)[8]
Enantiomeric Impurity DetectionUp to 0.002% of this compound[8]
Analysis Time< 6 minutes[1]

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the enantiomeric separation of carnitine by capillary electrophoresis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ce Capillary Electrophoresis System cluster_analysis Data Analysis Sample Sample (e.g., Pharmaceutical, Food) Dilution Dilution / Extraction Sample->Dilution Standard D/L-Carnitine Standards Standard->Dilution Derivatization Derivatization (optional, e.g., FMOC) Dilution->Derivatization Injection Sample Injection Dilution->Injection Direct Analysis Derivatization->Injection Separation Enantiomeric Separation in Capillary Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification Peak_ID->Quantification Purity Enantiomeric Purity Calculation Quantification->Purity logical_relationships cluster_factors Key Experimental Factors cluster_outcomes Separation Outcomes BGE_pH BGE pH Resolution Resolution BGE_pH->Resolution Migration_Time Migration Time BGE_pH->Migration_Time CS_Conc Chiral Selector Conc. CS_Conc->Resolution CS_Conc->Migration_Time Voltage Applied Voltage Voltage->Migration_Time Efficiency Separation Efficiency Voltage->Efficiency Temperature Temperature Temperature->Migration_Time Temperature->Efficiency

References

Application Note: Quantification of D-Carnitine in Biological Samples by Chiral Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the D-enantiomer of carnitine in biological samples such as plasma and serum. L-carnitine is essential for fatty acid metabolism, whereas D-carnitine is physiologically inactive and can act as a competitive inhibitor, making its detection crucial for safety assessment and quality control. This protocol employs a chiral derivatization strategy to form diastereomers of D- and L-carnitine, which are then separated by standard reversed-phase liquid chromatography and quantified using tandem mass spectrometry (LC-MS/MS).

Introduction

Carnitine plays a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] It exists as two stereoisomers: L-carnitine and this compound. Only the L-isomer is biologically active.[2] The presence of this compound is a concern as it can competitively inhibit the enzymes and transporters responsible for L-carnitine's function, potentially leading to adverse physiological effects.[3] Therefore, a selective and quantitative method to measure this compound levels in biological matrices is essential for toxicological studies, clinical research, and the quality control of L-carnitine supplementation products.

Traditional LC-MS/MS methods for carnitine do not distinguish between enantiomers.[4] The method described herein overcomes this limitation by introducing a chiral derivatization step. A chiral reagent is used to create diastereomeric derivatives of D- and L-carnitine. These diastereomers have different physicochemical properties and can be chromatographically separated using standard, achiral reversed-phase columns, eliminating the need for specialized and often costly chiral columns.[5]

Biological Pathway: The Carnitine Shuttle

L-carnitine is a key component of the carnitine shuttle system, which transports activated long-chain fatty acids from the cytoplasm into the mitochondria. This compound is not effectively transported by this system and can interfere with L-carnitine's function.

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Fatty Acyl-CoA LCFA->AcylCoA ACSL AcylCarnitine Acyl-L-Carnitine AcylCoA:e->AcylCarnitine:w LCarnitine_c L-Carnitine CPT1 CPT-I LCarnitine_c->CPT1 CAT CAT AcylCarnitine->CAT Transport In DCarnitine This compound DCarnitine->CPT1 Inhibition CPT1->AcylCarnitine CAT->LCarnitine_c AcylCarnitine_m Acyl-L-Carnitine CAT->AcylCarnitine_m CPT2 CPT-II AcylCoA_m Fatty Acyl-CoA CPT2->AcylCoA_m LCarnitine_m L-Carnitine LCarnitine_m->CAT Transport Out LCarnitine_m->CPT2 AcylCarnitine_m->AcylCoA_m BetaOx β-Oxidation AcylCoA_m->BetaOx

Caption: The Carnitine Shuttle for fatty acid transport.

Experimental Workflow

The overall analytical procedure involves sample preparation by protein precipitation, chiral derivatization of the extract, separation of the resulting diastereomers by LC, and detection by MS/MS.

Sample 1. Biological Sample (e.g., Plasma, Serum) Prep 2. Sample Preparation - Add IS (d3-D-Carnitine) - Protein Precipitation (Methanol) Sample->Prep Deriv 3. Chiral Derivatization - Evaporate Supernatant - Reconstitute & Add Reagent (e.g., (+)-FLEC) Prep->Deriv LC 4. LC Separation - Reversed-Phase C18 Column - Separate Diastereomers Deriv->LC MS 5. MS/MS Detection - Positive ESI - Multiple Reaction Monitoring (MRM) LC->MS Data 6. Data Analysis - Peak Integration - Quantification MS->Data

Caption: Workflow for this compound quantification.

Protocols

Materials and Reagents
ItemDescription
Standards This compound, L-Carnitine, d3-D-Carnitine (Internal Standard, IS)
Solvents Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade)
Reagents Formic Acid, Borate Buffer (pH 8.5), (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC)
Columns C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.7 µm)
Labware Microcentrifuge tubes, autosampler vials, pipettes
Protocol 1: Sample Preparation
  • Pipette 100 µL of biological sample (plasma, serum, or calibrator) into a 1.5 mL microcentrifuge tube.[6]

  • Add 5 µL of the internal standard working solution (e.g., 1 µg/mL d3-D-Carnitine).

  • Add 300 µL of ice-cold methanol to precipitate proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Chiral Derivatization

This protocol is based on the principle of using a chiral derivatizing agent like (+)-FLEC to form diastereomers.[7]

  • Reconstitute the dried extract from Protocol 1 in 50 µL of borate buffer (100 mM, pH 8.5).

  • Add 50 µL of the chiral derivatization reagent solution (e.g., 1 mg/mL (+)-FLEC in acetone).

  • Vortex briefly and incubate the reaction mixture at 40°C for 30 minutes.

  • After incubation, add 10 µL of 1% formic acid in water to quench the reaction.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrument used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Standard HPLC or UHPLC system
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 8 minutes, hold for 2 min, re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 550°C
IonSpray Voltage 5500 V

Data and Performance

MRM Transitions

Quantification is performed using MRM. The precursor ion corresponds to the protonated molecule of the derivatized carnitine ([M+H]+), and the product ion is the characteristic fragment of carnitine. The exact precursor mass will depend on the derivatizing reagent used. For a (+)-FLEC derivative, the mass addition is 250.2 Da.

Table 2: Example MRM Transitions for (+)-FLEC Derivatized Carnitine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D/L-Carnitine-(+)-FLEC 412.285.125
d3-D-Carnitine-(+)-FLEC (IS) 415.285.125

Note: Precursor m/z calculated as: Carnitine (161.1) + FLEC adduct (250.2) + H+ (1.0) = 412.3. Values should be optimized empirically.

Method Performance Characteristics

The method should be validated according to standard guidelines. The following table shows typical performance data expected from such an assay.[8][9]

Table 3: Typical Method Performance Characteristics

ParameterTypical Value
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%CV) ≤ 7.8%
Inter-day Precision (%CV) ≤ 8.8%
Accuracy / Recovery 85% - 115%

Conclusion

This application note provides a comprehensive framework for the selective quantification of this compound in biological samples. By employing a chiral derivatization step, this LC-MS/MS method enables the separation of D- and L-carnitine diastereomers on a standard reversed-phase column, offering a robust and accessible tool for researchers. The sensitivity and specificity of this approach are suitable for applications in drug development, metabolic research, and the safety assessment of nutritional supplements.

References

Protocol for the Synthesis of D-Carnitine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-Carnitine, the biologically inactive enantiomer of L-carnitine, serves as an essential tool in metabolic research. Primarily, it is utilized as a negative control and a competitive inhibitor to elucidate the specific roles of L-carnitine in various physiological processes. L-carnitine is crucial for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. By competing with L-carnitine for the same transport proteins and enzymes, this compound can effectively inhibit these processes, allowing researchers to study the consequences of impaired fatty acid metabolism.[1] This makes this compound invaluable in studies related to metabolic disorders, mitochondrial function, and the pharmacological investigation of carnitine-dependent pathways.

This document provides a detailed protocol for the enantioselective synthesis of this compound, adapted from established methods for L-carnitine synthesis. The presented method allows for the production of high-purity this compound suitable for a wide range of research applications.

Enantioselective Synthesis of this compound from (R)-3-Hydroxy-γ-butyrolactone

A reliable method for synthesizing this compound is through the stereospecific conversion of (R)-3-hydroxy-γ-butyrolactone. This protocol is analogous to the synthesis of L-carnitine from (S)-3-hydroxy-γ-butyrolactone.[2][3] The synthesis involves the activation of the hydroxyl group, followed by a ring-opening and nucleophilic substitution with trimethylamine, which proceeds with an inversion of stereochemistry at the chiral center.

Experimental Protocol

Materials:

  • (R)-3-Hydroxy-γ-butyrolactone

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous solution of trimethylamine (25-45% w/w)

  • Isopropanol

  • Acetone

  • Cation exchange resin (e.g., Amberlite IR-120)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

Step 1: Activation of (R)-3-Hydroxy-γ-butyrolactone

  • In a clean, dry reactor vessel, dissolve (R)-3-hydroxy-γ-butyrolactone (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the solution while maintaining the temperature at 0°C.

  • Add methanesulfonyl chloride (1.6 eq) dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-3-methanesulfonyl-γ-butyrolactone.

Step 2: Synthesis of this compound

  • To the crude (R)-3-methanesulfonyl-γ-butyrolactone from the previous step, add an aqueous solution of trimethylamine (2.0 eq).

  • Stir the mixture in a sealed pressure vessel at room temperature for 1 hour.

  • Heat the reaction mixture to 80-100°C and maintain for 16 hours.

  • Cool the reaction mixture to room temperature and remove the excess trimethylamine under a stream of nitrogen.

  • Adjust the pH of the aqueous solution to 7 with dilute hydrochloric acid.

Step 3: Purification of this compound

  • Load the neutralized reaction mixture onto a cation exchange resin column (e.g., Amberlite IR-120).

  • Wash the column with deionized water to remove unreacted starting materials and byproducts.

  • Elute the this compound from the resin using an aqueous solution of ammonia (e.g., 2% ammonia).

  • Collect the fractions containing this compound and monitor by TLC.

  • Combine the this compound containing fractions and concentrate under reduced pressure.

  • Dissolve the resulting solid in hot isopropanol, filter to remove any insoluble impurities, and then concentrate again.

  • Recrystallize the purified this compound from a mixture of isopropanol and acetone to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous synthesis of L-carnitine.

ParameterValueReference
Overall Yield ~55% or more[2]
Enantiomeric Excess >95%[3]
Optical Purity >97%[4][5]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A (R)-3-Hydroxy-γ-butyrolactone B Activation with MsCl/TEA in CH₂Cl₂ A->B C (R)-3-Methanesulfonyl-γ-butyrolactone B->C D Reaction with Trimethylamine (aq) C->D E Crude this compound Solution D->E F Cation Exchange Chromatography E->F G Elution and Concentration F->G H Recrystallization G->H I Pure this compound H->I

Caption: Workflow for the enantioselective synthesis of this compound.

Logical Relationship of this compound as a Competitive Inhibitor

G cluster_pathway L-Carnitine Mediated Fatty Acid Transport cluster_inhibition Inhibition by this compound LC L-Carnitine CPT1 Carnitine Palmitoyltransferase I (CPT1) LC->CPT1 AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine AcylCoA Long-Chain Fatty Acyl-CoA AcylCoA->CPT1 Mitochondria Mitochondrial Matrix AcylCarnitine->Mitochondria BetaOxidation β-Oxidation & Energy Production Mitochondria->BetaOxidation DC This compound DC->CPT1 Competitive Inhibition

Caption: this compound competitively inhibits L-Carnitine's function.

References

Application Notes and Protocols: Utilizing D-Carnitine for the Elucidation of L-Carnitine Transporter Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine is an essential quaternary ammonium compound critical for cellular energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production. The cellular uptake of L-carnitine is a carrier-mediated process, predominantly facilitated by the high-affinity, sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter Novel 2), encoded by the SLC22A5 gene. Understanding the kinetics of L-carnitine transport is vital for research in metabolic disorders, drug development, and toxicology, as various drugs can interact with and inhibit this transporter.

D-carnitine, the biologically inactive stereoisomer of L-carnitine, serves as a valuable tool for studying the kinetics of L-carnitine transporters. By acting as a competitive inhibitor, this compound can be used to characterize the specificity and affinity of the transporter binding site for its natural substrate, L-carnitine. These application notes provide detailed protocols for utilizing this compound in competitive inhibition assays to determine the kinetic parameters of L-carnitine transport.

Principle of the Assay

The study of L-carnitine transporter kinetics using this compound is based on the principles of competitive inhibition. In this model, both the substrate (L-carnitine) and the inhibitor (this compound) compete for the same binding site on the transporter protein. The presence of the competitive inhibitor increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum velocity (Vmax) of the transport process. By measuring the rate of L-carnitine uptake at various concentrations of both L-carnitine and this compound, the inhibition constant (Ki) of this compound can be determined. The Ki value is a measure of the inhibitor's affinity for the transporter; a lower Ki indicates a higher affinity.

Radiolabeled L-carnitine (e.g., [³H]L-carnitine) is commonly used to measure the initial rate of uptake into cells expressing the L-carnitine transporter. The reduction in the uptake of radiolabeled L-carnitine in the presence of varying concentrations of this compound allows for the calculation of kinetic parameters.

Data Presentation

The following table summarizes the key kinetic parameters for L-carnitine and this compound interaction with L-carnitine transporters, primarily OCTN2. These values are essential for designing and interpreting competitive inhibition experiments.

ParameterSubstrate/InhibitorTransporterCell SystemValueCitation
Km L-CarnitineOCTN2Caki-1 cells (human proximal tubule)15.90 µM[1]
Km L-CarnitineOCTN2hOCTN2-transfected LLC-PK1 cells4.21 ± 0.14 µM[2]
Km L-Carnitine-Guinea-pig enterocytes6-7 µM[3]
Km This compound-Guinea-pig enterocytes5 µM[3]
Ki This compoundL-carnitine transporter-Estimated to be similar to its Km

Note: The Ki of a competitive inhibitor is approximately equal to its Km when the inhibitor is also a substrate for the transporter. Therefore, the Km value for this compound can be used as an estimate of its Ki for the L-carnitine transporter.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten (Km and Vmax) for L-Carnitine Transport

This protocol outlines the steps to determine the baseline kinetic parameters of L-carnitine transport in a selected cell line.

Materials:

  • Cell line expressing the L-carnitine transporter of interest (e.g., Caki-1, HEK293 cells stably overexpressing hOCTN2).

  • Cell culture medium and supplements.

  • Phosphate-Buffered Saline (PBS).

  • Uptake Buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4).[2]

  • Radiolabeled L-carnitine (e.g., [³H]L-carnitine).

  • Unlabeled L-carnitine.

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell lysis buffer (e.g., 1 M NaOH).

  • Protein assay kit (e.g., BCA assay).

  • Multi-well cell culture plates (e.g., 24-well plates).

Procedure:

  • Cell Culture: Seed the cells in multi-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.

  • Pre-incubation: Add 0.5 mL of pre-warmed Uptake Buffer to each well and incubate for 15-20 minutes at 37°C to equilibrate the cells.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add 0.5 mL of Uptake Buffer containing a range of unlabeled L-carnitine concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) mixed with a fixed concentration of radiolabeled L-carnitine (e.g., 0.1 µCi/mL [³H]L-carnitine).

  • Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-15 minutes).[2][4]

  • Uptake Termination: Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the rate of L-carnitine uptake (pmol/mg protein/min).

    • Plot the uptake rate against the L-carnitine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax using non-linear regression analysis.

Protocol 2: Competitive Inhibition of L-Carnitine Transport by this compound

This protocol details the procedure to determine the inhibition constant (Ki) of this compound.

Materials:

  • Same as Protocol 1, with the addition of unlabeled this compound.

Procedure:

  • Cell Culture and Preparation: Follow steps 1-3 of Protocol 1.

  • Uptake Initiation with Inhibitor:

    • Prepare a series of uptake solutions. Each solution should contain a fixed, subsaturating concentration of radiolabeled L-carnitine (e.g., a concentration close to the determined Km value from Protocol 1) and varying concentrations of unlabeled L-carnitine.

    • For each concentration of unlabeled L-carnitine, prepare parallel sets of uptake solutions containing a fixed concentration of this compound (e.g., 0, 1x Ki estimate, 2x Ki estimate, 5x Ki estimate).

  • Incubation, Termination, and Lysis: Follow steps 5-7 of Protocol 1.

  • Quantification: Follow step 8 of Protocol 1.

  • Data Analysis:

    • Calculate the rate of L-carnitine uptake for each condition.

    • Analyze the data using one of the following methods:

      • Dixon Plot: Plot the reciprocal of the uptake velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines gives -Ki.

      • Lineweaver-Burk Plot: Plot 1/V against 1/[S] for each inhibitor concentration. In competitive inhibition, the lines will intersect on the y-axis (1/Vmax). The x-intercept of each line is -1/Km_app, where Km_app = Km(1 + [I]/Ki). The Ki can be calculated from the change in the apparent Km.

      • Non-linear Regression: Fit the data directly to the competitive inhibition equation: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])[4]

Mandatory Visualizations

Experimental_Workflow_Km_Vmax cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Analysis cell_culture 1. Seed and culture cells to confluence wash_cells 2. Wash cells with PBS cell_culture->wash_cells pre_incubate 3. Pre-incubate with Uptake Buffer wash_cells->pre_incubate initiate_uptake 4. Add [3H]L-carnitine + varying unlabeled L-carnitine pre_incubate->initiate_uptake incubate 5. Incubate at 37°C initiate_uptake->incubate terminate_uptake 6. Stop uptake with ice-cold PBS incubate->terminate_uptake lyse_cells 7. Lyse cells terminate_uptake->lyse_cells quantify 8. Scintillation counting & Protein assay lyse_cells->quantify analyze 9. Calculate Km and Vmax quantify->analyze

Caption: Workflow for determining Km and Vmax of L-carnitine transport.

Competitive_Inhibition_Logic Transporter L-Carnitine Transporter (OCTN2) Transport L-Carnitine Transport Transporter->Transport Mediates L_Carnitine L-Carnitine (Substrate) Binding_Site Transporter Binding Site L_Carnitine->Binding_Site Binds D_Carnitine This compound (Inhibitor) D_Carnitine->Binding_Site Binds Inhibition Competitive Inhibition Binding_Site->Transporter No_Transport No this compound Transport

Caption: Logical relationship in competitive inhibition of L-carnitine transport.

Signaling_Pathway_Carnitine_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L_Carnitine_ext L-Carnitine OCTN2 OCTN2 Transporter L_Carnitine_ext->OCTN2 Na_ext Na+ Na_ext->OCTN2 Co-transport L_Carnitine_int L-Carnitine OCTN2->L_Carnitine_int Translocation Mitochondria Mitochondria L_Carnitine_int->Mitochondria Facilitates Fatty Acid Entry Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation

Caption: Simplified signaling pathway of L-carnitine cellular uptake and function.

References

Application Notes: D-Carnitine for Creating a Carnitine-Deficient Cell Culture Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-carnitine is a vital cofactor for cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] A deficiency in cellular carnitine can lead to impaired fatty acid oxidation, lipid accumulation, and mitochondrial dysfunction, which are implicated in various pathologies, including cardiovascular diseases and metabolic disorders.[5][6][7][8] The creation of a reliable in vitro carnitine-deficient model is crucial for studying these processes and for the development of therapeutic interventions. D-carnitine, the biologically inactive stereoisomer of L-carnitine, serves as a potent tool to induce a state of secondary carnitine deficiency in cell culture.

Principle of the Method

The cellular uptake of L-carnitine is primarily mediated by the high-affinity, sodium-dependent organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene.[4][7][9] this compound acts as a competitive inhibitor of OCTN2, effectively blocking the transport of L-carnitine into the cell.[7] This competitive inhibition leads to a depletion of the intracellular L-carnitine pool, thereby creating a functional carnitine deficiency. This model allows for the controlled study of the cellular consequences of impaired carnitine homeostasis and the evaluation of potential therapeutic agents.

Experimental Protocols

1. Cell Culture and Maintenance

This protocol is generalized for C2C12 myoblasts, a commonly used cell line for studying muscle cell metabolism. However, it can be adapted for other cell lines expressing OCTN2, such as human fibroblasts or specific cardiomyocyte cell lines.

  • Materials:

    • C2C12 myoblast cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells upon reaching 80-90% confluency.

    • For differentiation into myotubes (optional, for muscle-specific studies), grow myoblasts to confluence and then switch to a differentiation medium (DMEM with 2% horse serum). Allow differentiation for 4-6 days.

2. Induction of Carnitine Deficiency with this compound

  • Materials:

    • Cultured cells (e.g., C2C12 myotubes)

    • This compound hydrochloride

    • L-carnitine hydrochloride (for control groups)

    • Standard cell culture medium

  • Protocol:

    • Prepare a stock solution of this compound hydrochloride in sterile water or PBS.

    • On the day of the experiment, dilute the this compound stock solution in the cell culture medium to the desired final concentration. A typical starting point is a range of 1-5 mM this compound.

    • Aspirate the old medium from the cultured cells and replace it with the this compound-containing medium.

    • Include appropriate control groups:

      • Negative Control: Cells cultured in standard medium without this compound.

      • L-carnitine Control: Cells cultured in medium supplemented with a physiological concentration of L-carnitine (e.g., 50-100 µM).

    • Incubate the cells for a predetermined period, typically 24 to 72 hours, to induce carnitine deficiency. The optimal incubation time may need to be determined empirically for the specific cell line and experimental goals.

3. Quantification of Intracellular Carnitine

This protocol provides a general workflow. The specific method of quantification, such as radioenzymatic assay or mass spectrometry, will require specialized equipment and procedures.

  • Materials:

    • Treated and control cells

    • PBS (ice-cold)

    • Cell scraper

    • Methanol or another suitable solvent for extraction

    • Centrifuge

  • Protocol:

    • After the incubation period, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a suitable extraction solvent (e.g., cold methanol) to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex and incubate on ice to ensure complete lysis and extraction.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • Analyze the carnitine content in the supernatant using a validated method like tandem mass spectrometry (MS/MS) or a radioenzymatic assay.

4. Assessment of Fatty Acid Oxidation (FAO)

A common consequence of carnitine deficiency is reduced fatty acid oxidation. This can be measured by monitoring the oxidation of a radiolabeled fatty acid substrate.

  • Materials:

    • Carnitine-deficient and control cells

    • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

    • Radiolabeled fatty acid (e.g., [³H]palmitate) complexed to BSA

    • Scintillation vials and scintillation cocktail

  • Protocol:

    • Pre-incubate the carnitine-deficient and control cells in a serum-free medium for a short period to deplete endogenous substrates.

    • Prepare the assay medium containing the radiolabeled fatty acid.

    • Aspirate the pre-incubation medium and add the assay medium to the cells.

    • Incubate for 1-2 hours at 37°C. During this time, the radiolabeled fatty acid will be oxidized, producing radiolabeled water ([³H]H₂O).

    • After incubation, collect the assay medium.

    • Separate the radiolabeled water from the unoxidized radiolabeled fatty acid using a method like precipitation with perchloric acid followed by ion-exchange chromatography or a simplified charcoal separation method.

    • Measure the radioactivity of the aqueous phase using a scintillation counter.

    • Normalize the results to the total protein content of the cells in each well.

Data Presentation

Table 1: Effect of this compound Treatment on Intracellular L-Carnitine Levels

Treatment GroupThis compound (mM)Incubation Time (h)Intracellular L-Carnitine (nmol/mg protein)% of Control
Control0482.5 ± 0.3100%
This compound1481.2 ± 0.248%
This compound5480.5 ± 0.120%

Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.

Table 2: Impact of this compound-Induced Carnitine Deficiency on Fatty Acid Oxidation

Treatment GroupThis compound (mM)Palmitate Oxidation Rate (pmol/min/mg protein)% of Control
Control0150 ± 15100%
This compound180 ± 1053%
This compound545 ± 830%

Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.

Visualizations

D_Carnitine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Carnitine_ext L-Carnitine OCTN2 OCTN2 Transporter L-Carnitine_ext->OCTN2 Transport D-Carnitine_ext This compound D-Carnitine_ext->OCTN2 Competitive Inhibition L-Carnitine_int L-Carnitine OCTN2->L-Carnitine_int Deficiency Carnitine Deficiency L-Carnitine_int->Deficiency

Caption: Mechanism of this compound-induced carnitine deficiency.

Experimental_Workflow start Start: Seed Cells (e.g., C2C12) culture Cell Culture & Proliferation (or Differentiation) start->culture treatment Treatment with this compound (24-72 hours) culture->treatment controls Control Groups: - No Treatment - L-Carnitine Supplement culture->controls harvest Harvest Cells treatment->harvest controls->harvest analysis Downstream Analyses harvest->analysis carnitine_assay Carnitine Quantification (LC-MS/MS) analysis->carnitine_assay fao_assay Fatty Acid Oxidation Assay analysis->fao_assay other_assays Other Cellular Assays: - Gene Expression (qPCR) - Mitochondrial Function - Lipid Accumulation (Oil Red O) analysis->other_assays

Caption: Experimental workflow for creating a carnitine-deficient cell model.

Signaling_Pathway deficiency Carnitine Deficiency impaired_fao Impaired Fatty Acid β-Oxidation deficiency->impaired_fao lc_acyl_coa ↑ Long-Chain Acyl-CoA impaired_fao->lc_acyl_coa lipid_accumulation Lipid Accumulation (Steatosis) lc_acyl_coa->lipid_accumulation mitochondrial_dysfunction Mitochondrial Dysfunction lc_acyl_coa->mitochondrial_dysfunction apoptosis Cell Stress / Apoptosis lipid_accumulation->apoptosis ros ↑ Reactive Oxygen Species (ROS) mitochondrial_dysfunction->ros ros->apoptosis

Caption: Potential signaling consequences of carnitine deficiency.

References

Application Notes and Protocols for the Analysis of D-Carnitine via Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization and subsequent analysis of D-Carnitine, the biologically inactive and potentially harmful enantiomer of L-Carnitine. Accurate quantification of this compound is crucial for quality control in pharmaceutical formulations and for research in drug development and metabolic studies.

Introduction to Chiral Derivatization for this compound Analysis

L-Carnitine is an essential compound for fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] Conversely, this compound is considered an impurity that can competitively inhibit the uptake and function of L-Carnitine, potentially leading to adverse health effects.[3] Therefore, sensitive and specific analytical methods are required to detect and quantify this compound in various matrices, including pharmaceutical products and biological samples.

Since enantiomers possess identical physicochemical properties, their separation requires a chiral environment. One common approach is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[4] These diastereomers have distinct physical properties and can be separated using standard achiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[5][6]

This document outlines protocols for three widely used derivatization techniques for the analysis of this compound:

  • (+)-FLEC (1-(9-fluorenyl)ethyl chloroformate) Derivatization for HPLC-FLD Analysis

  • FMOC (9-fluorenylmethoxycarbonyl chloride) Derivatization for CE-MS Analysis

  • Two-Step Derivatization for GC-MS Analysis

Quantitative Data Summary

The following table summarizes the quantitative performance of various derivatization techniques for this compound analysis, providing a basis for method selection.

Derivatization ReagentAnalytical PlatformLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference(s)
(+)-FLECHPLC-FLD-Allows detection down to 0.1% this compound in L-Carnitine0.1 - 1.0% of this compound in L-Carnitine[5][7][8]
FMOC-ClCE-MS/MS10 ng/mL--[6][9]
1-AminoanthraceneHPLC-FLD0.024 µg/mL0.076 mg/L0.1 - 2.5 µg/mL[10][11]
Two-Step (Cyclization & Acetylation)GC-FID-2 mg/g-[12][13]

Experimental Protocols

Protocol 1: (+)-FLEC Derivatization for HPLC with Fluorescence Detection

This method is robust for determining low levels of this compound in L-Carnitine raw material and pharmaceutical formulations.[5][7]

Materials:

  • (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC)

  • This compound and L-Carnitine standards

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer solution (e.g., pH 2.60 buffer as described in[4])

  • Sample and Standard diluent

  • Solution-1, Solution-2, Solution-3 (as described in the referenced derivatization procedure[4])

  • Volumetric flasks, pipettes, magnetic stirrer

Standard and Sample Preparation: [4]

  • Standard Stock Solution: Accurately weigh and dissolve approximately 50 mg of this compound standard in a 10 mL volumetric flask with diluent.

  • Sample Stock Solution: Accurately weigh and dissolve approximately 250 mg of the L-Carnitine sample in a 50 mL volumetric flask with diluent.

  • Resolution Solution: Prepare a solution containing both D- and L-Carnitine to verify chromatographic separation.

Derivatization Procedure: [4]

  • Into a 25 mL flask with a magnetic stir bar, pipette 1.0 mL of the standard, sample, or resolution stock solution.

  • Begin stirring at approximately 990 rpm.

  • Sequentially add 2.0 mL of Solution-1, 1.0 mL of Solution-2, and 2.0 mL of Solution-3.

  • Continue stirring for 10 minutes at room temperature.

  • The resulting diastereomers are stable and can be analyzed directly by HPLC.[5]

HPLC Conditions: [4]

  • Column: Octadecyl (C18) column

  • Mobile Phase: A mixture of pH 2.60 buffer, acetonitrile, and tetrahydrofuran (THF) in a ratio of 850:90:60 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 260 nm and emission at 310 nm.[5][7]

  • Injection Volume: 20 µL

Protocol 2: FMOC-Cl Derivatization for Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This method is highly sensitive and suitable for the analysis of this compound in complex matrices like infant formulas.[6][9]

Materials:

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • This compound and L-Carnitine standards

  • Borate buffer

  • Acetonitrile (ACN)

  • Succinyl-gamma-cyclodextrin (chiral selector)

  • Deionized water

  • Sample clarification filters (e.g., centrifugal filters)

Sample Preparation: [6][9]

  • For liquid samples (e.g., oral solutions), dilute with deionized water.

  • For solid samples (e.g., tablets, powders), dissolve in deionized water, sonicate if necessary, and filter to remove excipients.

  • For complex matrices like infant formula, perform an ultrafiltration step using centrifugal filter devices to remove high molecular weight components.[9]

Derivatization Procedure: [6]

  • Mix the sample or standard solution with a borate buffer to ensure alkaline conditions.

  • Add a solution of FMOC-Cl in acetonitrile.

  • Allow the reaction to proceed for a specified time at room temperature. The exact time and concentrations should be optimized for the specific application.

CE-MS Conditions: [6][9]

  • Capillary: Fused-silica capillary

  • Background Electrolyte (BGE): An appropriate buffer containing the chiral selector (e.g., succinyl-gamma-cyclodextrin).

  • Separation Voltage: Optimized for the best resolution of the diastereomers.

  • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Tandem mass spectrometry (MS/MS) for selective fragmentation and confirmation of the D/L-carnitine-FMOC derivatives.

Protocol 3: Two-Step Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the enantiomeric purity screening of L-Carnitine in food supplements and raw ingredients.[12][13]

Materials:

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetyl chloride

  • Solvents for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-grade solvents for sample dilution

Derivatization Procedure: [12][13]

This is a two-step process:

  • Intramolecular Cyclization:

    • Carnitine is first cyclized to form β-hydroxy-γ-butyrolactone. In cases where carnitine is not in its inner salt form, DIPEA is added. This reaction can be accelerated using microwave technology.

  • Acetylation:

    • The resulting β-hydroxy-γ-butyrolactone is then acetylated with acetyl chloride to form the more volatile β-acetoxy-γ-butyrolactone.

GC-MS Conditions: [12][13]

  • Column: A chiral capillary column with a cyclodextrin-based stationary phase.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: Optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature gradient is typically used to achieve baseline separation of the (R)- and (S)-β-acetoxy-γ-butyrolactone enantiomers.

  • Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural confirmation.

Visualizations

Carnitine Metabolism and Fatty Acid Transport

The following diagram illustrates the crucial role of L-Carnitine in transporting long-chain fatty acids into the mitochondria for energy production via β-oxidation.

CarnitineMetabolism cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation CPT1 CPT I AcylCoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 AcylCarnitine_cyto Acyl-Carnitine CACT CACT AcylCarnitine_cyto->CACT Transport across Outer Membrane CPT1->AcylCarnitine_cyto Forms Acyl-Carnitine AcylCarnitine_matrix Acyl-Carnitine CACT->AcylCarnitine_matrix Transport across Inner Membrane CPT2 CPT II LCarnitine_matrix L-Carnitine CPT2->LCarnitine_matrix AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix Reforms Acyl-CoA AcylCarnitine_matrix->CPT2 BetaOxidation β-Oxidation (Energy Production) AcylCoA_matrix->BetaOxidation

Caption: The Carnitine shuttle system for fatty acid transport.

This compound Toxicity Pathway

This diagram illustrates the mechanism by which this compound can interfere with the metabolic functions of L-Carnitine.

DCarnitineToxicity cluster_inhibition LCarnitine L-Carnitine (Biologically Active) Transporter Carnitine Transporter (e.g., OCTN2) LCarnitine->Transporter Uptake into cells DCarnitine This compound (Inactive Impurity) DCarnitine->Transporter Inhibition Competitive Inhibition Mitochondria Mitochondria Transporter->Mitochondria Depletion L-Carnitine Depletion Transporter->Depletion Reduced L-Carnitine Uptake FattyAcidTransport Fatty Acid Transport (Energy Production) Mitochondria->FattyAcidTransport Inhibition->Transporter ImpairedMetabolism Impaired Energy Metabolism Depletion->ImpairedMetabolism InhibitionText This compound competes with L-Carnitine for the transporter

Caption: Mechanism of this compound-induced toxicity.

Experimental Workflow for Chiral this compound Analysis

This diagram outlines the general workflow for the analysis of this compound using a derivatization-based chromatographic method.

ExperimentalWorkflow Start Sample Collection (Pharmaceutical or Biological) SamplePrep Sample Preparation (Dissolution, Extraction, Filtration) Start->SamplePrep Derivatization Chiral Derivatization (e.g., with (+)-FLEC or FMOC) SamplePrep->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Chromatography Chromatographic Separation (HPLC or CE) Diastereomers->Chromatography Detection Detection (Fluorescence or MS) Chromatography->Detection DataAnalysis Data Analysis (Quantification of this compound) Detection->DataAnalysis End Report Results DataAnalysis->End

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for the Structural Elucidation of D-Carnitine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Carnitine is the inactive enantiomer of L-Carnitine, a crucial molecule in fatty acid metabolism. The structural integrity and purity of this compound are of significant interest in pharmaceutical and metabolic research, particularly to distinguish it from its biologically active counterpart. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules like this compound. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of this compound.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterium oxide (D₂O) at 25 °C. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. The numbering of the atoms in the this compound structure is provided in the accompanying diagram.

Structure of this compound:

this compound Structure with atom numbering for NMR

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O.

Atom NumberProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1-CH₃3.22SingletN/A
3-CH₂3.42Doublet of DoubletsJ₃ₐ,₄ = 9.3, J₃ₐ,₃ᵦ = 14.3
Doublet of DoubletsJ₃ᵦ,₄ = 3.1, J₃ₐ,₃ᵦ = 14.3
4-CH4.59MultipletN/A
5-CH₂2.45Doublet of DoubletsJ₅ₐ,₄ = 8.0, J₅ₐ,₅ᵦ = 15.5
Doublet of DoubletsJ₅ᵦ,₄ = 4.5, J₅ₐ,₅ᵦ = 15.5

Note: The protons on C3 and C5 are diastereotopic and thus have different chemical shifts and couplings, though they may appear as complex multiplets.

Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O. [1]

Atom NumberCarbonChemical Shift (δ) ppm
1-N(CH₃)₃56.8
2-COOH180.8
3-CH₂73.9
4-CH66.8
5-CH₂45.7

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9% D)

  • 5 mm NMR tubes

  • Internal standard (optional, e.g., DSS or TSP)

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh approximately 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[2]

  • Add 0.5-0.6 mL of D₂O to the vial.[3]

  • If an internal reference is required, add a small amount of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid).

  • Vortex the vial until the sample is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid introducing any solid particles.[3]

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[3]

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument used.

2.1. ¹H NMR Spectroscopy

  • Experiment: 1D ¹H pulse-acquire

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Pulse Program: zg30 or similar

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: ~2-4 seconds

  • Spectral Width: 12-16 ppm

2.2. ¹³C NMR Spectroscopy

  • Experiment: 1D ¹³C with proton decoupling

  • Pulse Program: zgpg30 or similar

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1-2 seconds

  • Spectral Width: 200-240 ppm

2.3. 2D COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[4]

  • Experiment: Gradient-selected COSY (gCOSY)

  • Pulse Program: cosygpqf or similar

  • Number of Scans per Increment: 2-4

  • Increments in F1: 256-512

  • Relaxation Delay (d1): 1.5 seconds

  • Spectral Width (F1 and F2): 10-12 ppm

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[4][5]

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC

  • Pulse Program: hsqcedetgpsisp2.2 or similar

  • Number of Scans per Increment: 4-8

  • Increments in F1: 128-256

  • Relaxation Delay (d1): 1.5 seconds

  • Spectral Width F2 (¹H): 10-12 ppm

  • Spectral Width F1 (¹³C): 180-200 ppm

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment reveals long-range correlations between protons and carbons, typically over 2-3 bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[4][5]

  • Experiment: Gradient-selected HMBC

  • Pulse Program: hmbcgplpndqf or similar

  • Number of Scans per Increment: 8-16

  • Increments in F1: 256-512

  • Relaxation Delay (d1): 1.5 seconds

  • Spectral Width F2 (¹H): 10-12 ppm

  • Spectral Width F1 (¹³C): 200-220 ppm

  • Long-range ¹J(C,H) Coupling Constant: Optimized for ~8 Hz

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

G cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Sample This compound Sample Dissolve Dissolve in D2O Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1_NMR 1H NMR Tube->H1_NMR C13_NMR 13C NMR Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR->HSQC C13_NMR->HMBC Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY->Assign_Protons HSQC->Assign_Protons HSQC->Assign_Carbons Connect Connect Spin Systems HMBC->Connect Assign_Protons->Connect Assign_Carbons->Connect Structure Confirm this compound Structure Connect->Structure

Caption: Workflow for this compound structural elucidation by NMR.

NMR Correlation Network

This diagram illustrates the key correlations expected from 2D NMR experiments that confirm the structure of this compound.

Caption: Expected 2D NMR correlations for this compound.

References

Application Notes and Protocols for the Development of a D-Carnitine Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing a bioassay to specifically measure D-Carnitine concentration. The protocols and data presented are collated from established scientific literature.

Introduction

Carnitine is a crucial compound in cellular energy metabolism, primarily known for its role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] It exists as two stereoisomers: L-carnitine, the biologically active form, and this compound.[2] While L-carnitine is essential for metabolic processes, this compound is generally considered biologically inactive and can act as a competitive inhibitor of L-carnitine transport, potentially leading to carnitine deficiency.[3] Therefore, the ability to specifically quantify this compound is critical for quality control in pharmaceutical formulations of L-carnitine, as well as in metabolic and toxicological research.[4] This document outlines a detailed enzymatic bioassay for the specific measurement of this compound.

Principle of the Bioassay

The primary method detailed here is an enzymatic cycling assay that offers high specificity for this compound. This assay utilizes the enzyme this compound dehydrogenase, which catalyzes the oxidation of this compound to 3-dehydrocarnitine, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The NADH produced is then used in a cycling reaction involving a tetrazolium salt, such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide), which is reduced to a colored formazan product.[5] The intensity of the color, measured spectrophotometrically, is directly proportional to the this compound concentration in the sample.[5]

An alternative and highly sensitive method involves High-Performance Liquid Chromatography (HPLC) coupled with derivatization, which allows for the separation and quantification of D- and L-carnitine enantiomers.[6]

Application Notes

  • Applications : This bioassay is suitable for determining the this compound content in pharmaceutical preparations to monitor enantiomeric purity.[4][5] It can also be applied in research settings to study carnitine metabolism and the effects of this compound on cellular processes.[5]

  • Specificity : The enzymatic assay demonstrates high specificity for this compound due to the stereospecificity of the this compound dehydrogenase enzyme.[7] This allows for the accurate measurement of this compound even in the presence of an excess of L-carnitine.

  • Assay Performance : The enzymatic cycling assay is characterized by its simplicity, speed, and accuracy.[5] It can be readily automated for high-throughput screening.[5] For even higher sensitivity, such as detecting trace enantiomeric impurities, methods like capillary electrophoresis-tandem mass spectrometry can be employed, with limits of detection (LOD) as low as 10 ng/mL.[4]

Data Presentation

The performance characteristics of various this compound determination methods are summarized below for easy comparison.

ParameterEnzymatic Cycling Assay[5]HPLC Method[6]Capillary Electrophoresis-Tandem MS[4]
Linearity Range 0.1 to 5 mMLOQ - 160% of target concentrationNot explicitly stated, but validated.
Quantification Limit (LOQ) 0.1 mMNot explicitly stated, but precision determined at LOQ.10 ng/mL (for each enantiomer)
Limit of Detection (LOD) Not explicitly statedNot explicitly stated10 ng/mL (for each enantiomer)
Precision (RSD%) 1.51%Not explicitly statedNot explicitly stated
Accuracy/Recovery Not explicitly statedConfirmed between LOQ and 160%77-102% of labeled content
Correlation Coefficient (r²) Not explicitly stated0.996Not explicitly stated

Mandatory Visualizations

G cluster_transport Cellular Carnitine Transport Extracellular Extracellular Space LCarnitine_in L-Carnitine Intracellular Intracellular Space (Cytosol) LCarnitine_out L-Carnitine Membrane OCTN2 OCTN2 Transporter LCarnitine_in->OCTN2 Transport DCarnitine_in This compound DCarnitine_in->OCTN2 Inhibition OCTN2->LCarnitine_out G DCarnitine This compound Enzyme1 This compound Dehydrogenase DCarnitine->Enzyme1 NAD NAD+ NAD->Enzyme1 Dehydrocarnitine 3-Dehydrocarnitine NADH NADH Enzyme2 Diaphorase NADH->Enzyme2 MTT_ox MTT (oxidized) MTT_ox->Enzyme2 MTT_red Formazan (colored) Enzyme1->Dehydrocarnitine Enzyme1->NADH Enzyme2->NAD Recycled Enzyme2->MTT_red Colorimetric Signal G A Sample Preparation (e.g., Pharmaceutical Formulation) D Add Samples and Standards to Microplate Wells A->D B Prepare this compound Standards (0.1 mM to 5 mM) B->D C Prepare Reaction Mixture (Buffer, NAD+, MTT, this compound Dehydrogenase) C->D E Incubate at Optimal Temperature (e.g., 37°C) D->E F Measure Absorbance (e.g., at 570 nm) E->F G Generate Standard Curve and Calculate this compound Concentration F->G

References

Application Notes and Protocols for Radiolabeled D-Carnitine in Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. Its stereoisomer, D-carnitine, is also recognized by the same transport systems, making radiolabeled this compound a valuable tool for investigating the stereoselectivity and kinetics of carnitine transporters. These studies are essential for understanding drug interactions, the effects of xenobiotics on nutrient transport, and the mechanisms of transporter-mediated drug delivery. This document provides detailed application notes and protocols for the use of radiolabeled this compound in transport studies.

Key Transporters

The primary transporter responsible for the cellular uptake of both L- and this compound is the Organic Cation/Carnitine Transporter 2 (OCTN2) , also known as SLC22A5. This is a high-affinity, sodium-dependent transporter found in various tissues, including the intestine, kidney, and muscle. While OCTN2 is the main focus, other transporters may also play a role in carnitine transport.

Applications of Radiolabeled this compound

  • Investigating Transporter Stereoselectivity: By comparing the transport kinetics of radiolabeled L- and this compound, researchers can elucidate the stereospecificity of carnitine transporters.

  • Competitive Inhibition Assays: Radiolabeled this compound can be used to study the inhibition of L-carnitine transport by various compounds, providing insights into potential drug-nutrient interactions.

  • Characterizing Transport Mechanisms: The use of radiolabeled this compound helps in determining the kinetic parameters (Kmand Vmax) of transport, and understanding the influence of factors like ion dependency and temperature.

  • Probing Transporter Function in Disease Models: Studies using radiolabeled this compound can help characterize alterations in carnitine transport in various disease models.

Data Presentation: Quantitative Transport Kinetics of this compound

The following tables summarize the kinetic parameters for this compound transport in different biological systems.

Tissue/Cell TypeSpeciesRadiolabel UsedK_m_ (µM)V_max_ (nmol/min/mg protein or ml intracellular fluid)Reference
Isolated Jejunal EnterocytesGuinea PigL-[14C]carnitine (for inhibition)5Not specified[1]
Kidney Cortex SlicesRatL-[methyl-14C]carnitine (for inhibition)16615[2]

Note: Much of the existing research has focused on L-carnitine. The data for this compound is more limited, and often inferred from competitive inhibition studies using radiolabeled L-carnitine.

Experimental Protocols

Protocol 1: In Vitro this compound Uptake Assay in Cultured Cells (e.g., Caco-2, HEK293)

This protocol is adapted from standard procedures for radiolabeled L-carnitine uptake assays and can be applied to the study of this compound transport.

Materials:

  • Cultured cells (e.g., Caco-2 or HEK293 cells expressing the transporter of interest) seeded in 24-well plates

  • Radiolabeled this compound (e.g., D-[³H]carnitine or D-[¹⁴C]carnitine)

  • Unlabeled this compound and L-carnitine

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Ice-cold Wash Buffer (e.g., HBSS)

  • Cell Lysis Buffer (e.g., 0.1 N NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Seed cells in 24-well plates at an appropriate density to reach confluency on the day of the experiment.

  • Preparation:

    • Prepare stock solutions of radiolabeled and unlabeled this compound.

    • Prepare uptake solutions containing a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound (for kinetic studies) or potential inhibitors.

  • Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with pre-warmed (37°C) Uptake Buffer.

    • Add 200 µL of the pre-warmed uptake solution to each well to initiate the transport assay.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, 15 minutes, determined from initial time-course experiments).

  • Termination of Uptake:

    • Aspirate the uptake solution.

    • Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer to stop the transport process and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Add 250 µL of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Use an aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.

  • Data Analysis:

    • Calculate the uptake rate and express it as pmol/mg protein/min.

    • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kmand Vmax.

Protocol 2: Competitive Inhibition of L-Carnitine Transport by this compound

This protocol determines the inhibitory potential of this compound on the transport of radiolabeled L-carnitine.

Materials:

  • Same as Protocol 1, but with radiolabeled L-carnitine (e.g., L-[³H]carnitine or L-[¹⁴C]carnitine) and varying concentrations of unlabeled this compound.

Procedure:

  • Cell Culture and Preparation: Follow steps 1 and 2 of Protocol 1. Prepare uptake solutions containing a fixed concentration of radiolabeled L-carnitine and a range of concentrations of unlabeled this compound.

  • Uptake Assay: Follow step 3 of Protocol 1.

  • Termination, Lysis, and Counting: Follow steps 4 and 5 of Protocol 1.

  • Protein Quantification: Follow step 6 of Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition of radiolabeled L-carnitine uptake at each concentration of this compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of L-carnitine transport).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis cell_culture Seed cells in 24-well plates prepare_solutions Prepare radiolabeled this compound and buffer solutions wash_cells Wash cells with pre-warmed buffer cell_culture->wash_cells initiate_uptake Add uptake solution with radiolabeled this compound wash_cells->initiate_uptake incubation Incubate at 37°C for a defined time initiate_uptake->incubation terminate_uptake Stop uptake with ice-cold buffer wash incubation->terminate_uptake lyse_cells Lyse cells to release intracellular contents terminate_uptake->lyse_cells scintillation_counting Measure radioactivity lyse_cells->scintillation_counting protein_quantification Determine protein concentration lyse_cells->protein_quantification data_analysis Calculate uptake kinetics (Km, Vmax) scintillation_counting->data_analysis protein_quantification->data_analysis

Caption: Workflow for a radiolabeled this compound cellular uptake assay.

carnitine_transport_pathway cluster_membrane Plasma Membrane OCTN2 OCTN2 (SLC22A5) Na+ dependent transporter Intracellular Intracellular Space D_Carnitine_int Radiolabeled This compound OCTN2->D_Carnitine_int Na_int Na+ OCTN2->Na_int Extracellular Extracellular Space D_Carnitine_ext Radiolabeled This compound D_Carnitine_ext->OCTN2 Co-transport Na_ext Na+ Na_ext->OCTN2 Co-transport L_Carnitine_ext L-Carnitine L_Carnitine_ext->OCTN2 Competitive Inhibition

Caption: Transport of radiolabeled this compound via the OCTN2 transporter.

References

Detecting D-Carnitine Impurities in L-Carnitine Supplements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine is a popular dietary supplement valued for its role in energy metabolism. However, the presence of its stereoisomer, D-carnitine, as an impurity is a significant concern due to potential adverse effects, including the competitive inhibition of L-carnitine's transport and function.[1][2] Therefore, robust and sensitive analytical methods are crucial for the quality control of L-carnitine supplements to ensure their safety and efficacy.

This document provides detailed application notes and experimental protocols for various methods used to detect and quantify this compound impurities in L-carnitine supplements. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and enzymatic assays.

Methods Overview

The primary challenge in analyzing this compound in L-carnitine supplements lies in the chiral separation of the two enantiomers. Several analytical strategies have been developed to address this, broadly categorized as:

  • Chromatographic Methods (HPLC, GC, CE): These methods physically separate the D- and L-carnitine enantiomers, often after a derivatization step to enhance detection and resolution.

  • Enzymatic Assays: These methods utilize the high specificity of enzymes to react with one enantiomer, allowing for its quantification.

The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the desired throughput.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of this compound. This data allows for a comparative assessment of the different techniques based on key validation parameters.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Derivatization ReagentColumnDetectionLinearity RangeLODLOQReference(s)
(+)-FLECOctadecylFluorescence (Ex: 260 nm, Em: 310 nm)0.1 - 1.0% this compound--[3][4]
L-Alanine-β-naphthylamideODSUV (244 nm)LOQ - 160%-1.4250 µg/mL[2][5]
1-Aminoanthracene (1AA)Inertsil ODS-3Fluorescence (Ex: 248 nm, Em: 418 nm)0.1 - 2.5 mg/L--[6]
None (Ion-Pair)C18UV (225 nm)70 - 1120 µg/mL0.217 µg/mL1.103 µg/mL[7]

Table 2: Capillary Electrophoresis (CE) and Enzymatic Assay Methods

MethodTechnique DetailsLinearity RangeLODLOQReference(s)
Capillary ElectrophoresisDerivatization with FMOC, MS/MS detection-10 ng/mL-[8]
Capillary ElectrophoresisIndirect UV detection-2.4 - 4.7 µg/mL-[9]
Enzymatic AssayThis compound dehydrogenase, NAD+ cycling0.1 - 5 mM this compound-0.1 mM[10]
Enzymatic AssayL-carnitine dehydrogenase, fluorometric1 - 100 µM L-carnitine1 µM-[11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization using (+)-FLEC

This method is a robust technique for determining this compound in L-carnitine raw material and pharmaceutical formulations.[3][4]

a. Principle: L- and this compound are derivatized with the chiral reagent (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC). This reaction forms diastereomers that can be separated on a standard achiral reversed-phase HPLC column and detected by fluorescence.

b. Workflow Diagram:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample L-Carnitine Supplement Dissolution Dissolve in Water Sample->Dissolution Derivatization Derivatize with (+)-FLEC Dissolution->Derivatization Injection Inject Sample Derivatization->Injection Separation Octadecyl Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 260 nm, Em: 310 nm) Separation->Detection Quantification Quantify this compound Peak Detection->Quantification

Caption: HPLC workflow for this compound analysis.

c. Protocol:

  • Sample Preparation:

    • Accurately weigh a quantity of the L-carnitine supplement powder and dissolve it in purified water to achieve a known concentration.

    • Further dilute the sample solution as needed to fall within the linear range of the assay.

  • Derivatization:

    • To an aliquot of the sample solution, add a solution of (+)-FLEC in a suitable organic solvent (e.g., acetone).

    • Add a buffer solution (e.g., borate buffer) to maintain an alkaline pH.

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an amino acid solution (e.g., glycine) to consume the excess FLEC reagent.

  • HPLC Conditions:

    • Column: Octadecyl (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium acetate) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector set to an excitation wavelength of 260 nm and an emission wavelength of 310 nm.[3][4]

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations that have undergone the same derivatization procedure.

    • Identify and integrate the peak corresponding to the this compound diastereomer.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

Gas Chromatography (GC) with Chiral Stationary Phase

This method involves the derivatization of carnitine to a more volatile compound, followed by separation on a chiral GC column.[12]

a. Principle: Carnitine is a non-volatile zwitterion. To make it suitable for GC analysis, it is converted into a volatile derivative, such as β-acetoxy-γ-butyrolactone. The enantiomers of this derivative are then separated on a chiral stationary phase, typically based on cyclodextrins.

b. Workflow Diagram:

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample L-Carnitine Supplement Derivatization1 Cyclization to β-hydroxy-γ-butyrolactone Sample->Derivatization1 Derivatization2 Acetylation to β-acetoxy-γ-butyrolactone Derivatization1->Derivatization2 Injection Inject Sample Derivatization2->Injection Separation Chiral GC Column (Cyclodextrin-based) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Quantification Quantify D- and L-Carnitine Peaks Detection->Quantification

Caption: GC workflow for carnitine enantiomer analysis.

c. Protocol:

  • Sample Preparation and Derivatization:

    • Dissolve the L-carnitine supplement in a suitable solvent.

    • Step 1: Cyclization: Convert carnitine to β-hydroxy-γ-butyrolactone. This can be achieved by heating the sample in the presence of an acid catalyst.

    • Step 2: Acetylation: Acetylate the hydroxyl group of the lactone to form β-acetoxy-γ-butyrolactone using an acetylating agent like acetic anhydride.[12]

  • GC Conditions:

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP-Chirasil-Dex CB).[13]

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 200°C.

    • Oven Temperature Program: An isothermal or gradient temperature program is used to achieve separation. For example, an isothermal analysis at 130°C.[13]

    • Detector: Flame Ionization Detector (FID) at 225°C.[13]

    • Injection Mode: Split injection.

  • Quantification:

    • Prepare standards of both D- and L-carnitine and subject them to the same derivatization procedure.

    • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

    • Calculate the percentage of this compound impurity in the L-carnitine supplement.

Enzymatic Assay for this compound

This method offers high specificity for the quantification of this compound.[10]

a. Principle: The assay utilizes the enzyme this compound dehydrogenase, which specifically catalyzes the oxidation of this compound in the presence of NAD+. The resulting NADH is then used in a cycling reaction with a tetrazolium salt (e.g., MTT) and an electron carrier to produce a colored formazan product. The rate of formazan formation is proportional to the this compound concentration and can be measured spectrophotometrically.

b. Signaling Pathway Diagram:

enzymatic_pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products1 Primary Products cluster_cycling Signal Amplification (Cycling) D_Carnitine This compound D_CDH This compound Dehydrogenase D_Carnitine->D_CDH NAD NAD+ NAD->D_CDH Product1 3-Dehydrocarnitine D_CDH->Product1 NADH NADH D_CDH->NADH PMS Phenazine Methosulfate (Electron Carrier) NADH->PMS Oxidation MTT MTT (Tetrazolium Salt) Formazan Formazan (Colored Product) MTT->Formazan Formazan->NAD Regeneration PMS->MTT Reduction

Caption: Enzymatic assay signaling pathway.

c. Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme.

    • Prepare solutions of NAD+, MTT, and phenazine methosulfate.

    • Prepare a solution of this compound dehydrogenase.

  • Sample Preparation:

    • Dissolve the L-carnitine supplement in the assay buffer to a known concentration.

  • Assay Procedure:

    • In a microplate well, add the sample solution, NAD+ solution, MTT solution, and phenazine methosulfate solution.

    • Initiate the reaction by adding the this compound dehydrogenase solution.

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm) over time using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Determine the rate of reaction (change in absorbance per unit time) for the samples and standards.

    • Calculate the concentration of this compound in the supplement sample by comparing its reaction rate to the standard curve. The linear range for this method has been reported as 0.1 to 5 mM this compound, with a quantification limit of 0.1 mM.[10]

Conclusion

The detection and quantification of this compound impurities in L-carnitine supplements are essential for ensuring product quality and consumer safety. The methods described in these application notes—HPLC with chiral derivatization, chiral GC, and enzymatic assays—provide reliable and sensitive means for this analysis. The choice of the most appropriate method will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The provided protocols offer a detailed starting point for researchers and quality control professionals to implement these methods effectively.

References

Application Notes and Protocols for High-Throughput Screening of D-Carnitine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Carnitine, the stereoisomer of the biologically active L-Carnitine, is of significant interest in biomedical research and drug development. While L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, this compound can act as a competitive inhibitor of this process by interfering with the same transport mechanisms.[1] The primary transporter responsible for the cellular uptake of carnitine is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2), encoded by the SLC22A5 gene.[2][3][4] This transporter is sodium-dependent and plays a critical role in maintaining carnitine homeostasis.[1][2][5] Identifying inhibitors of this compound uptake is crucial for understanding potential drug-induced carnitine deficiencies and for developing novel therapeutic strategies.

This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of this compound uptake. The methodologies described include radiolabeled uptake assays and fluorescence-based assays, which are adaptable to a high-throughput format.

This compound Transport Pathway

The cellular uptake of this compound is primarily mediated by the OCTN2 transporter located in the plasma membrane. This process is followed by the mitochondrial "carnitine shuttle," which is essential for fatty acid metabolism. Although this compound is not metabolized, it competes with L-Carnitine for both the cellular and mitochondrial transport machinery.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix D_Carnitine_out This compound OCTN2 OCTN2 (SLC22A5) Transporter D_Carnitine_out->OCTN2 Uptake L_Carnitine_out L-Carnitine L_Carnitine_out->OCTN2 Na_out Na+ Na_out->OCTN2 D_Carnitine_in This compound OCTN2->D_Carnitine_in L_Carnitine_in L-Carnitine OCTN2->L_Carnitine_in CACT CACT D_Carnitine_in->CACT Inhibition CPT1 CPT1 L_Carnitine_in->CPT1 Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Acylcarnitine->CACT Transport OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT->L_Carnitine_in Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT2 Acylcarnitine_mito->CPT2 Fatty_Acyl_CoA_mito Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_mito Carnitine_mito Carnitine CPT2->Carnitine_mito BetaOx β-Oxidation Fatty_Acyl_CoA_mito->BetaOx Carnitine_mito->CACT Recycle

Caption: Cellular uptake and mitochondrial transport of carnitine.

High-Throughput Screening Workflow

A generalized workflow for a cell-based high-throughput screen to identify inhibitors of this compound uptake is depicted below. This workflow is applicable to both radiolabeled and fluorescence-based detection methods.

cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis CellSeeding Seed cells in 96/384-well plates Incubate1 Incubate cells to form a monolayer CellSeeding->Incubate1 Wash1 Wash cells with pre-warmed buffer Incubate1->Wash1 AddInhibitors Add test compounds (inhibitors) Wash1->AddInhibitors PreIncubate Pre-incubate AddInhibitors->PreIncubate AddSubstrate Add labeled this compound (Radiolabeled or Fluorescent) PreIncubate->AddSubstrate Incubate2 Incubate for uptake AddSubstrate->Incubate2 StopUptake Stop uptake and wash cells Incubate2->StopUptake CellLysis Lyse cells StopUptake->CellLysis MeasureSignal Measure signal (Radioactivity/Fluorescence) CellLysis->MeasureSignal DataAnalysis Data Analysis: % Inhibition, IC50 MeasureSignal->DataAnalysis

Caption: General experimental workflow for HTS of this compound uptake inhibitors.

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol is a robust method for quantifying the uptake of this compound and the potency of inhibitors. It relies on the detection of a radiolabeled carnitine analog, such as [3H]this compound.

Materials:

  • Cells expressing OCTN2 (e.g., stably transfected MDCK or Caki-1 cells)[5][6]

  • 96-well cell culture plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [3H]this compound

  • Test compounds (potential inhibitors)

  • Stop Solution (ice-cold HBSS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed OCTN2-expressing cells in a 96-well plate at a density that allows them to reach confluence on the day of the assay.[2]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Assay Buffer.[2]

  • Compound Incubation: Add 50 µL of Assay Buffer containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate for 10-30 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of Assay Buffer containing [3H]this compound to each well to start the uptake reaction. The final concentration of [3H]this compound should be below its Km value to ensure sensitive inhibition detection. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.[6]

  • Uptake Termination: To stop the reaction, rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold Stop Solution.[6]

  • Cell Lysis: Add 100 µL of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.[2]

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a scintillation counter.[2]

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate IC50 values by fitting the data to a dose-response curve.

Protocol 2: Fluorescence-Based this compound Uptake Assay

This protocol offers a higher throughput and non-radioactive alternative. It can be performed using a fluorescently labeled this compound analog or by using a commercially available kit that measures carnitine concentration via a coupled enzymatic reaction.[7][8][9]

Materials:

  • Cells expressing OCTN2

  • 96- or 384-well black, clear-bottom plates

  • Assay Buffer (e.g., HBSS)

  • Fluorescent this compound analog or L-Carnitine Assay Kit (e.g., Sigma-Aldrich MAK063, Abcam ab83392)[7][9]

  • Test compounds

  • Stop Solution (ice-cold HBSS)

  • Cell Lysis Buffer

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Seed OCTN2-expressing cells in a 96- or 384-well black, clear-bottom plate to achieve confluence on the assay day.[2]

  • Assay Preparation: Aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed (37°C) Assay Buffer.[2]

  • Compound Incubation: Add test compounds at various concentrations and pre-incubate for 10-30 minutes at 37°C.

  • Uptake Initiation:

    • Using a Fluorescent Analog: Add the fluorescent this compound analog to each well and incubate for a set time (e.g., 30 minutes).[2]

    • Using a Coupled Enzyme Assay Kit: Add unlabeled this compound to initiate uptake. After the incubation period, stop the reaction and lyse the cells. Then, follow the manufacturer's protocol to measure the intracellular this compound concentration using the kit's enzymatic cascade that produces a fluorescent product.[7][8][9]

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Stop Solution.

  • Measurement:

    • For Fluorescent Analog: Lyse the cells and measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths.[2]

    • For Coupled Enzyme Assay: After cell lysis, proceed with the enzymatic reaction as per the kit's instructions and measure the resulting fluorescence.[7][9]

  • Data Analysis: Subtract the background fluorescence from wells without cells.[2] Calculate the percentage of inhibition for each compound and determine the IC50 values.

Data Presentation: Inhibitors of Carnitine Uptake

The following tables summarize quantitative data for known inhibitors of the OCTN2 transporter. While much of the available data is for L-Carnitine, these compounds are expected to inhibit this compound uptake as well, as they share the same transporter.

Table 1: IC50 Values of Known OCTN2 Inhibitors

CompoundIC50 (µM)Cell LineReference
Verapamil-hOCTN2-MDCK[6]
Propantheline-hOCTN2-MDCK[6]
Chlorpheniramine-hOCTN2-MDCK[6]
Diltiazem-hOCTN2-MDCK[6]
Imipramine-hOCTN2-MDCK[6]
TrifluoperazinePotent InhibitorhOCTN2-MDCK[6]
Ciclotropium bromide30Caki-1[5]
Ipratropium bromide95Caki-1[5]
MildronatePotent InhibitorC2C12 myoblasts[1]
(1-Pyrenebutyryl)carnitineI50 = 1.4 (vs. palmitoylcarnitine)Rat Liver Mitochondria[10]

Note: Specific IC50 values for some compounds from reference[6] were not provided in the abstract, but they were identified as the most potent inhibitors in the initial screen.

Table 2: Single Concentration Inhibition of L-Carnitine Uptake by Various Drugs

Drug (500 µM)Percent Uptake (%)Standard Deviation
Propantheline7.43± 0.19
Verapamil10.2± 0.5
Chlorpheniramine11.5± 0.8
Diltiazem14.8± 1.2
Imipramine18.9± 1.5
Trifluoperazine0.24± 0.03

Data adapted from an initial screen of 27 drugs against L-carnitine uptake in hOCTN2-MDCK cells.[6]

Conclusion

The protocols and data presented provide a comprehensive guide for establishing high-throughput screening assays to identify inhibitors of this compound uptake. Both radiolabeled and fluorescence-based methods offer robust and scalable platforms for screening large compound libraries. The identification of such inhibitors is a critical step in understanding the toxicological profiles of new chemical entities and in the development of therapeutics targeting carnitine-dependent pathways.

References

Troubleshooting & Optimization

Overcoming poor resolution in chiral separation of carnitine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of carnitine and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the enantioselective analysis of carnitine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Poor or No Resolution of D- and L-Carnitine Peaks

Question: I am not seeing any separation between my D- and L-carnitine peaks. What are the likely causes and how can I fix this?

Answer:

Poor or no resolution is a common issue in chiral separations. The primary reason is often an unsuitable analytical method or suboptimal chromatographic conditions. Here are several factors to investigate:

  • Inappropriate Column Choice: The separation of enantiomers requires a chiral environment. If you are using a standard achiral column (like a C18) without a chiral additive in the mobile phase, you will not achieve separation.

    • Solution: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[1] Ligand-exchange type columns, like the SUMICHIRAL OA-6100, have also been used successfully.[2] Another option is a teicoplanin-bonded chiral stationary phase, which has shown high enantioselectivity for carnitine and its acyl derivatives.[3]

  • Mobile Phase Composition: The mobile phase plays a critical role in modulating the interaction between the analytes and the CSP.

    • Solution: Optimize your mobile phase. This can involve adjusting the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer, changing the pH, or adding specific additives. For instance, ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape and separation.[4] The pH of the mobile phase is a powerful tool for controlling retention and selectivity for ionizable isomers like carnitine.[5]

  • Lack of Derivatization: Carnitine's structure can make it difficult to separate directly. Derivatization can enhance chiral recognition and improve chromatographic properties.

    • Solution: Consider derivatizing carnitine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6] Common derivatizing agents include (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC)[7][8] and L-alanine-β-naphthylamide.[9][10] Alternatively, achiral derivatization can be used to introduce a chromophore for better UV detection and improve retention on a chiral column.[2]

  • Temperature: Column temperature can significantly influence selectivity.

    • Solution: Experiment with different column temperatures. While higher temperatures can lead to sharper peaks, they might decrease resolution. Conversely, lower temperatures can sometimes enhance enantioselectivity.[11][12]

Below is a workflow to guide you through troubleshooting poor resolution:

G cluster_mp Mobile Phase Optimization start Start: Poor Peak Resolution check_column Is a Chiral Stationary Phase (CSP) in use? start->check_column use_csp Switch to an appropriate CSP (e.g., polysaccharide-based, teicoplanin) check_column->use_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes use_csp->optimize_mp adjust_ratio Adjust organic modifier/buffer ratio optimize_mp->adjust_ratio derivatize Consider Derivatization optimize_temp Adjust Column Temperature derivatize->optimize_temp Still poor resolution end_good Resolution Achieved derivatize->end_good Resolution Improved optimize_temp->end_good Resolution Improved adjust_ratio->end_good Resolution Improved adjust_ph Modify pH adjust_ratio->adjust_ph Still poor resolution adjust_ph->end_good Resolution Improved add_additive Incorporate additives (e.g., ion-pairing agents) adjust_ph->add_additive Still poor resolution add_additive->derivatize Still poor resolution add_additive->end_good Resolution Improved

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Broad or Asymmetric Peaks (Tailing/Fronting)

Question: My carnitine isomer peaks are broad and tailing. What could be causing this and how can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and affect the accuracy of quantification. Several factors can contribute to this issue:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad, asymmetric peaks.

  • Inappropriate Mobile Phase pH: For ionizable compounds like carnitine, the mobile phase pH can significantly impact peak shape.

  • Column Degradation: Over time, the performance of a column can degrade, leading to poor peak shapes.

Solutions:

  • Optimize Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for carnitine. Adjusting the pH can minimize secondary interactions and improve peak symmetry.

  • Reduce Sample Concentration: Try diluting your sample to avoid overloading the column.

  • Use an Ion-Pairing Agent: Additives like heptafluorobutyric acid (HFBA) can be used to improve the peak shape of polar compounds like carnitine.[4]

  • Check Column Health: If the problem persists, your column may be degraded. Try flushing the column or replacing it if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatization in the chiral separation of carnitine?

A1: Derivatization is a key strategy used to overcome challenges in the chiral separation of carnitine for several reasons:

  • Formation of Diastereomers: By reacting carnitine enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral column.[6]

  • Improved Chromatographic Properties: Derivatization can introduce lipophilic groups that improve retention and resolution on reversed-phase columns.[2]

  • Enhanced Detection: Many derivatizing agents contain a chromophore or fluorophore, which significantly improves the detectability of carnitine, especially at low concentrations, using UV or fluorescence detectors.[2][7][9]

The general workflow for indirect chiral separation via derivatization is as follows:

G racemic_carnitine Racemic Carnitine (D- and L-isomers) derivatization Derivatization Reaction racemic_carnitine->derivatization cda Chiral Derivatizing Agent (e.g., (+)-FLEC) cda->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers separation Separation on Achiral Column (e.g., C18) diastereomers->separation detection Detection (UV/Fluorescence) separation->detection resolved_peaks Resolved Peaks of Diastereomers detection->resolved_peaks G goal Goal: Good Resolution of Carnitine Isomers method_choice Method Choice goal->method_choice direct_sep Direct Separation method_choice->direct_sep Direct indirect_sep Indirect Separation (Derivatization) method_choice->indirect_sep Indirect csp Chiral Stationary Phase (e.g., Polysaccharide, Ligand-Exchange) direct_sep->csp mobile_phase Mobile Phase (Composition, pH, Additives) direct_sep->mobile_phase temperature Temperature direct_sep->temperature derivatization Derivatization (Chiral or Achiral) indirect_sep->derivatization csp->goal mobile_phase->goal temperature->goal derivatization->goal achiral_column Achiral Column (e.g., C18) derivatization->achiral_column achiral_column->goal achiral_column->mobile_phase achiral_column->temperature

References

Improving the sensitivity of D-Carnitine detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Carnitine in plasma. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and accuracy of their this compound detection experiments.

Frequently Asked Questions (FAQs)

Q1: Why is sensitive detection of this compound in plasma challenging?

A1: The sensitive detection of this compound is challenging for several reasons. Firstly, it is often present at very low concentrations compared to its enantiomer, L-Carnitine, which is abundant endogenously. Secondly, as a polar molecule, it can be difficult to retain on standard reversed-phase chromatography columns.[1][2] Finally, the plasma matrix itself is complex and can cause ion suppression, interfering with detection by mass spectrometry.[3]

Q2: What is the most common analytical technique for this compound quantification?

A2: The most common and robust technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][4] This method offers high selectivity and sensitivity, which is crucial for distinguishing this compound from other molecules and quantifying it at low levels.[1][4]

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is not always necessary, but it is highly recommended for improving sensitivity and enabling chiral separation.[2][5] Derivatizing this compound with a chiral reagent converts the D- and L-enantiomers into diastereomers, which can then be separated on a standard achiral column (like a C18 column).[6][7][8] This process also introduces a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors, or improves ionization for MS detection.[6][9]

Q4: What are matrix effects and how can they be minimized?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., salts, phospholipids).[3] This can lead to signal suppression or enhancement, causing inaccurate quantification.[3] To minimize matrix effects, researchers can use efficient sample preparation techniques like solid-phase extraction (SPE), dilute the sample, or employ stable isotope-labeled internal standards that co-elute and experience similar matrix effects.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal for this compound

Q: I am not detecting a signal for this compound, or the signal is too low. What are the potential causes and solutions?

A: This is a common issue that can stem from sample preparation, chromatography, or mass spectrometer settings. Follow this logical troubleshooting guide to identify the problem.

start Low this compound Signal q1 Is the Internal Standard (IS) signal also low or absent? start->q1 a1_yes Problem is likely systemic (Injection or MS issue). q1->a1_yes Yes a1_no Problem is likely specific to the analyte (Sample Prep or Analyte Stability). q1->a1_no No sol_sys1 Check MS/MS parameters: - Correct MRM transitions? - Source temperature/voltages optimal? a1_yes->sol_sys1 sol_sys2 Verify LC injection: - Sample loop filled correctly? - No blockages in the system? a1_yes->sol_sys2 q2 Was a derivatization step used? a1_no->q2 a2_yes Derivatization may have failed. q2->a2_yes Yes a2_no Consider analyte loss during sample preparation. q2->a2_no No sol_deriv Verify derivatization reagent activity. Check reaction pH, temp, and time. Ensure sample is dry before adding reagent. a2_yes->sol_deriv sol_prep Evaluate extraction recovery. Optimize protein precipitation (e.g., solvent choice). Consider switching to SPE for cleaner extract. a2_no->sol_prep

Caption: Troubleshooting logic for low this compound signal.

Issue 2: Poor Peak Shape and Resolution

Q: My chromatographic peaks for D- and L-Carnitine are broad or not separating. How can I improve this?

A: Poor peak shape and resolution can compromise quantification. The issue could be related to the chromatography column, mobile phase, or the derivatization process.

  • For Underivatized Carnitine: this compound is highly polar. Standard C18 columns may provide insufficient retention.

    • Solution 1: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain polar compounds.[1]

    • Solution 2: Use an ion-pairing reagent (e.g., heptafluorobutyric acid) in the mobile phase to improve retention on a C8 or C18 column.[10]

  • For Derivatized Carnitine: If you are separating diastereomers on a C18 column:

    • Solution 1: Optimize the mobile phase gradient. A slower, shallower gradient around the elution time of the analytes can significantly improve resolution.

    • Solution 2: Ensure the derivatization reaction has gone to completion. Incomplete reactions can lead to extraneous peaks and affect the main analyte peak shape.

    • Solution 3: Check column health. Poor peak shape can be a sign of a void in the column or contamination. Try flushing the column or replacing it.

Issue 3: High Variability in Results

Q: I am observing high variability (poor precision) between replicate injections or different samples. What could be the cause?

A: High variability can make your results unreliable. The source is often inconsistent sample preparation or matrix effects.

  • Inconsistent Sample Preparation:

    • Protein Precipitation: Ensure precise and consistent addition of the precipitation solvent (e.g., acetonitrile) to every sample.[4] Vortex all samples for the same amount of time to ensure uniform precipitation.

    • Solid-Phase Extraction (SPE): Inconsistent recovery from SPE is a common cause of variability. Ensure the sorbent is properly conditioned and not allowed to dry out. Elute with the correct solvent volume to ensure all analyte is recovered. Recoveries should ideally be between 98% and 105%.[10]

  • Matrix Effects:

    • Solution: The most effective way to correct for variability caused by matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3 or d9. The SIL-IS will behave almost identically to the analyte during extraction and ionization, correcting for losses and suppression.[11]

Experimental Protocols & Data

Protocol 1: Plasma Protein Precipitation

This is a simple and rapid method for sample cleanup.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard working solution (e.g., this compound-d3 in water).

  • To precipitate proteins, add 200 µL of cold acetonitrile.[1]

  • Vortex the tube vigorously for 30-60 seconds.

  • Centrifuge at >13,000 rpm for 5-10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Chiral Derivatization for HPLC

This protocol describes a general workflow for indirect chiral separation.

cluster_sample Sample cluster_product Product d_carn This compound (Enantiomer) reagent Add Chiral Derivatizing Agent (e.g., (+)-FLEC) d_carn->reagent l_carn L-Carnitine (Enantiomer) l_carn->reagent diast1 Diastereomer 1 (this compound Derivative) reagent->diast1 diast2 Diastereomer 2 (L-Carnitine Derivative) reagent->diast2 separation Separation on Achiral Column (e.g., C18) diast1->separation diast2->separation

Caption: Workflow for chiral derivatization of carnitine.

Method:

  • After sample preparation and evaporation (Protocol 1), the dried residue contains D- and L-Carnitine.

  • Add a solution of a chiral derivatizing agent, such as (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC), in a suitable solvent (e.g., acetone) and a catalyst base (e.g., pyridine in buffer).[7][8]

  • Incubate the reaction mixture. Reaction times can be short, often completing in under 20 minutes at room temperature.[2][6]

  • Quench the reaction by adding a suitable reagent to consume excess derivatizing agent.

  • The resulting solution, now containing diastereomeric derivatives, can be directly injected into the HPLC system for analysis.

Quantitative Data Summary

The following tables summarize performance data from various published methods for carnitine analysis.

Table 1: Comparison of Sample Preparation and Analytical Methods

MethodSample PrepRecovery (%)Limit of Quantitation (LOQ)Precision (CV%)Reference
UPLC-MS/MSProtein Precipitation91.3 - 98.2Not Specified< 9.84[4]
HPLC-MS/MSOnline SPE98 - 105Not Specified< 18[10]
HPLC-FluorescenceDerivatization (1-AA)82.6 - 95.40.25 nmol/ml (PLC)0.3 - 16.8[2]
HPLC-MS/MSIon-Exchange SPE69.4 - 107.2Not Specified< 3.0 (for most)[12]

Note: Data may refer to L-Carnitine or related acylcarnitines but demonstrates the performance of the underlying methodologies.

Table 2: Performance of Chiral Derivatization Agents

Derivatizing AgentSeparation PrincipleDetectionKey AdvantageReference
(+)-FLECForms diastereomersFluorescenceStable derivatives, suitable for automation[7][8]
L-alanine-ß-naphthylamideForms diastereomersUV (254 nm)Rapid reaction (<10 min at room temp)[6]
1-aminoanthracene (1-AA)Forms fluorescent derivativesFluorescenceHigh sensitivity[2]
9-fluorenylmethoxycarbonyl (FMOC)Forms derivatives for CEMS/MSHigh sensitivity (LOD of 10 ng/mL)[13]

References

Technical Support Center: D-Carnitine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of D-carnitine in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-carnitine?

This compound is a stereoisomer of L-carnitine, a naturally occurring amino acid derivative. While L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for energy production, this compound is biologically inactive and can act as an antagonist to L-carnitine, potentially leading to toxic effects. Therefore, it is crucial to monitor the presence and stability of this compound, especially in formulations containing L-carnitine.

Q2: What are the main factors contributing to this compound instability in solution?

The primary factors affecting this compound stability in aqueous solutions are pH and temperature. Based on studies of the structurally similar L-carnitine and acetyl-L-carnitine, this compound is expected to be unstable under both acidic and, particularly, basic conditions. Elevated temperatures will accelerate this degradation.[1][2]

Q3: What happens to this compound when it degrades in solution?

Under acidic conditions, a major degradation product of L-carnitine has been identified as crotonoylbetaine.[1] It is highly probable that this compound undergoes a similar degradation pathway. Under basic conditions, hydrolysis is the primary degradation mechanism.[1][2] Racemization, the conversion of this compound to L-carnitine, is another potential degradation pathway, especially under certain conditions, although this is less documented for this compound in solution compared to enzymatic conversions.[3]

Q4: What are the recommended storage conditions for this compound solutions?

To ensure stability, this compound solutions should be stored at low temperatures. For long-term storage (up to 6 months), it is recommended to store aqueous solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. It is also advisable to prepare solutions in a buffer with a neutral to slightly acidic pH and to avoid repeated freeze-thaw cycles by storing in single-use aliquots. Solid, crystalline this compound is stable for years when stored at -20°C.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected this compound concentration in my analytical results.

  • Potential Cause A: Degradation due to improper solution pH.

    • Solution: Ensure that the solvent or buffer used for your this compound solution has a neutral to slightly acidic pH (ideally pH 5.0-7.0). Avoid using basic solutions (pH > 7.0) as they significantly accelerate degradation.[2] If your experimental protocol requires a basic pH, prepare the solution immediately before use and keep it on ice to minimize degradation.

  • Potential Cause B: Thermal degradation.

    • Solution: Prepare and handle this compound solutions at room temperature or below. Avoid heating solutions unless absolutely necessary for your experimental protocol. If heating is required, minimize the duration and temperature. For long-term storage, adhere to the recommended temperatures of -20°C or -80°C.

  • Potential Cause C: Errors in quantification method.

    • Solution: Verify the accuracy and precision of your analytical method. Ensure proper calibration of your instrument (e.g., HPLC). Since this compound lacks a strong chromophore, quantification often requires a derivatization step to enhance detection.[4][5] Ensure the derivatization reaction has gone to completion.

Issue 2: Appearance of unexpected peaks in my chromatogram when analyzing this compound.

  • Potential Cause A: Presence of degradation products.

    • Solution: An unexpected peak could be a degradation product such as crotonoylbetaine, especially if the solution was exposed to acidic conditions.[1] Compare your chromatogram to a forced degradation sample (e.g., a sample intentionally treated with acid or base) to identify potential degradation peaks.

  • Potential Cause B: Contamination of the sample or solvent.

    • Solution: Ensure the purity of your this compound standard and the solvents used for solution preparation and analysis. Use high-purity solvents and properly cleaned glassware.

Issue 3: Difficulty in dissolving this compound.

  • Potential Cause: Using an inappropriate solvent.

    • Solution: this compound is soluble in water. If you are using other solvents, check the solubility specifications from the supplier. For difficult-to-dissolve samples, gentle warming or sonication can be used, but be mindful of the potential for thermal degradation.

Data on Stability

The following tables summarize stability data for carnitine isomers. Note that much of the available quantitative data comes from studies on L-carnitine and acetyl-L-carnitine; due to their structural similarity, this data provides a strong indication of the expected stability of this compound.

Table 1: Stability of L-Carnitine under Forced Degradation Conditions [1]

Stress ConditionTemperatureDurationRemaining L-Carnitine (%)
1 M HCl (Acid Hydrolysis)70°C12 hours24.0 ± 0.81
1 M NaOH (Base Hydrolysis)70°C12 hours17.35 ± 1.72
Heat70°C12 hours93.09 ± 1.93
Oxidation (e.g., H₂O₂)Room Temperature-100.17 ± 1.28
PhotolysisRoom Temperature-99.50 ± 0.63

Table 2: Stability of Acetyl-L-Carnitine in Aqueous Solution at Room Temperature [2]

pHStorage DurationRemaining Acetyl-L-Carnitine (%)
111 hour72.6
121 hour4.2

Experimental Protocols

Protocol: Quantification of this compound in Solution by HPLC with Pre-column Derivatization

This protocol is a generalized procedure based on common methods for this compound analysis.[4][5]

1. Materials and Reagents:

  • This compound standard

  • L-Carnitine (for resolution check)

  • Derivatization agent (e.g., (+)-FLEC)

  • HPLC-grade acetonitrile, water, and other required solvents

  • Buffer solution (e.g., potassium phosphate, pH 2.60)

  • HPLC system with a suitable detector (e.g., fluorescence or UV)

  • C18 analytical column

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in diluent (e.g., water or a suitable buffer) to a known concentration.

  • Sample Solution: Dilute the sample containing this compound with the same diluent to fall within the calibration range.

3. Derivatization Procedure:

  • To a specific volume of the standard or sample solution, add the derivatization reagent and a catalyst if required.

  • Mix and allow the reaction to proceed for the recommended time at a specific temperature (e.g., room temperature or slightly elevated).

  • Quench the reaction if necessary according to the specific derivatization protocol.

4. HPLC Analysis:

  • Mobile Phase: Prepare the mobile phase as specified by the chosen analytical method (e.g., a mixture of buffer and organic solvent).

  • Chromatographic Conditions:

    • Column: C18, with appropriate particle size and dimensions.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: e.g., 20 µL.

    • Detection: Set the detector to the appropriate wavelength for the derivatized this compound (e.g., fluorescence excitation at 260 nm and emission at 310 nm for FLEC derivatives).

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area to a calibration curve generated from the derivatized standards.

Visualizations

D_Carnitine_Degradation_Pathway D_Carnitine This compound Degradation_Product Crotonoylbetaine D_Carnitine->Degradation_Product Acidic Conditions (e.g., H+) Hydrolysis_Products Hydrolysis Products D_Carnitine->Hydrolysis_Products Basic Conditions (e.g., OH-)

Caption: Hypothetical degradation pathway of this compound in solution.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution in desired buffer stress_ph Incubate at different pH values prep_solution->stress_ph stress_temp Incubate at different temperatures prep_solution->stress_temp take_aliquots Take aliquots at time points stress_ph->take_aliquots stress_temp->take_aliquots derivatize Derivatize aliquots take_aliquots->derivatize hplc Analyze by HPLC derivatize->hplc quantify Quantify remaining This compound hplc->quantify kinetics Determine degradation kinetics quantify->kinetics

Caption: Workflow for assessing this compound stability.

Troubleshooting_Flowchart start Inconsistent this compound Analytical Results check_ph Verify solution pH (is it neutral/acidic?) start->check_ph ph_ok pH is appropriate check_ph->ph_ok Check check_temp Review storage and handling temperatures temp_ok Temperature is correct check_temp->temp_ok Check check_method Validate analytical method (derivatization?) method_ok Method is validated check_method->method_ok Check ph_ok->check_temp Yes adjust_ph Adjust pH to neutral/acidic or prepare fresh ph_ok->adjust_ph No temp_ok->check_method Yes adjust_temp Store at recommended temperatures (-20°C/-80°C) temp_ok->adjust_temp No optimize_method Optimize derivatization and HPLC conditions method_ok->optimize_method No end Consistent Results method_ok->end Yes adjust_ph->end adjust_temp->end optimize_method->end

Caption: Troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimizing Derivatization for D-Carnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of D-Carnitine via derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the quantification of this compound?

A1: this compound, like its L-enantiomer, is a highly polar, zwitterionic molecule that lacks a strong chromophore. This makes it difficult to retain on traditional reversed-phase HPLC columns and to detect with high sensitivity using UV-Vis detectors. Derivatization serves to:

  • Increase hydrophobicity: This improves retention on reversed-phase columns.

  • Introduce a detectable tag: A chromophore or fluorophore is added to the molecule, enhancing detection by UV-Vis or fluorescence detectors, respectively.

  • Enable chiral separation: By using a chiral derivatizing agent, the D- and L-enantiomers of carnitine are converted into diastereomers, which can be separated on a standard achiral column.

Q2: What are some common chiral derivatization reagents for this compound?

A2: Several chiral derivatization reagents are used for the analysis of carnitine enantiomers. Some common examples include:

  • (+)-FLEC (1-(9-fluorenyl)ethyl chloroformate): This reagent reacts with the hydroxyl group of carnitine to form fluorescent diastereomers.

  • L-alanine-β-naphthylamide: This reagent can be used for the derivatization of acetyl-L-carnitine, with the derivatization reaction completing in under 10 minutes at room temperature.[1]

  • Pentafluorophenacyl trifluoromethanesulfonate: This is another reagent used for the derivatization of carnitine and acylcarnitines.

Q3: Can I use an achiral derivatization reagent?

A3: If you are using a chiral column for separation, you can use an achiral derivatization reagent to improve detection. However, if you are using a standard achiral column, a chiral derivatization reagent is necessary to resolve the D- and L-enantiomers.

Troubleshooting Guide

Issue 1: Low or no peak response for derivatized this compound.

Possible Cause Troubleshooting Step
Incomplete derivatization reaction - Verify reagent concentration and freshness: Ensure the derivatizing reagent has not degraded. Prepare fresh solutions as needed. - Optimize reaction time and temperature: The reaction may require more time or a different temperature for completion. Refer to the specific protocol for the reagent you are using. For example, some methods suggest a reaction time of 10 minutes at 25°C. - Check pH of the reaction mixture: The pH can significantly impact the reaction efficiency. Ensure the pH is within the optimal range for your specific derivatization reagent.
Degradation of the derivative - Analyze samples promptly after derivatization: Some derivatives may not be stable over long periods. - Store derivatized samples appropriately: If storage is necessary, investigate the stability of the derivative under different conditions (e.g., refrigeration, freezing, protection from light).
Issues with the analytical instrument - Check detector settings: Ensure the detector is set to the correct wavelength for the chromophore or fluorophore introduced by the derivatization reagent. - Inspect for leaks or blockages in the HPLC/GC system.

Issue 2: Poor peak shape (e.g., tailing, fronting, or splitting).

Possible Cause Troubleshooting Step
Column degradation - Replace the column: Over time, columns can lose their efficiency.
Inappropriate mobile phase composition - Adjust mobile phase pH: The pH of the mobile phase can affect the peak shape of the analyte. - Optimize mobile phase composition: Vary the ratio of organic solvent to aqueous buffer to improve peak shape.
Co-elution with interfering substances - Improve sample cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components from the sample matrix. - Adjust chromatographic conditions: Modify the gradient, flow rate, or column temperature to improve separation.
Injection issues - Ensure proper sample dissolution: The sample should be fully dissolved in the mobile phase or a compatible solvent. - Check for issues with the autosampler or injection valve.

Issue 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Variability in the derivatization reaction - Ensure precise and consistent pipetting: Use calibrated pipettes for all reagent and sample additions. - Control reaction temperature and time carefully: Use a water bath or heating block for consistent temperature control.
Sample matrix effects - Perform a matrix effect study: Spike the analyte into a blank matrix and compare the response to a pure standard. - Use an internal standard: An isotopically labeled internal standard can help to correct for variations in derivatization efficiency and matrix effects.
Instrument instability - Equilibrate the system thoroughly: Ensure the HPLC/GC system is fully equilibrated before starting the analysis. - Monitor system pressure and baseline for any fluctuations.

Quantitative Data Summary

The following table summarizes the performance of a validated HPLC method for the quantification of this compound after derivatization.

Parameter Value Reference
Linearity Range LOQ to 160% of the specification level
Correlation Coefficient (r²) 0.996
Limit of Quantitation (LOQ) 1.4250 µg/mL
Accuracy (Recovery) Confirmed between LOQ and 160%
Precision (%RSD) < 10% for replicate injections

Experimental Protocols

Detailed Methodology for HPLC Quantification of this compound

This protocol is based on the method described by Narasimha Naidu et al. (2024).

1. Preparation of Solutions

  • Buffer Preparation (pH 2.60): Accurately weigh and transfer approximately 5.78 g of Potassium dihydrogen phosphate into a suitable flask containing 850 mL of water. Adjust the pH to 2.60 ± 0.05 with diluted Orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Combine 850 mL of the prepared buffer solution, 90 mL of acetonitrile, and 60 mL of HPLC grade tetrahydrofuran in a suitable container. Mix well and sonicate to degas.

  • Standard Stock Solution: Accurately weigh and transfer about 50 mg of this compound working reference standard (WRS) to a 10-mL volumetric flask. Add approximately 5.0 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent and mix well.

  • Sample Stock Solution: Accurately weigh and transfer about 250 mg of L-Carnitine Active Pharmaceutical Ingredient (API) into a 50-mL volumetric flask. Add diluent to about 3/4th of the volume, sonicate to dissolve, and then dilute to volume with the diluent and mix well.

2. Derivatization Procedure

  • In a 25 mL dry volumetric flask with a magnetic stir bar, transfer 1.0 mL of either the Standard stock solution or the Sample stock solution.

  • Begin agitation at 990 rpm.

  • Sequentially add 2.0 mL of solution-1, 1.0 mL of solution-2, and 2.0 mL of solution-3 (the specific compositions of solutions 1, 2, and 3 should be as defined in the original validated method).

  • Allow the solution to stir for 10 minutes at 990 rpm.

  • Immediately add 5.0 mL of solution-4 and shake the flask vigorously for one minute.

  • Allow the solution to stand for 20 minutes at room temperature.

  • Collect the upper aqueous layer for injection into the HPLC system.

3. HPLC Conditions

  • Column: Synergi 4µ Hydro-RP 80 Å, 250 x 4.6 mm (or equivalent)

  • Mobile Phase: As prepared in step 1.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 25 µL

  • UV Detection: 244 nm

  • Run Time: 65 minutes

Visualizations

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC Analysis Sample Weigh this compound Sample/Standard Dissolve Dissolve in Diluent Sample->Dissolve Add_Reagents Add Derivatization Reagents Sequentially Dissolve->Add_Reagents React Stir for 10 min at 990 rpm Add_Reagents->React Quench Add Quenching Solution & Shake React->Quench Separate Allow Phases to Separate Quench->Separate Inject Inject Aqueous Layer into HPLC Separate->Inject Detect UV Detection at 244 nm Inject->Detect Quantify Quantify this compound Detect->Quantify

Caption: General workflow for the derivatization and HPLC analysis of this compound.

Troubleshooting_Logic Start Low/No Peak Response Incomplete_Deriv Incomplete Derivatization? Start->Incomplete_Deriv Degradation Derivative Degradation? Incomplete_Deriv->Degradation No Check_Reagents Check Reagent Freshness & Concentration Incomplete_Deriv->Check_Reagents Yes Instrument_Issue Instrument Issue? Degradation->Instrument_Issue No Analyze_Promptly Analyze Samples Promptly Degradation->Analyze_Promptly Yes Check_Detector Check Detector Settings Instrument_Issue->Check_Detector Yes Optimize_Conditions Optimize Reaction Time/Temp/pH Check_Reagents->Optimize_Conditions Resolved Issue Resolved Optimize_Conditions->Resolved Check_Storage Verify Sample Storage Analyze_Promptly->Check_Storage Check_Storage->Resolved Inspect_System Inspect for Leaks/Blockages Check_Detector->Inspect_System Inspect_System->Resolved

Caption: Troubleshooting logic for low or no peak response in this compound analysis.

References

Minimizing matrix effects in D-Carnitine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of D-Carnitine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis of this compound?

A1: In the context of this compound LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample (e.g., plasma, urine, tissue homogenate) other than this compound itself. These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.

Q2: What are the common indicators that matrix effects are impacting my this compound assay?

A2: Common signs of matrix effects include poor reproducibility of quality control (QC) samples, inaccurate quantification, non-linear calibration curves, and a noticeable decrease in assay sensitivity. You might also observe inconsistent peak areas for this compound across different batches of the same biological matrix.

Q3: How can I identify and quantify matrix effects in my this compound analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify the retention time regions where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal for this compound indicates the presence of matrix effects at that specific time in the chromatogram.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. It involves comparing the response of this compound in a clean solvent (Set A) to its response in an extracted blank matrix that has been spiked with this compound after the extraction process (Set B). The matrix factor (MF) is calculated using the formula:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound LC-MS/MS experiments and provides actionable solutions.

Issue 1: Poor Reproducibility and High Variability in QC Samples

  • Possible Cause: Inconsistent matrix effects between different sample preparations or varying lots of the biological matrix. This is often due to insufficient removal of interfering endogenous components like phospholipids.

  • Solutions:

    • Enhance Sample Preparation: Move beyond simple protein precipitation. Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For plasma or serum samples, incorporating a specific phospholipid removal step is highly recommended.[2][3]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effect variability is to use a SIL-IS, such as D₃-Carnitine.[3] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[3]

    • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of significant ion suppression identified through post-column infusion. This may involve altering the mobile phase gradient, pH, or using a different column chemistry like HILIC, which is well-suited for polar compounds like carnitine.

Issue 2: Low Signal Intensity and Ion Suppression

  • Possible Cause: Co-eluting matrix components, particularly phospholipids in plasma and serum, are competing with this compound for ionization in the mass spectrometer's source.

  • Solutions:

    • Phospholipid Removal: Implement a dedicated step to remove phospholipids. Specialized SPE cartridges or plates, such as HybridSPE®-Phospholipid or Ostro™ Pass-through Sample Preparation Plates, are very effective.[2]

    • Chromatographic Separation: Optimize the LC method to ensure this compound elutes in a region free from major interfering matrix components.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this may compromise the limit of quantification.[4]

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Interaction of this compound with active sites in the LC system or co-eluting interferences affecting the peak shape.

  • Solutions:

    • Adjust Mobile Phase: Modify the mobile phase pH or add modifiers like a small amount of formic acid or ammonium acetate to improve peak shape.

    • Use a Different Column: Consider a column with a different stationary phase or one that is known to perform well with polar, basic compounds.

    • Improve Sample Cleanup: A cleaner sample extract is less likely to cause peak shape issues. Refer to the enhanced sample preparation techniques mentioned above.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical in minimizing matrix effects. The following table summarizes the general performance of common techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Phospholipid Removal Plates
Analyte Recovery Can be high, but variableModerate to high, analyte dependentHigh and reproducibleHigh and reproducible
Matrix Effect SignificantModerateLowVery Low
Sample Cleanliness PoorModerateGoodExcellent
Simplicity & Speed HighModerateLow to ModerateHigh
Cost per Sample LowLow-ModerateHighModerate-High
Phospholipid Removal MinimalPartialPartial to Good>95%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted matrix from each lot.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) for each concentration level and each lot of the matrix. Also, calculate the coefficient of variation (%CV) of the MF across the different lots. A %CV of <15% is generally considered acceptable.

Protocol 2: Sample Preparation using Phospholipid Removal Plates

This protocol is adapted for the selective removal of phospholipids from plasma or serum.

  • Protein Precipitation: To a 100 µL aliquot of plasma or serum sample, add 300 µL of acetonitrile containing the this compound stable isotope-labeled internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Phospholipid Removal: Transfer the entire mixture to a well of a phospholipid removal plate (e.g., HybridSPE-Phospholipid).

  • Filtration/Elution: Apply a vacuum or positive pressure to force the sample through the plate. Collect the filtrate, which contains this compound and the internal standard, now free from precipitated proteins and phospholipids.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis cluster_issue Problem Identification cluster_cause Potential Causes cluster_solution Solutions Poor_Reproducibility Poor Reproducibility / High Variability Matrix_Effects Inconsistent Matrix Effects Poor_Reproducibility->Matrix_Effects Low_Signal Low Signal / Ion Suppression Coelution Co-eluting Interferences (e.g., Phospholipids) Low_Signal->Coelution Bad_Peak_Shape Poor Peak Shape Bad_Peak_Shape->Coelution System_Interaction Analyte-System Interactions Bad_Peak_Shape->System_Interaction Enhance_Cleanup Enhance Sample Cleanup (SPE, LLE, PL Removal) Matrix_Effects->Enhance_Cleanup Mitigate Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Matrix_Effects->Use_SIL_IS Compensate Coelution->Enhance_Cleanup Optimize_LC Optimize Chromatography (Gradient, pH, Column) Coelution->Optimize_LC System_Interaction->Optimize_LC Adjust_Mobile_Phase Adjust Mobile Phase Composition System_Interaction->Adjust_Mobile_Phase Optimized_Result Accurate & Reproducible This compound Quantification Enhance_Cleanup->Optimized_Result Leads to Use_SIL_IS->Optimized_Result Optimize_LC->Optimized_Result Adjust_Mobile_Phase->Optimized_Result

Caption: A logical workflow for troubleshooting common issues in this compound LC-MS/MS analysis.

Sample_Prep_Comparison Sample Preparation Strategy cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal (PLR) Start Biological Sample (e.g., Plasma) PPT_Step Add Acetonitrile/Methanol + Vortex & Centrifuge Start->PPT_Step SPE_Steps Condition -> Load -> Wash -> Elute Start->SPE_Steps PLR_Steps PPT -> Pass through Plate Start->PLR_Steps PPT_Result Supernatant for Analysis PPT_Step->PPT_Result PPT_Outcome Fast & Simple High Matrix Effects PPT_Result->PPT_Outcome SPE_Result Clean Eluate for Analysis SPE_Steps->SPE_Result SPE_Outcome Selective & Clean Lower Matrix Effects SPE_Result->SPE_Outcome PLR_Result Very Clean Filtrate for Analysis PLR_Steps->PLR_Result PLR_Outcome Excellent PL Removal Minimal Matrix Effects PLR_Result->PLR_Outcome

References

Technical Support Center: D-Carnitine Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting side reactions in D-carnitine synthesis. As this compound is an undesirable byproduct in the production of the biologically active L-carnitine, this guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control the level of this compound in my L-carnitine synthesis?

A1: this compound is the biologically inactive enantiomer of L-carnitine. Its presence in L-carnitine preparations is undesirable as it can competitively inhibit the transport and function of L-carnitine in the body. This can hinder fatty acid oxidation and energy formation, and in some cases, may lead to toxic effects such as myasthenia and cardiac arrhythmias.[1] Therefore, for therapeutic and nutritional applications, it is crucial to produce L-carnitine with high enantiomeric purity and to strictly control the this compound content.

Q2: What are the main sources of this compound contamination in L-carnitine synthesis?

A2: this compound contamination can arise from several sources depending on the synthesis method:

  • Chemical Synthesis from Achiral Precursors: Synthesizing L-carnitine from achiral starting materials like epichlorohydrin and trimethylamine often produces a racemic mixture of D- and L-carnitine, which then requires a challenging chiral resolution step.[2]

  • Incomplete Resolution: In methods that rely on the resolution of a racemic mixture, incomplete separation of the D- and L-enantiomers can lead to this compound contamination in the final L-carnitine product.

  • Racemization: During multi-step chemical synthesis, even when starting with a chiral precursor, racemization can occur at certain steps, leading to the formation of the D-enantiomer.[3] This makes it essential to monitor the optical purity of intermediates at each stage of the synthesis.[3]

  • Low Stereoselectivity in Asymmetric Synthesis: In asymmetric synthesis routes, if the stereoselectivity of a key reaction is not sufficiently high, it can result in the formation of a significant amount of the D-isomer.

Q3: What are the common methods to analyze the enantiomeric purity of my carnitine product?

A3: Several analytical techniques are available to determine the enantiomeric purity of carnitine. High-Performance Liquid Chromatography (HPLC) is a widely used method, often involving a derivatization step to enable the separation of the D- and L-enantiomers on a chiral stationary phase or the formation of diastereomers that can be separated on a standard reversed-phase column.[4] Gas Chromatography (GC) with a chiral column is another effective method for enantiomeric purity screening.[5]

Troubleshooting Chemical Synthesis

Q4: My L-carnitine synthesis from (R)-epichlorohydrin shows a high level of this compound. What could be the cause and how can I fix it?

A4: High this compound content when starting with (R)-epichlorohydrin suggests that racemization is occurring at one or more steps of your synthesis. Here are some potential causes and troubleshooting steps:

  • Purity of Starting Material: Ensure the enantiomeric purity of your (R)-epichlorohydrin starting material. Even small amounts of the (S)-isomer will be carried through the synthesis.

  • Reaction Conditions:

    • pH: The hydrolysis of epichlorohydrin is pH-dependent.[6] Extreme pH conditions during the synthesis can potentially lead to side reactions and racemization. It is advisable to maintain the pH within a controlled range.

    • Temperature: High reaction temperatures can increase the rate of side reactions and potentially lead to racemization. If you are observing a high this compound content, consider lowering the temperature of critical reaction steps, such as the reaction with trimethylamine.[4]

  • Intermediate Purity: It is crucial to monitor the optical purity of all chiral intermediates throughout the synthesis process to identify the specific step where racemization is occurring.[3][7]

Below is a troubleshooting workflow for addressing high this compound content in your final product.

G start High this compound Content Detected check_starting_material 1. Verify Enantiomeric Purity of (R)-Epichlorohydrin start->check_starting_material starting_material_ok Purity > 99%? check_starting_material->starting_material_ok purify_starting_material Purify or Replace Starting Material starting_material_ok->purify_starting_material No check_intermediates 2. Analyze Optical Purity of Chiral Intermediates starting_material_ok->check_intermediates Yes purify_starting_material->check_starting_material intermediates_ok Racemization Identified in a Specific Step? check_intermediates->intermediates_ok optimize_conditions 3. Optimize Reaction Conditions (Temperature, pH, Catalyst) intermediates_ok->optimize_conditions Yes final_purification 4. Enhance Final Purification Step intermediates_ok->final_purification No optimization_successful This compound Level Acceptable? optimize_conditions->optimization_successful optimization_successful->final_purification No end_ok Process Optimized optimization_successful->end_ok Yes final_purification->end_ok end_nok Further Investigation Required

Troubleshooting workflow for high this compound content.
Q5: I am synthesizing L-carnitine from crotonobetaine and observing the formation of γ-butyrobetaine as a side product. How can I minimize this?

A5: The formation of γ-butyrobetaine as a side product in the biotransformation of crotonobetaine to L-carnitine by microorganisms like E. coli or Proteus sp. is a known issue.[8] This side reaction is often more prevalent during the cell growth phase.[8] To minimize the formation of γ-butyrobetaine, consider the following strategies:

  • Use of Resting Cells: Perform the biotransformation with resting cells instead of growing cells. The production of γ-butyrobetaine is typically lower during the resting cell production process.[8]

  • Optimize Reaction Conditions:

    • Oxygen Levels: The biotransformation can be sensitive to oxygen. Crotonobetaine reductase activity can be inhibited by oxygen. Running the reaction under anaerobic conditions may improve the conversion to L-carnitine and reduce side reactions.

    • pH and Temperature: Maintain the pH of the reaction medium between 6.0 and 8.0 and the temperature between 20-40°C, as these are generally the optimal conditions for the enzymes involved.[9]

  • Strain Selection and Engineering: Different microbial strains may have varying levels of side-product formation. Strain selection and metabolic engineering to downregulate the pathway leading to γ-butyrobetaine could be a long-term solution.

The following diagram illustrates a simplified chemical synthesis pathway from epichlorohydrin, highlighting potential areas for side reactions.

G epichlorohydrin (R)-Epichlorohydrin quaternary_salt L-3-chloro-2-hydroxypropyl trimethylamine epichlorohydrin->quaternary_salt Trimethylamine other_impurities Other Impurities (e.g., hydrolysis products) epichlorohydrin->other_impurities Side Reactions (e.g., hydrolysis) cyanide_intermediate L-3-cyano-2-hydroxypropyl trimethylamine quaternary_salt->cyanide_intermediate NaCN d_carnitine This compound (Side Product) quaternary_salt->d_carnitine l_carnitine L-Carnitine cyanide_intermediate->l_carnitine Hydrolysis cyanide_intermediate->d_carnitine Racemization

Simplified chemical synthesis pathway with potential side reactions.

Troubleshooting Enzymatic Synthesis

Q6: The conversion rate of my enzymatic synthesis of L-carnitine from an achiral precursor is low. What are the possible reasons and solutions?

A6: Low conversion rates in enzymatic synthesis can be due to several factors. Here are some common issues and how to address them:

  • Enzyme Activity and Stability:

    • Denaturation: Enzymes are sensitive to temperature and pH. Ensure that the reaction is carried out under the optimal conditions for the specific enzyme you are using.

    • Inhibition: The enzyme may be inhibited by the substrate, product, or other components in the reaction mixture. Product inhibition is a common issue in enzymatic synthesis.[10] To mitigate this, you could consider using a membrane reactor to continuously remove the L-carnitine product as it is formed.[10]

  • Cofactor Regeneration: Many enzymatic reactions, such as the reduction of 3-dehydrocarnitine to L-carnitine, require a cofactor like NADH.[11][12] If the cofactor is not efficiently regenerated, it can become a limiting factor. Implementing a cofactor regeneration system, such as using glucose and glucose dehydrogenase, can significantly improve the conversion yield.[11]

  • Substrate Instability: Some precursors, like 3-dehydrocarnitine, can be unstable in aqueous solutions.[11] In such cases, continuous feeding of the substrate at a rate that matches the enzyme's consumption can maintain a low, stable concentration and improve the overall yield.[11]

The following table summarizes some common issues in enzymatic L-carnitine synthesis and potential solutions.

Problem Potential Cause Troubleshooting Strategy
Low Conversion Rate Enzyme denaturationOptimize temperature and pH.
Product inhibition by L-carnitineUse a membrane reactor for in-situ product removal.[10]
Insufficient cofactor (e.g., NADH)Implement a cofactor regeneration system (e.g., glucose/glucose dehydrogenase).[11]
Substrate instabilityUse continuous feeding of the substrate.[11]
Formation of Side Products Low enzyme specificityConsider using a more specific enzyme or enzyme engineering.
Non-enzymatic side reactionsOptimize reaction conditions (pH, temperature) to disfavor side reactions.

This diagram provides an overview of a typical enzymatic synthesis of L-carnitine, highlighting potential bottlenecks.

G cluster_bottlenecks Potential Bottlenecks substrate Achiral Precursor (e.g., Crotonobetaine) enzyme Enzyme (e.g., Carnitine Hydratase) substrate->enzyme product L-Carnitine enzyme->product low_activity Low Enzyme Activity/ Stability enzyme->low_activity enzyme_inhibition Product Inhibition product->enzyme_inhibition cofactor_limitation Cofactor Limitation (if applicable)

Potential bottlenecks in the enzymatic synthesis of L-carnitine.

Analytical and Purification Protocols

Q7: Can you provide a general protocol for the purification of L-carnitine to remove this compound and other impurities?

A7: Ion-exchange chromatography is a powerful technique for the purification of L-carnitine and the removal of its D-enantiomer and other charged impurities. Here is a general protocol:

Protocol: Purification of L-Carnitine using Cation-Exchange Chromatography

  • Resin Selection and Preparation:

    • Select a strong cation-exchange resin (e.g., a resin with sulfonate functional groups).

    • Prepare a slurry of the resin in a suitable buffer and pack it into a chromatography column.

    • Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a slightly acidic pH).

  • Sample Preparation:

    • Dissolve the crude L-carnitine sample in the starting buffer.

    • Adjust the pH of the sample to be at least one pH unit below the isoelectric point (pI) of L-carnitine to ensure it has a net positive charge and will bind to the cation-exchange resin.[13]

    • Filter the sample to remove any particulate matter.[14]

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with the starting buffer to remove any unbound impurities.

    • Elute the bound L-carnitine using a salt gradient (e.g., a linear gradient of NaCl or another salt in the starting buffer) or by changing the pH of the elution buffer.[13] D- and L-carnitine may elute at slightly different salt concentrations, allowing for their separation.

    • Collect fractions and analyze them for the presence and purity of L-carnitine using an appropriate analytical method (e.g., HPLC).

  • Post-Chromatography Processing:

    • Pool the fractions containing pure L-carnitine.

    • Desalt the pooled fractions if necessary (e.g., by dialysis or using a desalting column).

    • Lyophilize or recrystallize the purified L-carnitine from a suitable solvent to obtain the final solid product.

Q8: What are some common impurities other than this compound that I should look for in my synthesis?

A8: Besides this compound, other impurities can be present in the final product depending on the synthetic route. For instance, in the synthesis starting from epichlorohydrin, impurities such as 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium and 3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium have been identified.[15][16] If crotonobetaine is used as a precursor or is a byproduct of another synthesis, it can also be a potential impurity.[17] It is important to use appropriate analytical methods to identify and quantify these potential impurities to ensure the quality of the final L-carnitine product.

References

Technical Support Center: D-Carnitine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of D-Carnitine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to enhance the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of D,L-Carnitine?

The most common and cost-effective starting materials for the chemical synthesis of a racemic mixture of D,L-Carnitine are epichlorohydrin and trimethylamine.[1][2] This method is widely cited in the literature for producing a 50:50 mixture of the D- and L-enantiomers.

Q2: My overall yield of D,L-Carnitine is low. What are the critical steps to check?

Low overall yield can result from issues in several key stages. The primary areas to investigate are:

  • The initial reaction between epichlorohydrin and trimethylamine: This step should be carefully controlled to ensure the formation of the intermediate, 1-chloro-2-hydroxy-4-(trimethylammonio)butane.

  • Cyanation step: The displacement of the chloride with a cyanide group is a critical step. Incomplete reaction or side reactions here will significantly lower the yield.

  • Hydrolysis: The final hydrolysis of the nitrile to the carboxylic acid must be complete. Incomplete hydrolysis will result in a mixture of the nitrile and the final product, complicating purification and reducing the yield of D,L-Carnitine.

Q3: I am observing the formation of byproducts. What are the likely side reactions?

During the synthesis of D,L-Carnitine, several side reactions can occur:

  • Polymerization of epichlorohydrin: This can be minimized by controlling the reaction temperature and the rate of addition of reactants.

  • Formation of γ-butyrobetaine: This can occur, particularly if there are issues with the hydrolysis step.

  • In biological or enzymatic processes that might be used for resolution, γ-butyrobetaine can also be a side product.[3]

Q4: How can I improve the enantiomeric purity of my this compound?

Since chemical synthesis from achiral precursors typically results in a racemic mixture, obtaining high enantiomeric purity of this compound requires a resolution step. Common methods include:

  • Classical resolution: This involves reacting the D,L-Carnitine with a chiral resolving agent, such as D-(+)-camphor-10-sulfonic acid, to form diastereomeric salts which can be separated by fractional crystallization due to their different solubilities.[4]

  • Enzymatic resolution: While often used to produce L-Carnitine, specific enzymes can be used to selectively react with one enantiomer, allowing the other to be isolated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in the Amination Step Incomplete reaction of epichlorohydrin with trimethylamine.Ensure an adequate excess of trimethylamine is used. Optimize reaction temperature and time. Consider the use of a suitable solvent to improve solubility.
Formation of Impurities during Cyanation Side reactions of the intermediate with the cyanide source.Control the reaction temperature carefully. Ensure the pH of the reaction mixture is within the optimal range for the cyanation reaction. Use a high-purity cyanide source.
Incomplete Hydrolysis of the Nitrile Insufficient acid or base concentration, or inadequate reaction time or temperature.Increase the concentration of the acid or base used for hydrolysis. Prolong the reaction time or increase the reaction temperature. Monitor the reaction progress using techniques like TLC or HPLC.
Difficulty in Isolating the Final Product Poor crystallization or precipitation of D,L-Carnitine.Optimize the solvent system used for crystallization. Use seed crystals to induce crystallization.[5] Ensure the pH is adjusted to the isoelectric point of carnitine to promote precipitation.
Contamination with the Resolving Agent Incomplete removal of the chiral resolving agent after separation.Perform multiple recrystallizations of the desired diastereomeric salt. Use appropriate washing steps to remove the resolving agent.

Quantitative Data Summary

The following table summarizes yields reported in various synthesis and resolution processes for carnitine. Note that many sources focus on L-Carnitine, but the data is relevant for understanding the efficiency of the underlying chemical steps that also produce this compound.

Process Step Starting Material Product Reported Yield Reference
Asymmetric ReductionEthyl γ-chloroacetoacetateEthyl R-3-hydroxy-4-chlorobutyrateGood[6]
Conversion to L-Carnitine HClEthyl R-3-hydroxy-4-chlorobutyrateL-Carnitine HCl68.3% (overall)[6]
BiotransformationCrotonobetaineL-Carnitine85-90%[3]
Enantioselective ReductionAlkyl 4-chloro-3-oxobutyrate4-chloro-3-hydroxybutyrateHigh[7]
Conversion to L-CarnitineEthyl (+)-(R)-4-chloro-3-hydroxybutyrateL-Carnitine70-75%[7]
CrystallizationD,L-Carnitine mixtureL-Carnitine88.6%[5]
Enzymatic Reduction3-dehydrocarnitineL-Carnitine95%[8]

Experimental Protocols

Protocol 1: Synthesis of D,L-Carnitine from Epichlorohydrin

This protocol outlines the general steps for the synthesis of a racemic mixture of D,L-Carnitine.

Step 1: Formation of 1-chloro-2-hydroxy-4-(trimethylammonio)butane

  • Cool a solution of trimethylamine in a suitable solvent (e.g., water or an alcohol) in an ice bath.

  • Slowly add epichlorohydrin to the trimethylamine solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture for several hours at room temperature to ensure the reaction goes to completion.

Step 2: Cyanation

  • To the solution from Step 1, add a solution of potassium or sodium cyanide.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC or HPLC to ensure the complete conversion of the chloro-intermediate to the cyano-intermediate.

Step 3: Hydrolysis

  • Acidify the reaction mixture from Step 2 with a strong acid, such as hydrochloric acid.

  • Heat the mixture under reflux until the hydrolysis of the nitrile to the carboxylic acid is complete.

  • Cool the reaction mixture and neutralize it to the isoelectric point of carnitine to precipitate the D,L-Carnitine.

  • Filter the precipitate and wash it with a cold solvent to remove impurities.

  • Dry the product under vacuum.

Protocol 2: Resolution of D,L-Carnitine using D-(+)-camphor-10-sulfonic acid

This protocol describes a method for separating the D- and L-enantiomers of carnitine.

  • Dissolve the D,L-Carnitine in a suitable solvent, such as ethanol.

  • Add an equimolar amount of D-(+)-camphor-10-sulfonic acid to the solution.

  • Heat the mixture to dissolve all solids, then allow it to cool slowly to room temperature.

  • The salt of one of the diastereomers will crystallize out preferentially. Filter the crystals.

  • The desired this compound can be recovered from the mother liquor by further crystallization or other separation techniques.

  • To isolate the free this compound, dissolve the corresponding diastereomeric salt in water and pass it through an ion-exchange column.

Visualizations

Chemical_Synthesis_of_DL_Carnitine Epichlorohydrin Epichlorohydrin Intermediate1 1-chloro-2-hydroxy-4- (trimethylammonio)butane Epichlorohydrin->Intermediate1 Trimethylamine Trimethylamine Trimethylamine->Intermediate1 Intermediate2 1-cyano-2-hydroxy-4- (trimethylammonio)butane Intermediate1->Intermediate2 Cyanation KCN Potassium Cyanide KCN->Intermediate2 DL_Carnitine D,L-Carnitine Intermediate2->DL_Carnitine Hydrolysis Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->DL_Carnitine

Caption: General workflow for the chemical synthesis of racemic D,L-Carnitine.

Resolution_of_DL_Carnitine DL_Carnitine D,L-Carnitine Mixture Diastereomeric_Salts Mixture of Diastereomeric Salts DL_Carnitine->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., D-(+)-camphor-10-sulfonic acid) Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization D_Carnitine_Salt This compound Diastereomeric Salt Fractional_Crystallization->D_Carnitine_Salt L_Carnitine_Salt L-Carnitine Diastereomeric Salt Fractional_Crystallization->L_Carnitine_Salt Ion_Exchange1 Ion Exchange D_Carnitine_Salt->Ion_Exchange1 Ion_Exchange2 Ion Exchange L_Carnitine_Salt->Ion_Exchange2 D_Carnitine Pure this compound Ion_Exchange1->D_Carnitine L_Carnitine Pure L-Carnitine Ion_Exchange2->L_Carnitine

Caption: Logical workflow for the resolution of D,L-Carnitine into its pure enantiomers.

References

Technical Support Center: D-Carnitine Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Carnitine.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound powder?

A1: this compound as a crystalline solid should be stored at -20°C for long-term stability, with a shelf life of at least four years.[1] For shorter periods, some suppliers ship it at room temperature.[1] It is also noted that DL-Carnitine hydrochloride is hygroscopic and sensitive to moisture, so it should be kept in a tightly sealed container in a dry, well-ventilated place.[2]

Q2: How should I prepare a this compound stock solution?

A2: To prepare a stock solution, this compound can be dissolved in solvents such as ethanol or PBS (pH 7.2) at a concentration of 10 mg/ml.[1] For experimental use, further dilutions can be made in aqueous buffers or isotonic saline.[3] When preparing solutions, ensure you are using a calibrated balance and volumetric flasks for accuracy.[4][5]

Q3: How long are this compound solutions stable?

A3: Aqueous solutions of L-Carnitine are not recommended to be stored for more than one day.[3] A study on a standard this compound solution showed stability at room temperature for up to 78 hours with only a minor (approximately 1%) increase in peak area as measured by HPLC.[5] For longer-term storage of solutions, it is best practice to aliquot and freeze them at -20°C or below.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, especially in powder form, it is important to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, protective gloves, and a lab coat to prevent skin exposure.[2][6][7] In cases of inadequate ventilation or when handling large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Q5: What are the known incompatibilities of this compound?

A5: this compound and its related compounds are incompatible with strong oxidizing agents.[2][8] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guides

Problem: My this compound solution has changed color or shows precipitation.

  • Possible Cause 1: Degradation. L-Carnitine has been shown to degrade in acidic and basic conditions.[9] If your buffer is not neutral, this could be a cause.

    • Solution: Prepare fresh solutions in a neutral pH buffer, such as PBS (pH 7.2).[1] It is not recommended to store aqueous solutions for more than one day.[3]

  • Possible Cause 2: Contamination. The solution may have been contaminated during preparation.

    • Solution: Use sterile techniques and high-purity solvents and reagents for solution preparation.

  • Possible Cause 3: Solubility Issues. The concentration of this compound may be too high for the solvent, especially at lower temperatures.

    • Solution: Gently warm the solution to see if the precipitate dissolves. If not, consider preparing a more dilute solution. This compound is soluble in ethanol and PBS (pH 7.2) at 10 mg/ml.[1]

Problem: I am seeing inconsistent or unexpected results in my experiments.

  • Possible Cause 1: Inaccurate Concentration. The actual concentration of your this compound solution may differ from the calculated value.

    • Solution: Ensure accurate weighing of the this compound powder and use of calibrated pipettes and volumetric flasks.[4][5] Prepare fresh solutions regularly.

  • Possible Cause 2: Isomeric Impurity. The biological activity of carnitine is specific to the L-isomer.[10] this compound can act as an inhibitor of L-Carnitine uptake.[1] The presence of L-Carnitine as an impurity could affect your results.

    • Solution: Use high-purity this compound (≥98%).[1] If necessary, analytical methods like HPLC can be used to confirm the purity and concentration of your sample.[4][5]

  • Possible Cause 3: Improper Handling. Exposure to moisture or incompatible chemicals can affect the integrity of the compound.

    • Solution: Always handle this compound in a controlled environment, away from moisture and strong oxidizing agents.[2]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureShipping TemperatureStabilityReference
Crystalline Solid-20°CRoom Temperature≥ 4 years[1]
Aqueous SolutionRoom TemperatureN/A≤ 1 day (recommended)[3]
Standard SolutionRoom TemperatureN/AStable for up to 78 hours[5]

Table 2: Solubility of this compound

SolventConcentrationReference
Ethanol10 mg/ml[1]
PBS (pH 7.2)10 mg/ml[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Stock Solution (for HPLC)

This protocol is based on methodologies for preparing carnitine solutions for analytical purposes.[4][5]

  • Accurately weigh approximately 50 mg of this compound standard.

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Add approximately 5.0 mL of diluent (e.g., high-purity water or an appropriate buffer) to the flask.

  • Sonicate the flask to ensure the this compound is completely dissolved.

  • Bring the flask to volume with the diluent.

  • Stopper the flask and mix well by inverting several times.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis a Weigh this compound Powder b Dissolve in Appropriate Solvent a->b c Vortex/Sonicate to Mix b->c d Sterile Filter (if for cell culture) c->d e Add this compound Solution to Assay d->e f Incubate as per Protocol e->f g Measure Experimental Readout f->g h Record Data g->h i Analyze and Interpret Results h->i

Caption: A general workflow for preparing and using this compound in experiments.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_investigate Investigation Steps cluster_solution Solution Integrity cluster_purity Compound Purity cluster_protocol Protocol Review start Inconsistent Experimental Results a Check Solution Appearance (Color, Precipitate) start->a d Confirm Purity of this compound Lot start->d f Review Handling and Storage Procedures start->f b Verify pH of Solution a->b c Prepare Fresh Solution b->c end Consistent Results c->end e Consider Analytical Validation (e.g., HPLC) d->e e->end g Ensure Accurate Pipetting and Dilutions f->g h Check for Incompatible Reagents g->h h->end

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: D-Carnitine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the use of D-carnitine in animal studies.

Section 1: General Information & Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-carnitine?

A1: this compound is the synthetic, inactive stereoisomer of L-carnitine. While L-carnitine is an essential nutrient that transports long-chain fatty acids into the mitochondria for energy production, this compound is not biologically active in this process.[1][2] In fact, it acts as a competitive inhibitor of L-carnitine, potentially leading to a deficiency of the natural L-form.[3]

Q2: Why is this compound used in animal studies?

A2: this compound is primarily used in research to induce a state of L-carnitine deficiency. This allows scientists to study the metabolic consequences of carnitine depletion and to investigate the roles of L-carnitine in various physiological and pathological processes.[3][4] It can also be used as a negative control in studies evaluating the effects of L-carnitine supplementation.

Q3: What are the primary biochemical effects of this compound administration?

A3: this compound competitively inhibits the enzymes and transporters responsible for L-carnitine function. The main consequences are:

  • Inhibition of Carnitine Acyltransferases: this compound interferes with carnitine palmitoyltransferase (CPT) and carnitine-acylcarnitine translocase, which are crucial for moving fatty acids into the mitochondria.

  • Depletion of L-carnitine: By competing for renal reabsorption and tissue uptake, this compound administration leads to increased urinary excretion and subsequent depletion of endogenous L-carnitine stores.[5]

  • Impaired Fatty Acid Oxidation: The inhibition of L-carnitine's functions results in decreased mitochondrial β-oxidation, leading to reduced energy production from fats and accumulation of lipids in tissues like the liver and muscle.[1]

Q4: Is this compound toxic?

A4: Yes, this compound can be considered toxic because it induces a functional L-carnitine deficiency. This can lead to serious health issues, including impaired heart and muscle function, lethargy, and in severe cases, cardiomyopathy.[1][6][7] Therefore, its use requires careful dose selection and diligent monitoring of animal health. The use of the D-form is not recommended in farmed animals or for therapeutic purposes.[1][2]

Section 2: Protocol Design & Administration

Q5: How do I prepare a this compound solution for administration?

A5: this compound is typically supplied as a powder and should be dissolved in a sterile, physiologically compatible vehicle.

Protocol: Preparation of this compound for Injection

  • Determine Dosage: Calculate the required amount of this compound powder based on the desired dosage (e.g., mg/kg body weight).

  • Select Vehicle: Use sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) as the solvent.

  • Dissolve: Dissolve the this compound powder in the sterile vehicle to achieve the final desired concentration. Ensure the injection volume is appropriate for the animal model (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).[8]

  • Ensure Sterility: For repeated injections or intravenous administration, filter the solution through a 0.22 µm sterile filter.[8]

  • Storage: Prepare solutions fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light. Refer to the manufacturer's guidelines for stability information.

Q6: What are the common routes of administration and typical dosages?

A6: The route and dosage depend on the study's objective, duration, and the animal model.

Route of Administration Common Animal Models Typical Dosage Range Considerations
Oral Gavage Rodents200 - 750 mg/kg/daySuitable for chronic studies. Bioavailability may be lower and more variable than parenteral routes.
Intraperitoneal (IP) Injection Rodents100 - 500 mg/kg/dayCommon for achieving systemic effects rapidly. Ensure proper technique to avoid organ damage.
Subcutaneous (SC) Injection Rodents100 - 500 mg/kg/dayProvides slower, more sustained absorption compared to IP or IV routes.
Dietary Admixture Rodents, Fish0.4 - 5 g/kg dietBest for long-term chronic studies to mimic dietary exposure. Requires careful monitoring of food intake to ensure consistent dosing.[1]

Note: These are general ranges. The optimal dose must be determined empirically for your specific model and experimental goals. Always start with lower doses and monitor for adverse effects.

Section 3: Troubleshooting Common Issues

This section addresses specific problems researchers may encounter during this compound experiments.

Q7: My animals are showing unexpected lethargy, weight loss, and some have died. What should I do?

A7: These are classic signs of severe L-carnitine deficiency and this compound toxicity.[7][9] Immediate action is required.

Troubleshooting Guide: Unexpected Morbidity/Mortality

  • Cease Administration: Immediately stop administering this compound to the affected cohort.

  • Dose Reduction: For remaining and future cohorts, reduce the this compound dose by 25-50%.

  • L-carnitine Rescue: Consider administering L-carnitine as a rescue agent to animals showing severe symptoms.

  • Monitor Health: Implement a more rigorous health monitoring schedule (e.g., daily body weight, food/water intake, clinical signs).

  • Necropsy: Perform a gross necropsy on deceased animals to look for signs like an enlarged, pale liver (hepatic lipidosis) or signs of heart failure, which are consistent with carnitine deficiency.[1][6]

G cluster_0 Troubleshooting Workflow: Unexpected Animal Mortality Start Observe Unexpected Mortality/Morbidity StopAdmin Immediately Cease This compound Dosing Start->StopAdmin Necropsy Perform Necropsy on Deceased Animals Start->Necropsy Assess Assess Severity in Remaining Animals StopAdmin->Assess ReduceDose Decision: Reduce Dose for Future Cohorts (25-50% Reduction) Assess->ReduceDose For all cases Rescue Administer L-Carnitine 'Rescue' Protocol Assess->Rescue If severe symptoms Monitor Increase Health Monitoring Frequency ReduceDose->Monitor Rescue->Monitor Analyze Analyze Data & Modify Experimental Protocol Monitor->Analyze Necropsy->Analyze

Caption: Workflow for addressing adverse events in this compound studies.

Q8: I am not observing the expected metabolic changes (e.g., no change in lipid profiles). Why?

A8: This could be due to insufficient dosage, a short duration of administration, or issues with the analytical methods.

Troubleshooting Guide: Lack of Expected Effect

  • Verify Dosing: Double-check your dose calculations and administration technique. Ensure consistent administration.

  • Increase Duration/Dose: If animals are tolerating the current dose well, consider incrementally increasing the dose or extending the administration period. L-carnitine depletion can take several weeks to manifest significantly.[4]

  • Confirm L-carnitine Depletion: The most critical step is to measure carnitine levels in plasma or tissue. If L-carnitine is not significantly depleted, the downstream metabolic effects will not occur.

  • Review Analytical Methods: Ensure your methods for analyzing lipids or other metabolites are validated and sensitive enough to detect the expected changes.

Section 4: Key Experimental Protocols & Data Analysis

Q9: How can I measure D- and L-carnitine levels in my samples to confirm the effects of administration?

A9: The gold standard for quantifying carnitine and its acyl-esters is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13] This method is highly sensitive and specific, allowing for the simultaneous measurement of free L-carnitine, this compound (with chiral separation), and various acylcarnitines.

Protocol: Plasma Carnitine Analysis via LC-MS/MS

  • Sample Collection: Collect whole blood in EDTA or heparin tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Preparation:

    • Deproteinize the plasma sample by adding a 3-5 fold excess of cold methanol.[11]

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Chromatography:

    • Use a column capable of separating the isomers, such as a chiral column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which avoids the need for derivatization.[10]

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Use stable isotope-labeled internal standards (e.g., d3-L-carnitine) for accurate quantification.[11]

  • Data Analysis: Quantify concentrations by comparing the peak area ratios of the analytes to their corresponding internal standards against a standard curve.

Q10: What is the biochemical pathway affected by this compound?

A10: this compound primarily disrupts the "carnitine shuttle," which is essential for mitochondrial fatty acid β-oxidation.

G cluster_pathway This compound's Antagonistic Effect on L-Carnitine Pathway cluster_legend Legend LC L-Carnitine CPT1 CPT1 LC->CPT1 DC This compound DC->Inhibition FattyAcylCoA Fatty Acyl-CoA (Cytosol) FattyAcylCoA->CPT1 AcylCarnitine Acyl-L-Carnitine Translocase Translocase AcylCarnitine->Translocase CPT2 CPT2 CPT1->AcylCarnitine Mito Mitochondrial Matrix Translocase->Mito BetaOx β-Oxidation (Energy) CPT2->BetaOx L_leg L-Carnitine Path D_leg This compound (Inhibitor) Metabolite_leg Metabolite Product_leg Product

Caption: this compound inhibits CPT1 and Translocase, blocking fatty acid entry into mitochondria.

Q11: Can you provide a general experimental workflow for a this compound study?

A11: A well-structured workflow is crucial for reproducibility.

G cluster_workflow General Experimental Workflow for this compound Animal Study Acclimate 1. Animal Acclimatization (1-2 weeks) Baseline 2. Baseline Measurements (Weight, Blood Sample) Acclimate->Baseline Randomize 3. Randomization into Groups (Control, this compound) Baseline->Randomize Admin 4. This compound Administration (Chronic Dosing) Randomize->Admin Monitor 5. In-life Monitoring (Daily Health, Weekly Weight) Admin->Monitor Endpoint 6. Endpoint Sample Collection (Blood, Tissues) Monitor->Endpoint Analysis 7. Biochemical & Histological Analysis Endpoint->Analysis Data 8. Data Interpretation & Statistical Analysis Analysis->Data

References

Technical Support Center: Strategies to Mitigate D-Carnitine-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with D-carnitine-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it toxic to cells in culture?

A1: this compound is the biologically inactive stereoisomer of L-carnitine. While L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation and energy production, this compound can act as a competitive inhibitor of the enzymes and transporters involved in this process, such as carnitine palmitoyltransferase (CPT). This inhibition leads to a depletion of intracellular L-carnitine, impaired fatty acid metabolism, reduced ATP production, and consequently, cellular toxicity.

Q2: What are the typical signs of this compound-induced toxicity in cell culture?

A2: Common indicators of this compound toxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment.

  • Increased apoptosis or necrosis.

  • Decreased mitochondrial membrane potential.

  • Reduced ATP levels.

Q3: How can I mitigate this compound toxicity in my cell culture experiments?

A3: The primary strategies to counteract this compound-induced toxicity involve supplementation with the biologically active forms of carnitine:

  • L-carnitine supplementation: Co-incubation with an excess of L-carnitine can outcompete this compound for binding to enzymes and transporters, thereby restoring normal fatty acid metabolism.

  • Acetyl-L-carnitine (ALCAR) supplementation: ALCAR can also rescue cells from this compound toxicity. It can be readily converted to L-carnitine within the cell and also provides acetyl groups for the Krebs cycle, supporting energy production.

Q4: What are the recommended concentrations of L-carnitine or acetyl-L-carnitine to use for rescuing cells from this compound toxicity?

A4: The effective concentration for rescue can vary depending on the cell type and the concentration of this compound used. It is recommended to perform a dose-response experiment. Generally, a molar excess of L-carnitine or acetyl-L-carnitine to this compound is required. For example, if this compound is used at 1-5 mM, a starting point for L-carnitine or ALCAR could be in the range of 5-10 mM.

Q5: Can I use a racemic mixture of D,L-carnitine in my cell culture?

A5: It is strongly advised to avoid using D,L-carnitine mixtures. The presence of this compound can interfere with L-carnitine's function and lead to unintended cytotoxic effects, confounding experimental results.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly high cell death after this compound treatment. 1. This compound concentration is too high for the specific cell line. 2. The cell line is particularly sensitive to disruptions in fatty acid metabolism. 3. Insufficient L-carnitine in the culture medium to counteract the inhibitory effects.1. Perform a dose-response curve to determine the EC50 of this compound for your cell line. Start with a lower concentration range (e.g., 0.1-1 mM). 2. Supplement the culture medium with L-carnitine or acetyl-L-carnitine. A good starting point is a 5 to 10-fold molar excess over the this compound concentration. 3. Ensure the basal medium contains adequate levels of essential nutrients.
Inconsistent results between experiments. 1. Variability in the potency of the this compound stock solution. 2. Inconsistent cell seeding density or passage number. 3. Fluctuations in incubator conditions (CO2, temperature, humidity).1. Prepare fresh this compound stock solutions regularly and store them in single-use aliquots at -20°C. 2. Maintain a consistent cell seeding density and use cells within a defined passage number range. 3. Regularly calibrate and monitor incubator conditions.
L-carnitine or acetyl-L-carnitine rescue is not effective. 1. The concentration of the rescue agent is too low. 2. The timing of the rescue agent addition is not optimal. 3. The cells have already sustained irreversible damage.1. Increase the concentration of L-carnitine or acetyl-L-carnitine. Perform a dose-response experiment for the rescue agent. 2. Add the rescue agent simultaneously with or prior to the this compound treatment. 3. Assess cell viability at earlier time points to determine the window for effective rescue.
Changes in cell morphology unrelated to apoptosis. 1. This compound may be affecting cellular adhesion properties. 2. Alterations in the cytoskeleton due to metabolic stress.1. Observe cells at multiple time points using phase-contrast microscopy. 2. Consider staining for cytoskeletal components (e.g., phalloidin for actin) to assess structural changes.

Quantitative Data Summary

Table 1: this compound Concentrations for In Vitro Inhibition Studies

CompoundCell LineConcentration RangeEffectReference
D-PalmitoylcarnitineVarious10 - 100 µMInhibition of fatty acid oxidation[2]

Table 2: L-Carnitine and Acetyl-L-Carnitine Concentrations for In Vitro Studies

CompoundCell LineConcentration RangeEffectReference
L-CarnitineMDA-MB-2312.5 - 5 mMReduced cell proliferation[3]
L-CarnitineMouse Embryos0.3 - 0.6 mg/mLImproved blastocyst development[4]
Acetyl-L-carnitinePrimary Cultured Neurons1 - 100 µMPromoted neuronal survival[5]
Acetyl-L-carnitineHEI-OC150 µMProtection from cisplatin-induced apoptosis[6]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay

This protocol is designed to determine the concentration of this compound that reduces cell viability by 50% (EC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 mM.

  • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50.

Protocol 2: L-Carnitine Rescue of this compound-Induced Toxicity

This protocol assesses the ability of L-carnitine to mitigate this compound-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • L-carnitine stock solution (e.g., 100 mM in sterile water or PBS)

Procedure:

  • Seed cells as described in Protocol 1.

  • Prepare solutions containing a fixed, toxic concentration of this compound (e.g., the EC75 or EC90 value determined in Protocol 1) and varying concentrations of L-carnitine (e.g., 1, 2.5, 5, 10, and 20 mM).

  • Include the following controls: vehicle control, this compound alone, and L-carnitine alone at the highest concentration.

  • Replace the medium in the wells with 100 µL of the prepared solutions.

  • Incubate for the same duration as in the this compound toxicity experiment.

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Plot cell viability against the concentration of L-carnitine to determine the effective rescue concentration.

Protocol 3: Assessing Apoptosis using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound and L-carnitine/ALCAR solutions

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound at a cytotoxic concentration, with and without a rescue concentration of L-carnitine or ALCAR, for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.[3]

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[3]

  • Analyze the samples by flow cytometry within one hour.

Diagrams

Signaling Pathways and Experimental Workflows

D_Carnitine_Toxicity_Pathway D_Carnitine This compound (extracellular) OCTN2 OCTN2 Transporter D_Carnitine->OCTN2 Competitive Inhibition CPT1 Carnitine Palmitoyltransferase I (CPT1) D_Carnitine->CPT1 Competitive Inhibition L_Carnitine L-Carnitine (extracellular) L_Carnitine->OCTN2 Rescue Cell Rescue L_Carnitine->Rescue ALCAR Acetyl-L-Carnitine (extracellular) ALCAR->OCTN2 ALCAR->Rescue Toxicity Cellular Toxicity (Apoptosis, Necrosis) OCTN2->Toxicity Acylcarnitine Acyl-L-Carnitine CPT1->Acylcarnitine CPT1->Toxicity Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (Cytosol) Fatty_Acyl_CoA->CPT1 Mitochondrion Mitochondrion Acylcarnitine->Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation ATP ATP Production Beta_Oxidation->ATP ATP->Rescue

Caption: Mechanism of this compound Toxicity and L-Carnitine/ALCAR Rescue.

Experimental_Workflow Start Start: Hypothesis This compound is toxic Protocol1 Protocol 1: Determine this compound EC50 (MTT Assay) Start->Protocol1 Protocol2 Protocol 2: L-Carnitine/ALCAR Rescue (MTT Assay) Protocol1->Protocol2 Use EC50/EC75 value Protocol3 Protocol 3: Assess Apoptosis (Annexin V/PI Staining) Protocol2->Protocol3 Confirm rescue at cellular level Analysis Data Analysis and Interpretation Protocol3->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental Workflow for Assessing this compound Toxicity and Mitigation.

Troubleshooting_Tree Start High Cell Death Observed Check_Conc Is this compound concentration appropriate? Start->Check_Conc Lower_Conc Action: Lower this compound concentration and repeat dose-response. Check_Conc->Lower_Conc No Check_Rescue Is rescue agent (L-Carnitine/ALCAR) present and at sufficient concentration? Check_Conc->Check_Rescue Yes Lower_Conc->Start Re-evaluate Add_Rescue Action: Add or increase concentration of rescue agent. Check_Rescue->Add_Rescue No Check_Controls Are controls (vehicle, rescue alone) behaving as expected? Check_Rescue->Check_Controls Yes Add_Rescue->Start Re-evaluate Investigate_System Action: Investigate other experimental parameters (cell health, reagents, etc.). Check_Controls->Investigate_System No Resolved Problem Resolved Check_Controls->Resolved Yes Investigate_System->Start Re-evaluate

Caption: Troubleshooting Decision Tree for High Cell Death.

References

Technical Support Center: D-Carnitine Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating methods for the analysis of D-carnitine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the determination of this compound in biological samples?

A1: The determination of this compound, often as an impurity in L-carnitine formulations or as a metabolite, requires methods that can distinguish between the two enantiomers (chiral separation). Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and enzymatic assays.[1][2][3] Chromatographic and mass spectrometric methods are favored for their high sensitivity and selectivity.[1]

Q2: Why is derivatization often necessary for this compound analysis?

A2: this compound and its enantiomer L-carnitine lack a strong chromophore, which makes their detection by UV-Vis spectrophotometry challenging.[1] Derivatization is employed to introduce a fluorescent or UV-absorbing tag to the carnitine molecule, thereby enhancing detection sensitivity.[1][4] Common derivatization reagents include (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) and 1-aminoanthracene (1-AA).[4][5][6] Derivatization can also facilitate the chiral separation of D- and L-carnitine on a non-chiral column by forming diastereomers that have different physicochemical properties.[2][5]

Q3: What are the key validation parameters to consider for a this compound analytical method?

A3: According to ICH guidelines, key validation parameters for an analytical method for this compound include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, L-carnitine, and matrix components.[7]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[7][8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7][8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between D- and L-Carnitine

Possible Causes:

  • Inadequate chiral separation conditions.

  • Improper mobile phase composition.

  • Column degradation.

Solutions:

Solution Detailed Protocol/Explanation
Optimize Chiral Separation For HPLC, two main strategies exist: using a chiral column or derivatizing with a chiral reagent followed by separation on a non-chiral column.[2] If using a chiral column, ensure the mobile phase composition and pH are optimal for the specific column chemistry. For derivatization methods, ensure the derivatization reaction goes to completion.
Adjust Mobile Phase For reversed-phase HPLC, modifying the organic modifier (e.g., acetonitrile, methanol) content or the pH of the aqueous phase can significantly impact resolution. For instance, a mobile phase of pH 2.60 buffer, acetonitrile, and tetrahydrofuran (850:90:60 v/v/v) has been used successfully.[8]
Column Equilibration and Maintenance Ensure the column is properly equilibrated with the mobile phase before injection. If peak shape and resolution degrade over time, consider washing the column according to the manufacturer's instructions or replacing it.

Workflow for Optimizing Chiral Separation

start Poor Peak Resolution strategy Select Separation Strategy start->strategy chiral_col Chiral Column strategy->chiral_col Direct derivatization Chiral Derivatization strategy->derivatization Indirect mobile_phase Optimize Mobile Phase (pH, Organic Modifier) chiral_col->mobile_phase reagent Select Derivatization Reagent (e.g., (+)-FLEC) derivatization->reagent good_res Good Resolution mobile_phase->good_res bad_res Resolution Still Poor mobile_phase->bad_res reaction Optimize Reaction (Time, Temperature) reagent->reaction separation Separate Diastereomers on Achiral Column reaction->separation separation->good_res separation->bad_res bad_res->strategy Re-evaluate

Caption: Workflow for troubleshooting poor peak resolution.

Issue 2: Low Sensitivity or High Limit of Quantitation (LOQ)

Possible Causes:

  • Insufficient derivatization efficiency.

  • Suboptimal detector settings.

  • Matrix effects causing ion suppression (in LC-MS/MS).

Solutions:

Solution Detailed Protocol/Explanation
Optimize Derivatization Reaction The efficiency of the derivatization reaction is critical for sensitivity. For derivatization with 1-aminoanthracene, a reaction time of 20 minutes at 25°C has been shown to be effective.[4] For other reagents, systematically evaluate reaction time, temperature, and reagent concentration.
Enhance Detector Response For fluorescence detection after derivatization with (+)-FLEC, excitation at 260 nm and emission monitoring at 310 nm are typical settings.[5][6] For UV detection, a wavelength of 244 nm has been reported.[8] Ensure the detector is properly calibrated and the lamp is in good condition. For MS detection, optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific analyte and instrument.
Mitigate Matrix Effects Matrix effects, which can suppress or enhance the analyte signal, are a common issue in complex matrices like plasma and urine.[9][10] Effective sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), can remove interfering substances.[9] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[9]

Troubleshooting Low Sensitivity

start Low Sensitivity / High LOQ check_derivatization Derivatization Incomplete? start->check_derivatization check_detector Detector Settings Optimal? start->check_detector check_matrix Matrix Effects Present? start->check_matrix sub_derivatization Optimize Reaction: - Time - Temperature - Reagent Conc. check_derivatization->sub_derivatization sub_detector Optimize Detector: - Wavelength (UV/FLD) - Source/Collision Energy (MS) check_detector->sub_detector sub_matrix Mitigate Matrix Effects: - Improve Sample Cleanup (SPE) - Use Isotope-Labeled IS - Dilute Sample check_matrix->sub_matrix solution Improved Sensitivity sub_derivatization->solution sub_detector->solution sub_matrix->solution

Caption: Logic for troubleshooting low analytical sensitivity.

Issue 3: Analyte Instability

Possible Causes:

  • Degradation during sample collection, storage, or processing.

  • Hydrolysis of acylcarnitines to free carnitine.

Solutions:

Solution Detailed Protocol/Explanation
Proper Sample Handling and Storage Carnitine and acylcarnitines can be unstable. It is recommended to freeze samples immediately after collection.[11] For long-term storage, temperatures of -18°C or lower are advised to minimize degradation.[12] Minimize freeze-thaw cycles.[9]
pH Control L-carnitine has been shown to degrade significantly under acidic and basic conditions.[7] Ensure that the pH of sample extracts and solutions is maintained within a stable range.
Evaluate Stability During method validation, perform stability studies to assess the analyte's stability under various conditions (e.g., bench-top, freeze-thaw, long-term storage).[7] This will help define acceptable handling and storage procedures.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d3-propionylcarnitine).[9]

  • Vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Derivatization with (+)-FLEC for HPLC-FLD Analysis

This protocol is based on the indirect enantioseparation method for determining this compound.[5][6]

  • Prepare a stock solution of the carnitine sample.

  • In a suitable vial, mix the sample solution with a solution of (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) in a buffered medium.

  • Allow the reaction to proceed at a controlled temperature and time to form the diastereomeric derivatives.

  • Quench the reaction if necessary.

  • The resulting solution containing the diastereomers is then ready for injection into the HPLC system equipped with a fluorescence detector (Excitation: 260 nm, Emission: 310 nm).[5]

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated analytical methods for carnitine analysis.

Table 1: HPLC Method Performance for Carnitine Analysis

AnalyteMatrix/SampleLinearity RangeLOQRecovery (%)Reference
L-CarnitineTablets84.74–3389.50 µg/mL84.74 µg/mL100.83–101.54[7]
L-CarnitineInfant Powdered Milk0.1–2.5 mg/L0.076 mg/L97.16–106.56[4]
This compoundL-CarnitineLOQ - 160% of spec.1.4250 µg/mLNot Specified[8][13]
Free L-CarnitineHuman Seminal Plasma0–1000 µmol/LNot Specified91.6–96.5[14]

Table 2: Enzymatic Assay Performance for this compound

MethodLinearity RangeLimit of QuantitationRSD (%)Reference
Enzymatic Cycling with MTT0.1 to 5 mM0.1 mM1.51[15]

References

Improving the efficiency of D-Carnitine extraction from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of D-carnitine from tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete tissue homogenization: Large tissue fragments can trap the analyte, preventing efficient extraction.[1][2][3][4]- Ensure the tissue is thoroughly minced on ice before homogenization.[5][6] - Use a suitable homogenization technique for your tissue type (e.g., mechanical bead beating, ultrasonication).[1][3][4] - Optimize homogenization time and intensity.
Inefficient extraction solvent: The solvent may not be effectively precipitating proteins or solubilizing this compound.[7]- Test different extraction solvents such as methanol, acetonitrile, or a combination.[7] - A two-step extraction procedure may yield better results.[7] - Ensure the solvent-to-tissue ratio is adequate.
Degradation of this compound: Improper sample handling or storage can lead to analyte degradation.[8]- Keep samples on ice throughout the extraction process.[2][5] - Avoid repeated freeze-thaw cycles of tissue samples and extracts.[5][6] - Store extracts at -80°C for long-term stability.[5][6]
High Variability Between Replicates Inconsistent sample preparation: Differences in tissue weight or homogenization can introduce variability.- Accurately weigh all tissue samples.[5][6] - Standardize the homogenization procedure for all samples.[9]
Pipetting errors: Inaccurate pipetting of samples, internal standards, or solvents is a common source of error.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Matrix effects in LC-MS/MS: Co-eluting compounds from the tissue matrix can suppress or enhance the this compound signal.- Incorporate an isotopically labeled internal standard (e.g., d3-carnitine) to normalize for matrix effects.[8][10][11] - Optimize the chromatographic method to separate this compound from interfering matrix components.
Poor Chromatographic Peak Shape Column overload: Injecting too much sample can lead to broad or tailing peaks.- Dilute the sample extract before injection.
Inappropriate mobile phase: The mobile phase composition may not be optimal for the column and analyte.- Adjust the mobile phase composition (e.g., pH, organic solvent ratio). - Ensure the mobile phase is properly degassed.
Column degradation: The column may be contaminated or have lost its stationary phase.- Wash the column with a strong solvent. - If the problem persists, replace the column.
No this compound Peak Detected This compound concentration is below the limit of detection (LOD): The amount of this compound in the sample may be too low to be detected by the instrument.[7][12]- Concentrate the sample extract before analysis. - Use a more sensitive analytical method, such as LC-MS/MS.[13]
Derivatization failure (if applicable): The derivatization reaction may not have worked efficiently.[13][14]- Optimize derivatization conditions (e.g., temperature, incubation time, reagent concentration).[15][16] - Ensure derivatization reagents are fresh and properly stored.
Instrumental issues: There may be a problem with the HPLC or mass spectrometer.- Check instrument parameters (e.g., injection volume, detector settings). - Run a system suitability test with a known standard to verify instrument performance.

Frequently Asked Questions (FAQs)

1. What is the best method for homogenizing tissue samples for this compound extraction?

The optimal homogenization method depends on the tissue type.[5][6] Mechanical methods like rotor-stators or bead beaters are effective for most tissues.[1][3] Sonication can also be used, especially for smaller samples.[2][4] It is crucial to perform homogenization on ice to prevent degradation of the analyte.[2][5]

2. Which solvent should I use for this compound extraction?

Methanol and acetonitrile are commonly used for protein precipitation and extraction of carnitines.[7] Some studies suggest that a two-step extraction process can improve recovery.[7] The choice of solvent may need to be optimized for your specific tissue type and analytical method.

3. Is derivatization necessary for this compound analysis?

Derivatization is often required for HPLC analysis with UV or fluorescence detection because carnitine lacks a strong chromophore.[13] Common derivatizing agents include p-bromophenacyl bromide (for UV detection) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) (for fluorescence detection and chiral separation).[14][17] However, with the high sensitivity and specificity of modern LC-MS/MS systems, direct analysis of underivatized this compound is often possible.[11]

4. Why is an internal standard important in this compound quantification?

An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., d3-carnitine), is crucial for accurate quantification.[8][10][11] It helps to correct for variations in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis, leading to more reliable and reproducible results.[8]

5. How can I differentiate between this compound and L-carnitine?

Distinguishing between D- and L-carnitine enantiomers requires a chiral separation method.[18] This can be achieved by:

  • Chiral derivatization: Using a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase HPLC column.[14]

  • Chiral chromatography: Employing a chiral stationary phase (chiral column) in the HPLC system.

Experimental Protocols

Protocol 1: this compound Extraction from Tissue using Methanol Precipitation

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Tissue sample (e.g., muscle, liver)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold methanol containing an appropriate internal standard (e.g., d3-carnitine)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Wash the tissue with ice-cold PBS to remove any blood.

  • Place the tissue in a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold methanol containing the internal standard.

  • Homogenize the tissue thoroughly on ice until no visible particles remain.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • The supernatant can be directly analyzed by LC-MS/MS or subjected to derivatization for HPLC analysis.

Data Presentation

Table 1: Comparison of Carnitine Extraction Solvents
Extraction MethodSolvent SystemRelative Peak Area (Mean ± SD)Reference
One-Step1 mL of methanolVaries by carnitine species[7]
One-Step1 mL of 80% acetonitrileVaries by carnitine species[7]
Two-Step200 µL of 0.02% TFA in water and 800 µL of 0.02% TFA in acetonitrileGenerally optimal for a range of carnitines[7]

TFA: Trifluoroacetic Acid. Data is generalized from a study comparing different extraction methods for a variety of carnitines.[7] For specific quantitative values, refer to the original publication.

Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis TissueSample Tissue Sample Homogenization Homogenization in Lysis Buffer TissueSample->Homogenization ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Derivatization Derivatization (Optional) SupernatantCollection->Derivatization LCMS_Analysis LC-MS/MS or HPLC Analysis SupernatantCollection->LCMS_Analysis Direct Analysis Derivatization->LCMS_Analysis G Carnitine This compound (Poorly Detectable) DerivCarnitine Derivatized this compound (Highly Detectable) Carnitine->DerivCarnitine + DerivReagent Derivatizing Agent (e.g., FLEC) DerivReagent->DerivCarnitine + Detection Enhanced UV or Fluorescence Detection DerivCarnitine->Detection

References

Validation & Comparative

D-Carnitine vs. L-Carnitine: A Comparative Guide to Their Effects on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of D-carnitine and L-carnitine on mitochondrial respiration, drawing upon available experimental data. While L-carnitine is a well-established vital component of mitochondrial energy metabolism, its stereoisomer, this compound, exhibits distinct and often detrimental effects. This document summarizes the current understanding of their differential impacts on key mitochondrial functions, presents available quantitative data, and provides detailed experimental protocols for further investigation.

Core Functional Differences at the Mitochondrial Level

L-carnitine is the biologically active isomer essential for cellular energy production. Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP synthesis. L-carnitine also plays a role in modulating the intramitochondrial acetyl-CoA/CoA ratio and removing toxic acyl groups from the mitochondria.[1][2][3]

Conversely, this compound is not biologically active in the same manner. Evidence suggests that it can act as a competitive inhibitor of L-carnitine's functions, potentially leading to a state of functional carnitine deficiency.[4] D-palmitoylcarnitine, an ester of this compound, has been shown to inhibit carnitine palmitoyltransferase (CPT), a crucial enzyme in the carnitine shuttle system.[4][5] Furthermore, studies indicate that this compound is metabolized as a xenobiotic and can induce lipotoxicity, oxidative stress, and apoptosis.[6][7]

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data comparing the effects of this compound and L-carnitine on mitochondrial respiration parameters. It is important to note that direct comparative quantitative data for several key parameters, particularly ATP production and respiratory chain complex activity, are limited in the published literature.

ParameterL-Carnitine EffectThis compound EffectNotes and Key Findings
Mitochondrial Oxygen Consumption No significant direct effect on its own. However, L-acetylcarnitine (15 mM) stimulates oxygen consumption by approximately 25%.[8]No significant direct effect on its own.[8] D-acetylcarnitine (15 mM) has a slight inhibitory effect.[8]The study noted that racemic DL-carnitine and DL-acetylcarnitine markedly inhibited mitochondrial respiration.[8]
Acyl-Carnitine Concentration Increased acyl-carnitine concentration from 3522 to 10,822 ng/g in the liver of low-carnitine tilapia.[6]Reduced acyl-carnitine concentration from a baseline of 10,822 to 5482 ng/g in the liver of low-carnitine tilapia.[6]This suggests that this compound impairs the formation or transport of acyl-carnitine, hindering fatty acid metabolism.[6]
Hepatic Lipid Deposition Alleviated lipid deposition from 15.89% to 11.97% in the liver of low-carnitine tilapia.[6]Increased lipid deposition from 11.97% to 20.21% in the liver of low-carnitine tilapia.[6]The increase in lipid deposition with this compound treatment is indicative of impaired fatty acid oxidation.[6]
ATP Production Stimulates ATP synthesis.[9] Acetyl-L-carnitine has been shown to better preserve ATP levels in the brain under conditions of ammonia toxicity compared to L- or this compound.[10]No direct quantitative data is available on the specific effect of this compound on mitochondrial ATP production. However, its inhibitory actions on fatty acid transport suggest a negative impact.The protective effect of acetyl-L-carnitine on ATP levels in the brain was noted in a specific pathological model and may not directly reflect basal mitochondrial ATP synthesis.[10]
Respiratory Chain Complex Activity L-carnitine supplementation has been shown to increase the activities of respiratory chain enzymes.[11][12]No direct quantitative data is available on the specific effect of this compound on the activity of individual respiratory chain complexes.Studies on L-carnitine's effects often focus on conditions of age-related decline or in athletes, showing an enhancement of enzyme activities.[11][12]

Signaling Pathways and Experimental Workflows

L-Carnitine's Role in Mitochondrial Fatty Acid Oxidation

L_Carnitine_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Long-Chain Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1 Carnitine Palmitoyltransferase I (CPT1) Acyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Acyl-Carnitine Acyl-Carnitine CPT1->Acyl-Carnitine CACT Carnitine-Acylcarnitine Translocase (CACT) Acyl-Carnitine->CACT Transport In CACT->L-Carnitine_cyto Acyl-Carnitine_matrix Acyl-Carnitine CACT->Acyl-Carnitine_matrix CPT2 Carnitine Palmitoyltransferase II (CPT2) Acyl-Carnitine_matrix->CPT2 L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Acyl-CoA_matrix Acyl-CoA CPT2->Acyl-CoA_matrix L-Carnitine_matrix->CACT Transport Out Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle ETC_OXPHOS Electron Transport Chain & Oxidative Phosphorylation TCA_Cycle->ETC_OXPHOS ATP ATP ETC_OXPHOS->ATP

Caption: L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP production.

Inhibitory Effect of this compound

D_Carnitine_Inhibition This compound This compound CPT1 Carnitine Palmitoyltransferase I (CPT1) This compound->CPT1 Inhibits L-Carnitine Transport L-Carnitine Transport (via CACT) This compound->L-Carnitine Transport Competitively Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Leads to L-Carnitine Transport->Fatty Acid Oxidation Enables ATP Production ATP Production Fatty Acid Oxidation->ATP Production Drives

Caption: this compound can inhibit key components of the carnitine shuttle, leading to impaired fatty acid oxidation and reduced ATP production.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment Groups cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria (from tissue or cells) Control Vehicle Control Isolate_Mitochondria->Control Divide and Treat L_Carnitine L-Carnitine Isolate_Mitochondria->L_Carnitine Divide and Treat D_Carnitine This compound Isolate_Mitochondria->D_Carnitine Divide and Treat Oxygen_Consumption Oxygen Consumption Rate (e.g., Seahorse XF Analyzer) Control->Oxygen_Consumption ATP_Production ATP Production Rate (e.g., Luciferase-based assay) Control->ATP_Production Complex_Activity Respiratory Chain Complex Activity (Spectrophotometric assays for Complexes I-IV) Control->Complex_Activity L_Carnitine->Oxygen_Consumption L_Carnitine->ATP_Production L_Carnitine->Complex_Activity D_Carnitine->Oxygen_Consumption D_Carnitine->ATP_Production D_Carnitine->Complex_Activity Data_Comparison Compare results between L-Carnitine, this compound, and Control Oxygen_Consumption->Data_Comparison ATP_Production->Data_Comparison Complex_Activity->Data_Comparison

References

A Comparative Analysis of D-Carnitine and L-Carnitine Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of D-Carnitine and L-Carnitine, focusing on the underlying mechanisms, supporting experimental data, and relevant signaling pathways. While L-Carnitine is an essential endogenous compound vital for energy metabolism, its stereoisomer, this compound, exhibits significant toxicity primarily by competitively inhibiting the beneficial functions of its L-counterpart.

Executive Summary

L-Carnitine plays a crucial role in cellular energy production by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. It also participates in modulating intracellular acyl-CoA/CoA ratios, scavenging toxic acyl groups, and protecting against oxidative stress. In contrast, this compound is a biologically inactive isomer that acts as an antagonist to L-Carnitine, leading to a state of functional carnitine deficiency. This antagonism disrupts lipid metabolism, induces oxidative stress, and can trigger apoptosis, ultimately leading to cellular dysfunction and toxicity.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in the toxicological profiles of this compound and L-Carnitine based on available experimental data.

Table 1: Comparative Effects of this compound and L-Carnitine on Cellular Metabolism and Viability

ParameterThis compound EffectL-Carnitine EffectExperimental Model
Lipid Accumulation Increased hepatic lipid deposition (from 11.97% to 20.21%)[1]Decreased hepatic lipid deposition (from 15.89% to 11.97%)[1]Low-carnitine Nile tilapia model
Acyl-Carnitine Concentration Reduced (from 10822 to 5482 ng/g)[1]Increased (from 3522 to 10822 ng/g)[1]Low-carnitine Nile tilapia model
Cell Viability Can induce cell death by inhibiting L-Carnitine functionProtects against apoptosis and promotes cell survival[2][3]Various cell lines (e.g., C2C12 myotubes, cancer cell lines)
Muscle Weakness Induces muscle weakness by creating a carnitine-deficient stateAlleviates muscle weakness and fatigue[4]Animal models and human studies

Table 2: Comparative Effects on Oxidative Stress and Apoptosis

ParameterThis compound EffectL-Carnitine EffectExperimental Model
Oxidative Stress Induces oxidative stress[1][5]Reduces oxidative stress markers (e.g., MDA) and enhances antioxidant enzyme activity (e.g., SOD, CAT, GPx)[6][7]Low-carnitine Nile tilapia model, hypertensive rats
Apoptosis Induces apoptosis[1][5]Inhibits apoptosis by regulating key signaling molecules (e.g., caspases, Bcl-2)[8][9][10]Low-carnitine Nile tilapia model, various cell lines
Inflammation Induces hepatic inflammation[1]Exhibits anti-inflammatory properties[6]Low-carnitine Nile tilapia model, human clinical trials

Mechanisms of Toxicity and Experimental Evidence

The primary mechanism of this compound toxicity is its competitive inhibition of L-Carnitine's biological functions. This interference occurs at several key points:

Inhibition of L-Carnitine Transport

This compound competes with L-Carnitine for the organic cation/carnitine transporter 2 (OCTN2), which is responsible for the uptake of L-Carnitine into cells.[11][12] This competition reduces the intracellular concentration of L-Carnitine, leading to a functional deficiency.

Experimental Workflow: Carnitine Transporter Inhibition Assay

G cluster_0 Cell Culture cluster_1 Inhibition Assay cluster_2 Measurement and Analysis A Seed cells (e.g., C2C12 myoblasts) in 24-well plates B Culture to confluence A->B C Pre-incubate cells with This compound (inhibitor) at various concentrations B->C D Add radiolabeled L-Carnitine ([3H]L-Carnitine) C->D E Incubate for a defined period D->E F Wash cells to remove unbound L-Carnitine E->F G Lyse cells F->G H Measure radioactivity using scintillation counting G->H I Calculate the rate of L-Carnitine uptake H->I J Determine the inhibitory kinetics (Ki) of this compound I->J

Caption: Workflow for assessing this compound's inhibition of L-Carnitine transport.

Inhibition of Carnitine Acyltransferases

This compound can also inhibit the activity of carnitine acyltransferases, such as carnitine acetyltransferase (CAT).[13][14][15] These enzymes are crucial for the transfer of acyl groups between coenzyme A (CoA) and carnitine, a vital step in fatty acid metabolism. Inhibition of these enzymes leads to an accumulation of toxic acyl-CoA esters and a disruption of the cellular energy supply.[16]

Induction of Mitochondrial Dysfunction and Oxidative Stress

By impairing fatty acid oxidation, this compound administration leads to mitochondrial dysfunction. This is characterized by a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[1][5] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular toxicity.[7]

Signaling Pathway: this compound-Induced Mitochondrial Dysfunction and Oxidative Stress

G DCarnitine This compound LCarnitineTransporter L-Carnitine Transporter (e.g., OCTN2) DCarnitine->LCarnitineTransporter Inhibits CAT Carnitine Acyltransferases (e.g., CAT) DCarnitine->CAT Inhibits LCarnitineUptake Reduced L-Carnitine Uptake LCarnitineTransporter->LCarnitineUptake AcylTransfer Impaired Acyl Group Transfer CAT->AcylTransfer Mitochondria Mitochondrion LCarnitineUptake->Mitochondria AcylTransfer->Mitochondria FAO Fatty Acid Oxidation (β-oxidation) Mitochondria->FAO Decreased ROS Increased ROS Production Mitochondria->ROS ATP Reduced ATP Production FAO->ATP OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage

Caption: this compound disrupts mitochondrial function leading to oxidative stress.

Induction of Apoptosis

The culmination of metabolic disruption, mitochondrial dysfunction, and oxidative stress induced by this compound can trigger programmed cell death, or apoptosis.[1][5] In contrast, L-Carnitine has been shown to have anti-apoptotic effects by modulating key signaling pathways.[8][9][10]

Signaling Pathway: Contrasting Effects on Apoptosis

G cluster_0 This compound cluster_1 L-Carnitine DCarnitine This compound D_Stress Mitochondrial Stress & Oxidative Damage DCarnitine->D_Stress D_Caspases Caspase Activation D_Stress->D_Caspases D_Apoptosis Apoptosis D_Caspases->D_Apoptosis LCarnitine L-Carnitine L_Bcl2 Increased Bcl-2 LCarnitine->L_Bcl2 L_Caspases Caspase Inhibition L_Bcl2->L_Caspases Inhibits L_Survival Cell Survival L_Caspases->L_Survival

References

D-Carnitine Competitively Inhibits L-Carnitine Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effect of D-Carnitine on L-Carnitine uptake, placed in the context of other known inhibitors. The data presented herein is supported by experimental findings to assist researchers in understanding the kinetics and mechanisms of L-Carnitine transport and its inhibition.

L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical step in energy production. The uptake of L-Carnitine into cells is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2), a sodium-dependent transporter. The stereoisomer, this compound, is known to competitively inhibit this process, which can have significant physiological implications.

Comparative Inhibition of L-Carnitine Uptake

The following table summarizes the inhibitory effects of this compound and other known inhibitors on L-Carnitine transport.

Inhibitor Inhibition Constant (Kᵢ) IC₅₀ Cell Line/System Comments
This compound Not ReportedNot ReportedIsolated guinea-pig enterocytesActs as a competitive inhibitor. The Kₘ for this compound uptake is ~5 µM, which is comparable to the Kₘ for L-Carnitine uptake (~6-7 µM), indicating similar affinity for the transporter.[1]
Mildronate Not ReportedNot ReportedRat myotubes, C2C12 myoblastsA potent inhibitor of L-Carnitine transport.[2]
γ-Butyrobetaine Not ReportedNot ReportedRat myotubes, C2C12 myoblastsAn analogue of L-Carnitine that interferes with its transport system.[2]
Etoposide Not Reported55.0 µMhOCTN2-transfected HEK293 cellsA chemotherapeutic agent that acts as a competitive inhibitor.[3]
Verapamil 13.9 µMNot ReportedhOCTN2-MDCK cellsA calcium channel blocker.
Vinblastine 4.85 µMNot ReportedhOCTN2-MDCK cellsA chemotherapeutic agent.
Propantheline 12.1 µMNot ReportedhOCTN2-MDCK cellsAn anticholinergic drug.
Trifluoperazine 1.39 µMNot ReportedhOCTN2-MDCK cellsAn antipsychotic medication.
Ciclotropium bromide Not Reported30 µMCaki-1 cellsA quaternary ammonium compound.[4]
Ipratropium bromide Not Reported95 µMCaki-1 cellsA quaternary ammonium compound.[4]

Mechanism of Inhibition: this compound as a Competitive Inhibitor

This compound's structural similarity to L-Carnitine allows it to bind to the active site of the OCTN2 transporter. However, this compound is not readily translocated across the cell membrane. This binding event at the same site as L-Carnitine directly competes with and thereby inhibits the uptake of the physiologically active L-isomer. This mechanism is a classic example of competitive inhibition.

G Mechanism of Competitive Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_Carnitine L-Carnitine OCTN2 OCTN2 Transporter L_Carnitine->OCTN2 Binds D_Carnitine This compound D_Carnitine->OCTN2 Binds & Blocks L_Carnitine_in L-Carnitine OCTN2->L_Carnitine_in Translocation

Competitive inhibition of L-Carnitine uptake by this compound.

Experimental Protocols

A standardized protocol to validate the inhibitory effect of a compound on L-Carnitine uptake is crucial for reproducible and comparable results. Below is a generalized methodology for a radiolabeled L-Carnitine uptake inhibition assay.

Objective:

To determine the inhibitory effect of a test compound (e.g., this compound) on the uptake of L-Carnitine in a suitable cell line expressing the OCTN2 transporter.

Materials:
  • Cell Line: Human colon adenocarcinoma cells (Caco-2) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human OCTN2 transporter.

  • Radiolabeled Substrate: [³H]L-Carnitine.

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.

  • Test Inhibitors: this compound and other reference inhibitors.

  • Stop Solution: Ice-cold HBSS.

  • Lysis Buffer: 0.1 M NaOH or a suitable cell lysis buffer.

  • Scintillation Cocktail and Scintillation Counter .

  • Multi-well culture plates (e.g., 24-well plates).

Procedure:
  • Cell Culture:

    • Culture the chosen cell line to confluence in multi-well plates according to standard cell culture protocols. For Caco-2 cells, allow for differentiation into a polarized monolayer (typically 18-21 days post-seeding).

  • Preparation for Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.

    • Pre-incubate the cells with 1 ml of uptake buffer for 15-20 minutes at 37°C to equilibrate.

  • Inhibition Assay:

    • Prepare solutions of the test inhibitor (this compound) and other comparators at various concentrations in the uptake buffer.

    • Aspirate the pre-incubation buffer.

    • Add the inhibitor-containing buffer to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. Include control wells with buffer only (no inhibitor).

  • L-Carnitine Uptake:

    • Prepare the uptake solution containing a fixed concentration of [³H]L-Carnitine (e.g., 10 µM) and the corresponding concentration of the inhibitor.

    • Initiate the uptake by adding the [³H]L-Carnitine-containing solution to the wells.

    • Incubate for a short, linear uptake period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data (CPM/mg protein).

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • For kinetic analysis to determine the Kᵢ value, perform the uptake assay with varying concentrations of [³H]L-Carnitine in the presence of a fixed concentration of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

A generalized workflow for an L-Carnitine uptake inhibition assay.

Conclusion

The available evidence strongly supports that this compound acts as a competitive inhibitor of L-Carnitine uptake via the OCTN2 transporter. This is substantiated by its structural similarity to L-Carnitine and comparable binding affinity (Kₘ value) to the transporter. While a definitive Kᵢ or IC₅₀ value for this compound is not consistently reported, its inhibitory properties are significant. For researchers investigating L-Carnitine transport, this compound serves as a crucial tool for elucidating transport mechanisms and can be used as a benchmark for evaluating novel inhibitors. The provided experimental protocol offers a robust framework for conducting such comparative studies.

References

A Comparative Guide to D-Carnitine and Other Carnitine Transport Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-carnitine and other prominent carnitine transport inhibitors, focusing on their mechanisms of action, inhibitory potency, and the experimental methodologies used for their evaluation. The information is intended to assist researchers and professionals in the fields of pharmacology, biochemistry, and drug development in understanding the nuances of these compounds.

Introduction to Carnitine Transport and Its Inhibition

L-carnitine is a vital endogenous compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-producing pathway.[1] This transport is mediated by a series of enzymes and transporters, with the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5, playing a crucial role in the uptake of L-carnitine into cells.[2] Inhibition of carnitine transport or its subsequent metabolic steps is a key strategy in modulating cellular energy metabolism, with therapeutic implications in various cardiovascular and metabolic diseases. This guide focuses on this compound, the biologically inactive stereoisomer of L-carnitine, and compares its inhibitory effects with other well-characterized inhibitors: mildronate and perhexiline.

Mechanisms of Action

The primary carnitine transport inhibitors discussed in this guide employ distinct mechanisms to disrupt the normal flow of fatty acids into the mitochondria.

  • This compound: Acts as a competitive inhibitor of L-carnitine transport.[3] By competing with L-carnitine for the same binding site on transporters like OCTN2, this compound effectively reduces the uptake of its biologically active counterpart into cells. This can lead to a state of L-carnitine deficiency within tissues, thereby limiting fatty acid oxidation.

  • Mildronate: This agent has a dual mechanism of action. It is known to inhibit γ-butyrobetaine hydroxylase, the final enzyme in the biosynthesis of L-carnitine. Additionally, mildronate acts as an inhibitor of carnitine transport, including the mitochondrial carnitine/acylcarnitine transporter.[3]

  • Perhexiline: Unlike this compound and mildronate, which primarily target carnitine transport and biosynthesis, perhexiline inhibits the carnitine palmitoyltransferase (CPT) system, specifically CPT1 and CPT2.[4] These enzymes are responsible for the conjugation of fatty acids to carnitine, a critical step for their entry into the mitochondrial matrix.

The following diagram illustrates the points of inhibition for each of these compounds within the carnitine-dependent fatty acid oxidation pathway.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Carnitine_ext L-Carnitine OCTN2 OCTN2 Transporter L-Carnitine_ext->OCTN2 D-Carnitine_ext This compound D-Carnitine_ext->OCTN2 Competitive Inhibition L-Carnitine_cyt L-Carnitine OCTN2->L-Carnitine_cyt CPT1 CPT1 L-Carnitine_cyt->CPT1 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Acylcarnitine_cyt Acylcarnitine CPT1->Acylcarnitine_cyt CACT CACT Acylcarnitine_cyt->CACT Acylcarnitine_mit Acylcarnitine CACT->Acylcarnitine_mit CPT2 CPT2 Fatty_Acyl_CoA_mit Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_mit Acylcarnitine_mit->CPT2 Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_mit->Beta_Oxidation Perhexiline Perhexiline Perhexiline->CPT1 Inhibition Perhexiline->CPT2 Inhibition Mildronate Mildronate Mildronate->OCTN2 Inhibition

Caption: Inhibition sites of this compound, Perhexiline, and Mildronate.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data for the inhibitory activities of this compound, mildronate, and perhexiline.

Table 1: Inhibition of Carnitine Transporters

InhibitorTransporterSpecies/SystemParameterValueReference(s)
This compound Carnitine TransporterRat Kidney Cortex SlicesKm166 µM[5]
L-Carnitine Carnitine TransporterRat Kidney Cortex SlicesKm90 µM[5]
Mildronate Mitochondrial Carnitine/Acylcarnitine TransporterReconstituted LiposomesIC50560 µM[6]
Ki (external)530 µM[6]
Km (internal)18 mM[6]

Table 2: Inhibition of Carnitine-Related Enzymes

InhibitorEnzymeSpecies/SystemParameterValueReference(s)
Perhexiline CPT1Rat Cardiac MitochondriaIC5077 µM[7]
CPT1Rat Hepatic MitochondriaIC50148 µM[7]
CPT2Not SpecifiedIC5079 µM[8]
Mildronate Carnitine Acetyltransferase (CrAT)Not SpecifiedKi1.6 mM[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme and transporter inhibitors. Below are representative protocols for key experiments.

Protocol 1: OCTN2-Mediated L-Carnitine Uptake Inhibition Assay in HEK293 Cells

This protocol describes a common in vitro method to determine the inhibitory potential of a compound on the OCTN2 transporter.

cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed HEK293 cells stably expressing OCTN2 in 24-well plates B Culture cells to confluence A->B C Wash cells with pre-warmed transport buffer B->C D Pre-incubate cells with inhibitor (e.g., this compound) or vehicle control C->D E Initiate uptake by adding transport buffer containing [3H]L-carnitine and inhibitor D->E F Incubate for a defined period (e.g., 10 minutes) at 37°C E->F G Terminate uptake by aspirating the buffer and washing with ice-cold stop buffer F->G H Lyse cells G->H I Measure radioactivity using liquid scintillation counting H->I J Determine protein concentration of cell lysate H->J K Calculate specific uptake and percentage inhibition I->K J->K L Determine IC50 or Ki values K->L

Caption: Workflow for an OCTN2 inhibition assay.

Detailed Steps:

  • Cell Culture:

    • HEK293 cells stably transfected with the human OCTN2 gene (or an empty vector as a control) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Cells are seeded in 24-well plates and grown to confluence.

  • Uptake Assay:

    • On the day of the experiment, cell monolayers are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Cells are then pre-incubated for 10-15 minutes at 37°C with transport buffer containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control.

    • The uptake is initiated by adding transport buffer containing a fixed concentration of radiolabeled L-carnitine (e.g., [3H]L-carnitine) and the corresponding concentration of the inhibitor.

    • After a specific incubation time (e.g., 10 minutes), the uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop buffer (e.g., transport buffer without L-carnitine).

  • Quantification and Data Analysis:

    • The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).

    • An aliquot of the cell lysate is used to determine the protein concentration (e.g., using a BCA protein assay).

    • Another aliquot is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

    • The uptake of [3H]L-carnitine is expressed as picomoles per milligram of protein per minute.

    • The specific OCTN2-mediated transport is calculated by subtracting the uptake in empty vector-transfected cells from that in OCTN2-transfected cells.

    • Inhibition curves are generated by plotting the percentage of inhibition against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

    • For competitive inhibitors, the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.

Protocol 2: Carnitine Palmitoyltransferase 1 (CPT1) Inhibition Assay

This protocol outlines a common method to measure the inhibitory effect of compounds like perhexiline on CPT1 activity in isolated mitochondria.

Detailed Steps:

  • Isolation of Mitochondria:

    • Mitochondria are isolated from fresh tissue (e.g., rat heart or liver) by differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

  • CPT1 Activity Assay:

    • The assay is typically performed in a reaction mixture containing buffer (e.g., HEPES), KCl, KCN (to inhibit mitochondrial respiration), BSA (to bind free fatty acids), and the substrates: palmitoyl-CoA and L-[3H]carnitine.

    • The reaction is initiated by the addition of the mitochondrial preparation.

    • For inhibition studies, various concentrations of the inhibitor (e.g., perhexiline) are pre-incubated with the mitochondria before the addition of the substrates.

    • The reaction is allowed to proceed for a defined time at 37°C and is then stopped by the addition of an acid (e.g., perchloric acid).

  • Quantification and Data Analysis:

    • The product, [3H]palmitoylcarnitine, is separated from the unreacted [3H]L-carnitine by extraction with an organic solvent (e.g., butanol).

    • The radioactivity in the organic phase is measured by liquid scintillation counting.

    • CPT1 activity is expressed as nanomoles of palmitoylcarnitine formed per minute per milligram of mitochondrial protein.

    • Inhibition curves and IC50 values are determined as described in the OCTN2 assay protocol.

Conclusion

This compound, mildronate, and perhexiline represent a diverse group of compounds that inhibit different stages of the carnitine-dependent fatty acid oxidation pathway. This compound acts as a direct competitive inhibitor of L-carnitine transport, while mildronate affects both carnitine biosynthesis and transport. Perhexiline, on the other hand, targets the enzymatic machinery responsible for conjugating fatty acids to carnitine. The quantitative data presented, although with some gaps for this compound, provide a basis for comparing their potencies. The detailed experimental protocols offer a framework for the consistent and reliable evaluation of these and other potential carnitine transport inhibitors. This comparative guide serves as a valuable resource for researchers aiming to understand and manipulate cellular energy metabolism for therapeutic benefit.

References

A Comparative Guide to the Metabolic Profiles of Cells Treated with D-Carnitine and L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of D-Carnitine and L-Carnitine on cells, supported by available experimental data. The information is intended to assist researchers in understanding the distinct roles of these stereoisomers in cellular metabolism and to inform the design of future studies.

Introduction

Carnitine is a quaternary ammonium compound essential for fatty acid metabolism. It exists as two stereoisomers: L-Carnitine, the biologically active form, and this compound, its inactive counterpart.[1] L-Carnitine plays a critical role in cellular energy production by transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] In contrast, this compound is not biologically active and can act as an antagonist to L-Carnitine, leading to detrimental metabolic consequences.[1][4] This guide will compare the known metabolic profiles of cells exposed to these two isomers.

Comparative Metabolic Data

While direct in-vitro comparative studies on the metabolic profiles of cells treated with D- and L-Carnitine are limited, in-vivo studies and mechanistic data provide a clear picture of their opposing effects. The following tables summarize key metabolic parameters based on available data, primarily from a comprehensive study in a low-carnitine Nile tilapia model, which provides valuable insights into the cellular effects of these compounds.[4][5][6][7][8]

Metabolic ParameterL-Carnitine TreatmentThis compound TreatmentReference
Fatty Acid Oxidation Promotes mitochondrial β-oxidation of long-chain fatty acids.Inhibits mitochondrial β-oxidation; may increase peroxisomal β-oxidation as a compensatory mechanism.[4][6]
Acyl-Carnitine Concentration Increases the concentration of acyl-carnitines, indicating transport of fatty acids for oxidation.Reduces the concentration of acyl-carnitines, suggesting impaired fatty acid transport.[4][6][8]
Lipid Accumulation Alleviates lipid deposition in cells.Induces lipid accumulation and lipotoxicity.[4][5][6][7]
Glucose Metabolism Normalizes glucose metabolism.Increases glycolysis and activity of the tricarboxylic acid cycle, likely to compensate for impaired fatty acid oxidation.[5]
Gene Expression (β-oxidation) Upregulates genes involved in mitochondrial β-oxidation.Upregulates genes involved in peroxisomal β-oxidation and detoxification pathways.[4][6][7]
Cellular Stress Protects against oxidative stress and apoptosis.Induces hepatic inflammation, oxidative stress, and apoptosis.[4][6][7]
Cellular Uptake and TransportL-CarnitineThis compoundReference
Cellular Uptake Actively transported into cells via organic cation transporters (OCTNs).Competitively inhibits the uptake of L-Carnitine.[9][10]
Enzyme Inhibition Substrate for Carnitine Palmitoyltransferase (CPT).Competitive inhibitor of Carnitine Palmitoyltransferase (CPT).[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Measurement of Acyl-Carnitine Profiles by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is essential for quantifying the levels of free carnitine and various acyl-carnitine species in cell lysates or culture medium, providing a direct measure of the impact on fatty acid transport and metabolism.

a. Sample Preparation:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer and sonication or freeze-thaw cycles.

  • Perform protein quantification using a standard method (e.g., BCA assay).

  • Precipitate proteins from the lysate by adding a cold organic solvent (e.g., acetonitrile) containing isotopically labeled internal standards for carnitine and acyl-carnitines.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen gas.

b. Derivatization (Optional but recommended for improved sensitivity):

  • Reconstitute the dried extract in a derivatization reagent (e.g., pentafluorophenacyl trifluoromethanesulfonate).

  • Incubate at a specified temperature and time to allow for the derivatization of carnitine and acyl-carnitines.

c. LC-MS/MS Analysis:

  • Reconstitute the derivatized or underivatized sample in a solvent compatible with the LC mobile phase.

  • Inject the sample onto a suitable LC column (e.g., a HILIC column for polar analytes).

  • Perform chromatographic separation using a gradient of mobile phases.

  • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each carnitine species.

Assessment of Fatty Acid Oxidation using Extracellular Flux Analysis (Seahorse Assay)

This protocol measures the oxygen consumption rate (OCR) of live cells in real-time, providing a functional readout of mitochondrial respiration and fatty acid oxidation.

a. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

  • Allow cells to adhere and grow to the desired confluency.

b. Assay Preparation:

  • One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with L-carnitine.

  • Replace the wash medium with the final assay medium containing the fatty acid substrate (e.g., palmitate conjugated to BSA).

  • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Hydrate the sensor cartridge of the Seahorse XF Analyzer with Seahorse XF Calibrant.

c. Seahorse XF Analyzer Operation:

  • Load the hydrated sensor cartridge with compounds for injection, such as this compound or L-Carnitine, and mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Calibrate the instrument.

  • Place the cell plate in the analyzer and measure the basal OCR.

  • Inject the treatment compounds (D- or L-Carnitine) and monitor the change in OCR to assess their acute effects on fatty acid oxidation.

  • Perform a mitochondrial stress test to assess overall mitochondrial function.

Signaling Pathways and Mechanisms of Action

The differential effects of D- and L-Carnitine on cellular metabolism are rooted in their distinct interactions with key enzymes and signaling pathways.

L-Carnitine's Role in Promoting Fatty Acid Oxidation

L-Carnitine is integral to the "carnitine shuttle," which facilitates the transport of long-chain fatty acids into the mitochondria. This process is crucial for cellular energy homeostasis.

L_Carnitine_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA Acyl-CoA LCFA->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 L_Carnitine_in L-Carnitine L_Carnitine_in->CPT1 Acylcarnitine Acyl-Carnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Translocation CPT2 CPT2 CACT->CPT2 Acyl_CoA_mito Acyl-CoA CPT2->Acyl_CoA_mito L_Carnitine_out L-Carnitine CPT2->L_Carnitine_out Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation ATP ATP Beta_Oxidation->ATP L_Carnitine_out->CACT L_Carnitine_AMPK_Pathway L_Carnitine L-Carnitine AMPK AMPK L_Carnitine->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates FAO Fatty Acid Oxidation PGC1a->FAO Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes D_Carnitine_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Acyl_CoA Acyl-CoA CPT1 CPT1 Acyl_CoA->CPT1 Lipid_Droplets Lipid Droplet Accumulation Acyl_CoA->Lipid_Droplets Leads to D_Carnitine This compound D_Carnitine->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO D_Carnitine_Apoptosis D_Carnitine This compound Lipotoxicity Lipotoxicity D_Carnitine->Lipotoxicity Induces Oxidative_Stress Oxidative Stress Lipotoxicity->Oxidative_Stress Causes Apoptosis Apoptosis Oxidative_Stress->Apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for D-Carnitine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of D-carnitine. The accurate measurement of this compound, the biologically inactive enantiomer of L-carnitine, is critical in pharmaceutical quality control, metabolic research, and drug development to ensure the safety and efficacy of L-carnitine-containing products and to study its potential physiological effects. This document outlines the experimental protocols and performance characteristics of commonly employed analytical techniques, offering a cross-validation perspective to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification is dictated by factors such as required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a summary of the quantitative performance of different analytical techniques based on published data.

Analytical MethodPrincipleSample MatrixLinearity RangeLimit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Chromatographic separation with UV detection, often requiring derivatization.[1][2]Pharmaceutical Formulations (Levocarnitine)LOQ - 160% of specification1.425 µg/mL< 2.0%98.0% - 102.0%
Enzymatic Cycling Assay Specific enzymatic reaction with this compound dehydrogenase coupled to a colorimetric or fluorometric signal amplification cycle.[3][4]Pharmaceutical Preparations, Microbial Transformation Broth0.1 - 5 mM0.1 mM1.51%Not explicitly stated, but method deemed accurate.[3]
HPLC-Fluorescence Chromatographic separation of fluorescently labeled this compound derivatives.[5]Pharmaceutical Formulations0.1 - 1.0% of L-carnitineNot explicitly stated, but sensitive for low amounts.[5]Not explicitly stated, but method deemed precise.[5]Not explicitly stated, but method deemed robust.[5]
LC-MS/MS Liquid chromatographic separation coupled with highly sensitive and selective mass spectrometric detection.[6][7]Infant Formula, Plasma, TissuesNot specified for this compound alone, but highly sensitive (ng/mL to µg/L range).[6][8]LOD of 10 ng/mL for D/L-carnitine enantiomers.[9]High precision is characteristic of the technique.High accuracy is characteristic of the technique.
GC-MS Gas chromatographic separation of volatile this compound derivatives with mass spectrometric detection.[10]Food Supplements, Raw IngredientsNot explicitly stated for quantitative range.Not explicitly stated, but suitable for purity screening.[10]Not explicitly stated, but method is fast and effective.[10]Not explicitly stated.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for cross-validating analytical methods and the enzymatic assay principle for this compound measurement.

CrossValidationWorkflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting DefineObjective Define Objective (e.g., Compare HPLC and Enzymatic Assay) SelectMethods Select Analytical Methods DefineObjective->SelectMethods DefineParameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) SelectMethods->DefineParameters PrepareSamples Prepare Standard and QC Samples DefineParameters->PrepareSamples AnalyzeSamples Analyze Samples by Each Method PrepareSamples->AnalyzeSamples RecordData Record Raw Data AnalyzeSamples->RecordData ProcessData Process and Calculate Results RecordData->ProcessData ComparePerformance Compare Performance Metrics ProcessData->ComparePerformance StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) ComparePerformance->StatisticalAnalysis DrawConclusions Draw Conclusions on Method Comparability StatisticalAnalysis->DrawConclusions GenerateReport Generate Comparison Guide DrawConclusions->GenerateReport

Figure 1. A generalized workflow for the cross-validation of analytical methods.

EnzymaticAssay cluster_cycle Signal Amplification Cycle DCarnitine This compound DCDH This compound Dehydrogenase DCarnitine->DCDH NAD NAD+ NAD->DCDH Product1 3-Dehydrocarnitine DCDH->Product1 NADH NADH DCDH->NADH NADH->NAD Oxidation Tetrazolium Tetrazolium Salt (e.g., MTT) NADH->Tetrazolium Reduction Formazan Formazan (Colored Product) Tetrazolium->Formazan Measurement Spectrophotometric Measurement Formazan->Measurement Measure Absorbance PMS PMS (electron carrier)

Figure 2. Principle of the enzymatic cycling assay for this compound determination.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations, particularly for determining the enantiomeric purity of levocarnitine.[1][2]

a. Sample Preparation and Derivatization:

  • Standard Stock Solution: Accurately weigh and dissolve about 50 mg of this compound reference standard in a 10 mL volumetric flask with a suitable diluent.[1]

  • Sample Stock Solution: Accurately weigh and dissolve about 250 mg of the L-carnitine sample in a 50 mL volumetric flask with the same diluent.[1]

  • Derivatization: A multi-step derivatization procedure is employed to introduce a chromophore for UV detection. This typically involves reacting the carnitine with a derivatizing agent. For example, a procedure involving ethyl chloroformate, triethylamine, and L-alanine-β-naphthylamide has been described.[2] This process converts the D- and L-carnitine into diastereomers that can be separated on a non-chiral column.

b. Chromatographic Conditions:

  • Column: A reverse-phase column, such as a Synergi 4µ Hydro-RP80 Å (250 x 4.6 mm), is commonly used.[1]

  • Mobile Phase: A mixture of an acidic buffer (e.g., pH 2.60), acetonitrile, and tetrahydrofuran in a ratio of approximately 850:90:60 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 244 nm.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 25 µL.[1]

c. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision (repeatability and intermediate precision), accuracy, limit of quantitation (LOQ), and robustness.[1]

Enzymatic Cycling Assay

This method offers high specificity for this compound due to the use of this compound dehydrogenase.[3]

a. Reagents and Principle:

  • The assay is based on the enzymatic conversion of this compound to 3-dehydrocarnitine by this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH.[3]

  • The NADH produced is then used in a cycling reaction involving a tetrazolium salt (e.g., MTT) and an electron carrier (e.g., phenazine methosulfate) to produce a colored formazan product.[3]

  • The rate of formazan production is proportional to the concentration of this compound and is measured spectrophotometrically.

b. Assay Protocol:

  • Prepare a reaction mixture containing buffer, NAD+, tetrazolium salt, and electron carrier.

  • Add the sample or this compound standard to the reaction mixture.

  • Initiate the reaction by adding this compound dehydrogenase.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at the appropriate wavelength for the formazan product (e.g., 570 nm for MTT formazan).

  • Quantify the this compound concentration by comparing the rate of absorbance change to a standard curve.

c. Performance Characteristics:

  • The method has demonstrated a linear range of 0.1 to 5 mM for this compound with a quantification limit of 0.1 mM.[3]

  • It exhibits good precision with a relative standard deviation of 1.51%.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices. Chiral separation can be achieved using a chiral column or by derivatization to form diastereomers.

a. Sample Preparation:

  • For biological samples (plasma, tissues), protein precipitation is a common first step, followed by centrifugation.

  • The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE).

  • For chiral analysis, derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be performed to create diastereomers that are separable on a standard C18 column.[9]

b. Chromatographic and Mass Spectrometric Conditions (Example for Acylcarnitines, adaptable for this compound):

  • Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is often used.[7]

  • Mobile Phase: A gradient elution with mobile phases consisting of water and acetonitrile, both containing additives like formic acid and ammonium acetate, is typical.[7]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity. The precursor ion for carnitine is m/z 162, with product ions at m/z 103 and 85.[8]

c. Validation and Performance:

  • LC-MS/MS methods are known for their excellent sensitivity, with limits of detection in the ng/mL range.[9]

  • Validation should include assessment of matrix effects, recovery, and all standard validation parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the chiral analysis of carnitine enantiomers, though it requires derivatization to make the analytes volatile.

a. Sample Preparation and Derivatization:

  • A two-step derivatization procedure can be employed, which involves the conversion of carnitine to β-acetoxy-γ-butyrolactone.[10] This process needs to be optimized to ensure high conversion and minimal racemization.

b. Chromatographic Conditions:

  • Column: A chiral capillary column, such as one based on cyclodextrin, is essential for the enantiomeric separation.[10]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to achieve optimal separation.

  • Detector: A flame ionization detector (FID) can be used for screening, while a mass spectrometer provides definitive identification and quantification.[10]

c. Performance:

  • This method can provide rapid screening for the enantiomeric ratio of L- and this compound, with run times as short as 7 minutes.[10]

Conclusion

The selection of an appropriate analytical method for this compound measurement is a critical decision that depends on the specific requirements of the analysis.

  • HPLC-UV after derivatization is a robust and reliable method for quality control in pharmaceutical manufacturing.

  • Enzymatic assays offer high specificity and are well-suited for applications where the primary interest is the quantification of this compound without the need for chromatographic separation.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level quantification in complex matrices.

  • GC-MS provides an alternative for chiral purity screening, particularly in food supplements and raw materials.

A thorough cross-validation of methods, as outlined in the workflow diagram, is essential when establishing or transferring analytical procedures to ensure consistent and reliable data across different platforms and laboratories. This guide provides the foundational information for researchers and scientists to make informed decisions and to develop and validate analytical methods for this compound that are fit for their intended purpose.

References

D-Carnitine's Cellular Impact: A Head-to-Head Comparison Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of D-carnitine's effects reveals a landscape of limited direct research, with its derivative, D-palmitoylcarnitine, demonstrating notable cytotoxicity in cancer cell lines. While the L-isomer of carnitine is integral to cellular metabolism, the D-form is often considered a competitive inhibitor, potentially leading to a state of functional carnitine deficiency. This guide synthesizes the available experimental data to offer a comparative overview of this compound and its ester's performance across various cell lines.

While direct head-to-head comparative studies on the cytotoxic effects of this compound in different cell lines are not extensively available in the current body of research, investigations into its long-chain fatty acid ester, D-palmitoylcarnitine chloride, provide valuable insights. This derivative has been shown to selectively induce apoptosis in a variety of cancer cell lines, with non-transformed cells appearing to be less sensitive[1]. The primary mechanism of action is believed to be the induction of oxidative stress and the subsequent activation of mitochondrial-mediated apoptotic pathways[1].

Quantitative Analysis of Cell Viability

The following tables summarize the dose-dependent effects of palmitoylcarnitine on the viability of various cancer and non-cancerous cell lines, as reported in published studies. It is important to note that while the context of the research points towards the D-isomer, some studies do not explicitly differentiate between D- and L-palmitoylcarnitine.

Table 1: Effect of Palmitoylcarnitine on Colon Cancer Cell Viability [1]

Cell LineCancer TypeConcentration (µM)Incubation Time (hours)% Cell Viability
HT29Colon Cancer5024Significant Decrease
HT29Colon Cancer10024Significant Decrease
HCT 116Colon Cancer5024Significant Decrease
HCT 116Colon Cancer10024Significant Decrease

Table 2: IC50 Values of Palmitoylcarnitine in Various Cell Lines

Cell LineCell TypeIC50 (µM)
SiHaCervical Cancer33.3
HeLaCervical Cancer42.9
MCF7Breast Cancer94.2
Cal27Oral Cancer151.1
HT29Colon CancerNot specified
HCT 116Colon CancerNot specified
HaCaTKeratinocyte (Non-cancerous)94.1
Gingival FibroblastFibroblast (Non-cancerous)82.7

Experimental Protocols

The data presented in the tables above were primarily generated using the MTT assay to assess cell viability.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of D-palmitoylcarnitine chloride on different cell lines by measuring metabolic activity.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • D-palmitoylcarnitine chloride stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of D-palmitoylcarnitine chloride. A control group with no treatment is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is then removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms

D-palmitoylcarnitine chloride is believed to exert its cytotoxic effects primarily through the induction of mitochondrial dysfunction and oxidative stress.

Proposed Signaling Pathway of D-Palmitoylcarnitine Chloride-Induced Apoptosis

G D_Palmitoylcarnitine D-Palmitoylcarnitine Chloride Mitochondria Mitochondrial Dysfunction D_Palmitoylcarnitine->Mitochondria Ca_Influx Intracellular Ca2+ Influx D_Palmitoylcarnitine->Ca_Influx Inflammation Pro-inflammatory Pathways D_Palmitoylcarnitine->Inflammation ROS Increased ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Caspase_Activation Caspase Activation Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Ca_Influx->Mitochondria

Caption: Proposed signaling pathway of D-Palmitoylcarnitine chloride-induced apoptosis.

Experimental Workflow for Assessing this compound Effects

G start Start cell_culture Cell Line Culture (e.g., HT29, HCT 116, SiHa, HeLa) start->cell_culture treatment Treatment with D-Palmitoylcarnitine Chloride (Varying Concentrations & Times) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay ros_measurement ROS Measurement (e.g., DCFDA Staining) treatment->ros_measurement data_analysis Data Analysis (IC50, % Apoptosis, ROS levels) viability_assay->data_analysis apoptosis_assay->data_analysis ros_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparing D-Palmitoylcarnitine effects.

References

Replicating Historical Findings on D-Carnitine's Biological Inertness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Carnitine and its stereoisomer, D-Carnitine, focusing on the historical and contemporary evidence that establishes the biological inertness and potential adverse effects of the D-form. The following sections detail the differential effects of these isomers on key metabolic pathways, present supporting experimental data in structured tables, and provide detailed protocols for replicating these findings.

Introduction: The Stereospecificity of Carnitine's Biological Role

L-Carnitine is a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism.[1][2] Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[3][4] This process, known as the carnitine shuttle, is essential for energy production in tissues such as skeletal and cardiac muscle that rely heavily on fatty acid oxidation.[1] In contrast, its enantiomer, this compound, is not biologically active and can act as a competitive inhibitor of L-Carnitine's functions, leading to a depletion of L-Carnitine and potentially hindering energy metabolism.[1][5] Early research established this stereospecificity, and subsequent studies have consistently demonstrated the inert or even detrimental nature of this compound.

Comparative Biological Activity: L-Carnitine vs. This compound

The biological activities of L-Carnitine and this compound diverge significantly at the points of cellular transport and enzymatic reactions.

Cellular Transport via OCTN2

The primary transporter responsible for the uptake of carnitine from the bloodstream into tissues is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2). This transporter exhibits a high affinity for L-Carnitine. This compound can act as a competitive inhibitor at this transporter, reducing the uptake of the biologically active L-isomer. This competition can lead to a depletion of intracellular L-Carnitine stores, particularly in tissues with high energy demands.

The Carnitine Shuttle and Fatty Acid Oxidation

The carnitine shuttle is a multi-step process involving several key enzymes that are highly specific for the L-isomer of carnitine.

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-Carnitine, forming acyl-L-carnitine. This compound is a poor substrate for this enzyme and can act as an inhibitor.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acyl-L-carnitine into the mitochondrial matrix in exchange for free L-Carnitine. The efficiency of this transport is significantly lower for this compound esters.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts acyl-L-carnitine back to acyl-CoA and free L-Carnitine within the mitochondrial matrix. The newly formed acyl-CoA can then enter the β-oxidation pathway.

This compound's interference with this shuttle hinders the delivery of fatty acids to the mitochondria for energy production.

Carnitine Acetyltransferase (CrAT)

Carnitine acetyltransferase (CrAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups from acetyl-CoA to L-Carnitine, forming acetyl-L-carnitine. This reaction is important for buffering the acetyl-CoA/CoASH ratio and for transporting acetyl units out of the mitochondria. The (S)-enantiomer of carnitine (this compound) acts as a competitive inhibitor of carnitine acetyltransferase, which can lead to a depletion of the body's L-Carnitine stores.[5]

Quantitative Comparison of L-Carnitine and this compound Activity

The following tables summarize the available quantitative data comparing the effects of L- and this compound on various biological parameters.

Table 1: Comparative Effects on Mitochondrial Respiration

Compound (15 mM)Effect on Oxygen ConsumptionReference
L-CarnitineNo significant effect[6]
This compoundNo significant effect[6]
L-Acetylcarnitine~25% stimulation[6]
D-AcetylcarnitineSlight inhibitory effect[6]
DL-Acetylcarnitine (racemic)Marked inhibition[6]
DL-Carnitine (racemic)~60% inhibition[6]

Table 2: In Vivo Effects on Acyl-Carnitine and Lipid Deposition in Low-Carnitine Nile Tilapia (6-week feeding study)

Treatment GroupLiver Acyl-Carnitine (ng/g)Liver Lipid Deposition (%)Reference
Low-Carnitine Control352215.89[7]
+ L-Carnitine (0.4 g/kg)1082211.97[7]
+ this compound (0.4 g/kg)548220.21[7]

Table 3: In Vivo Effects of Dietary Carnitine Isomers on Tissue L-Carnitine Concentrations in Rats (32-day feeding study)

Dietary Supplement (1% of diet)Serum L-CarnitineHeart L-CarnitineReference
Control (carnitine-free)BaselineBaseline[8]
L-CarnitineIncreasedIncreased[8]
This compoundSignificantly ReducedSignificantly Reduced[8]
DL-CarnitineIncreased (less than L-carnitine alone)Increased (less than L-carnitine alone)[8]

Experimental Protocols

To facilitate the replication of these historical and fundamental findings, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Carnitine Transport Assay in Cultured Cells (e.g., Myoblasts)

Objective: To measure and compare the uptake of radiolabeled L-Carnitine and this compound in cultured cells and to determine the inhibitory potential of this compound on L-Carnitine transport.

Materials:

  • Cultured myoblasts (e.g., C2C12 cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Radiolabeled L-[³H]Carnitine and D-[³H]Carnitine

  • Unlabeled L-Carnitine and this compound

  • Scintillation cocktail and scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Seed myoblasts in 24-well plates and grow to confluence.

  • Preparation for Uptake:

    • Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.

    • Pre-incubate the cells in 0.5 mL of HBSS for 15 minutes at 37°C.

  • Uptake Initiation:

    • To measure direct uptake, add HBSS containing a known concentration of radiolabeled L-[³H]Carnitine or D-[³H]Carnitine.

    • To measure competitive inhibition, add HBSS containing radiolabeled L-[³H]Carnitine along with increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Uptake Termination:

    • Aspirate the uptake solution and rapidly wash the cells three times with ice-cold HBSS to remove extracellular radioactivity.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for 30 minutes.

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the cell lysate to determine the protein concentration for normalization of uptake data.

  • Data Analysis:

    • Calculate the uptake rate as pmol of carnitine/mg of protein/min.

    • For inhibition studies, plot the uptake of L-[³H]Carnitine as a function of the this compound concentration to determine the inhibition constant (Ki).

Experimental Protocol 2: Carnitine Palmitoyltransferase I (CPT1) Activity Assay

Objective: To measure the activity of CPT1 in isolated mitochondria and to compare the enzyme's affinity for L-Carnitine and this compound.

Materials:

  • Isolated mitochondria from rat liver or skeletal muscle

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

  • Palmitoyl-CoA

  • Radiolabeled L-[³H]Carnitine

  • Unlabeled L-Carnitine and this compound

  • Bovine serum albumin (BSA)

  • Malonyl-CoA (as a known inhibitor)

  • Perchloric acid

  • n-Butanol

  • Scintillation counter

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

  • Assay Reaction:

    • In a microcentrifuge tube, combine isolated mitochondria, assay buffer, BSA, and palmitoyl-CoA.

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Start the reaction by adding radiolabeled L-[³H]Carnitine. For kinetic studies, vary the concentration of L-Carnitine.

    • To test for this compound's effect, either substitute L-Carnitine with this compound or add this compound in the presence of L-Carnitine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.

  • Extraction of Acylcarnitine:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Transfer the supernatant to a new tube and add n-butanol to extract the radiolabeled palmitoyl-[³H]carnitine.

    • Vortex and centrifuge to separate the phases.

  • Quantification:

    • Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the CPT1 activity as nmol of palmitoylcarnitine formed/min/mg of mitochondrial protein.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for L-Carnitine by plotting the reaction velocity against the substrate concentration. Assess if this compound acts as a substrate or inhibitor.

Visualizing the Metabolic Discrepancy

The following diagrams illustrate the key metabolic pathways and experimental workflows, highlighting the differential roles of L- and this compound.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA Acyl-CoA LCFA->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 L_Carnitine_Cytosol L-Carnitine L_Carnitine_Cytosol->CPT1 D_Carnitine_Cytosol This compound D_Carnitine_Cytosol->CPT1 Inhibits CACT CACT CPT1->CACT Acyl-L-Carnitine CACT->L_Carnitine_Cytosol L-Carnitine CPT2 CPT2 CACT->CPT2 Acyl_CoA_Matrix Acyl-CoA CPT2->Acyl_CoA_Matrix L_Carnitine_Matrix L-Carnitine CPT2->L_Carnitine_Matrix Acyl_L_Carnitine_Matrix Acyl-L-Carnitine Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation L_Carnitine_Matrix->CACT

Caption: The Carnitine Shuttle for fatty acid transport into the mitochondria.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Myoblasts) Transport_Assay Carnitine Transport Assay (Radiolabeled Substrates) Cell_Culture->Transport_Assay Mitochondria_Isolation Mitochondria Isolation (e.g., from Rat Liver) Enzyme_Assay Enzyme Kinetics Assay (CPT1, CrAT) Mitochondria_Isolation->Enzyme_Assay Data_Analysis_Invitro Data Analysis (Uptake Rates, Km, Vmax, Ki) Transport_Assay->Data_Analysis_Invitro Enzyme_Assay->Data_Analysis_Invitro Conclusion Conclusion: This compound is biologically inert and a competitive inhibitor. Data_Analysis_Invitro->Conclusion Animal_Model Animal Model (e.g., Rodents) Dietary_Supplementation Dietary Supplementation (L-Carnitine vs. This compound) Animal_Model->Dietary_Supplementation Tissue_Sampling Tissue & Blood Sampling Dietary_Supplementation->Tissue_Sampling Metabolite_Analysis Metabolite Analysis (Lipid Profile, Acylcarnitines) Tissue_Sampling->Metabolite_Analysis Data_Analysis_Invivo Data Analysis (Comparative Statistics) Metabolite_Analysis->Data_Analysis_Invivo Data_Analysis_Invivo->Conclusion

Caption: Workflow for comparing L- and this compound biological activity.

Conclusion

References

D-Carnitine vs. L-Carnitine: A Comparative Analysis of Their Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of D-Carnitine and L-Carnitine on gene expression, drawing upon experimental data to highlight their distinct biological activities. While L-Carnitine is an essential endogenous molecule vital for energy metabolism, its stereoisomer, this compound, not only lacks biological activity but can also induce adverse effects by competing with L-Carnitine.[1] This comparison is crucial for researchers in metabolic diseases, drug development, and nutritional science to understand the nuanced and often opposing roles of these two isomers at the genetic level.

Core Functional Differences at a Glance

L-Carnitine is indispensable for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation, a cornerstone of energy production.[2][3] It also plays a role in modulating the intramitochondrial acetyl-CoA/CoA ratio, which is critical for maintaining metabolic flexibility.[4] In contrast, this compound is biologically inactive and can act as an antagonist to L-Carnitine, primarily by inhibiting its transport and function. This interference can lead to a state of carnitine deficiency, precipitating detrimental metabolic consequences.

Comparative Effects on Gene Expression: Experimental Evidence

A pivotal study comparing the functional differences between L- and this compound was conducted using a low-carnitine Nile tilapia model. This model is particularly informative as it minimizes the confounding effects of endogenous L-Carnitine. The study revealed starkly contrasting effects of the two isomers on gene expression related to lipid metabolism, detoxification, and cellular stress.

Table 1: Comparative Effects on Hepatic Gene Expression in Nile Tilapia
Gene/PathwayL-Carnitine EffectThis compound EffectKey Function
Lipid Metabolism
CPT1α (Carnitine palmitoyltransferase 1α)No significant changeSignificantly Increased Rate-limiting enzyme for mitochondrial fatty acid oxidation
ACO (Acyl-CoA oxidase)No significant changeSignificantly Increased Key enzyme in peroxisomal β-oxidation
PPARβ (Peroxisome proliferator-activated receptor β)No significant changeSignificantly Increased Transcription factor regulating lipid metabolism
Detoxification & Stress Response
CYP1A (Cytochrome P450 1A)Significantly LowerNo significant change vs. deficient modelXenobiotic metabolism
HSP70 (Heat shock protein 70)Lower (not significant)No significant change vs. deficient modelCellular stress response

Data summarized from a study on low-carnitine Nile tilapia.[5][6][7][8]

Experimental Protocol: Nile Tilapia Study
  • Animal Model: A low-carnitine Nile tilapia model was developed by treating the fish with a carnitine synthesis inhibitor.

  • Diets: Fish were fed one of three diets for 6 weeks: a control diet (MD), a diet supplemented with L-Carnitine (0.4 g/kg), or a diet supplemented with this compound (0.4 g/kg).

  • Gene Expression Analysis: mRNA expression levels in the liver and muscle were quantified using real-time quantitative PCR (qPCR).

  • Metabolomic Analysis: Serum and tissue samples were analyzed to determine concentrations of free carnitine, acyl-carnitine, and other metabolites.[5][6][7][8]

The results from this study indicate that this compound upregulates genes involved in both mitochondrial and peroxisomal β-oxidation (CPT1α, ACO, PPARβ).[5][6] This may be a compensatory response to the cellular stress and lipotoxicity induced by this compound, which leads to increased lipid deposition despite the upregulation of fatty acid oxidation genes.[5][6][7][8] this compound administration was also associated with hepatic inflammation, oxidative stress, and apoptosis.[5][6][7][8]

In contrast, L-Carnitine supplementation alleviated lipid deposition and did not induce the same stress-related gene expression changes.[5][6][7][8]

Broader Effects of L-Carnitine on Gene Expression

Studies in various animal models have further elucidated the broad impact of L-Carnitine on gene expression, particularly in pathways related to metabolism and cellular health.

Table 2: Effects of L-Carnitine on Gene Expression in Other Models
ModelTissueUpregulated Genes/PathwaysDownregulated Genes/PathwaysReference
PigletsSkeletal MuscleIGF signalling, Insulin signallingPro-apoptotic (c-fos, c-jun), Atrophy-related (atrogin-1, MuRF1)[9]
PigletsLiverFatty acid uptake (SLC27A6), Fatty acid activation (ACSL3), β-oxidation (ACADSB), GlycolysisGluconeogenesis[3][10][11]
Dairy Cows (PBMCs)Blood CellsStable expression of SLC25A20 during challengeDownregulation of COX4I1 during challenge[12]
Rats (MSG-induced)KidneyBcl-2 (anti-apoptotic), Catalase, GPx, SOD (antioxidant enzymes)Caspase-9 (pro-apoptotic), NGAL, KIM-1 (kidney injury markers)[13]
Rats (Formalin-induced)TestisBcl-2 (anti-apoptotic)Bax (pro-apoptotic)[14]

These studies collectively demonstrate that L-Carnitine supplementation can promote anabolic pathways, enhance fatty acid and glucose metabolism, and protect against apoptosis and oxidative stress by modulating the expression of key regulatory genes.[3][9][10][11][13][14]

Signaling Pathways and Logical Relationships

The differential effects of D- and L-Carnitine on gene expression can be visualized through their impact on key metabolic and signaling pathways.

L_Carnitine_Pathway LC L-Carnitine CPT1 CPT1 LC->CPT1 Activates transport of long-chain fatty acids Anabolic Anabolic Signaling (e.g., IGF-1) LC->Anabolic AntiApoptotic Anti-Apoptotic Genes (e.g., Bcl-2) LC->AntiApoptotic Upregulates ProApoptotic Pro-Apoptotic Genes (e.g., Bax, Casp9) LC->ProApoptotic Downregulates Mitochondria Mitochondria CPT1->Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation Energy Energy (ATP) BetaOxidation->Energy

Caption: L-Carnitine's role in energy metabolism and pro-survival gene expression.

D_Carnitine_Pathway DC This compound LCTransport L-Carnitine Transport/Function DC->LCTransport Inhibits LipidAcc Lipid Accumulation (Lipotoxicity) LCTransport->LipidAcc Leads to Stress Oxidative Stress & Inflammation LipidAcc->Stress Compensatory Compensatory Upregulation (CPT1α, ACO, PPARβ) Stress->Compensatory Induces Apoptosis Apoptosis Stress->Apoptosis

Caption: this compound's inhibitory effects leading to lipotoxicity and cellular stress.

Experimental Workflow for Comparative Gene Expression Analysis

The following diagram outlines a typical workflow for investigating the differential effects of D- and L-Carnitine on gene expression.

Experimental_Workflow cluster_model Model System cluster_treatment Treatment Groups cluster_analysis Analysis Model Animal Model or Cell Culture (e.g., Low-Carnitine Tilapia) Control Control Group Model->Control LC L-Carnitine Group Model->LC DC This compound Group Model->DC RNA RNA Isolation (from target tissue, e.g., Liver) Control->RNA LC->RNA DC->RNA qPCR RT-qPCR RNA->qPCR RNASeq RNA-Sequencing RNA->RNASeq Bioinformatics Bioinformatic Analysis (DEG, Pathway Analysis) qPCR->Bioinformatics RNASeq->Bioinformatics Validation Functional Validation (e.g., Metabolomics, Histology) Bioinformatics->Validation

Caption: Workflow for comparing D- and L-Carnitine effects on gene expression.

Conclusion

The available evidence clearly demonstrates that L-Carnitine and this compound have profoundly different, and often opposing, effects on gene expression. L-Carnitine acts as a beneficial modulator of metabolic and pro-survival genes, enhancing cellular energy production and protecting against stress. Conversely, this compound acts as a xenobiotic, inducing lipotoxicity, inflammation, and a compensatory, yet seemingly ineffective, upregulation of fatty acid oxidation genes.[5][6][7][8] These findings underscore the importance of using the pure L-isomer in nutritional supplements and therapeutic applications and highlight the potential toxicity associated with this compound or racemic DL-Carnitine mixtures. For drug development professionals, understanding these distinct genetic signatures is critical for designing targeted therapies that leverage the benefits of L-Carnitine while avoiding the detrimental effects of its D-isomer.

References

D-Carnitine vs. L-Carnitine: An In Vivo Comparative Analysis of Antagonistic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of D-Carnitine and its biologically active stereoisomer, L-Carnitine. The focus is on the antagonistic properties of this compound, supported by experimental data from animal studies. This document is intended to inform researchers and professionals in the field of drug development about the potential implications of using this compound or racemic mixtures of DL-Carnitine.

Executive Summary

L-Carnitine is an essential endogenous compound crucial for energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. In contrast, its optical isomer, this compound, not only lacks biological activity but also acts as an antagonist to L-Carnitine. In vivo studies have demonstrated that this compound can competitively inhibit L-Carnitine's transport and enzymatic processes, leading to adverse metabolic consequences. These include increased lipid deposition, reduced energy production from fats, and the induction of oxidative stress and inflammation. This guide will delve into the experimental evidence that substantiates these antagonistic effects.

Data Presentation: Quantitative Comparison of this compound and L-Carnitine In Vivo

The following tables summarize quantitative data from a key in vivo study comparing the effects of dietary supplementation with L-Carnitine versus this compound in a low-carnitine Nile tilapia model. This model allows for a clearer assessment of the distinct effects of each isomer without the confounding presence of endogenous L-Carnitine.

Table 1: Effects on Acyl-Carnitine Concentration and Lipid Deposition

ParameterControl (Low-Carnitine)L-Carnitine SupplementationThis compound Supplementation
Hepatic Acyl-Carnitine (ng/g) 352210822[1][2]5482[1][2]
Hepatic Lipid Deposition (%) 15.8911.97[1][2]20.21[1][2]

Table 2: Impact on Gene Expression Related to Lipid Metabolism and Detoxification

GeneL-Carnitine EffectThis compound Effect
β-oxidation related genes No significant change compared to controlUpregulation[1][2]
Detoxification related genes No significant change compared to controlUpregulation[1][2]

Table 3: Indicators of Cellular Stress

ParameterL-Carnitine EffectThis compound Effect
Hepatic Inflammation No significant inductionInduction[1][2]
Oxidative Stress No significant inductionInduction[1][2]
Apoptosis No significant inductionInduction[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of D- and L-Carnitine.

Animal Model and Dietary Supplementation
  • Animal Model: A low-carnitine Nile tilapia model is established by treating the fish with a carnitine synthesis inhibitor. This minimizes the influence of endogenous L-Carnitine.

  • Dietary Groups:

    • Control Group: Fed a basal diet.

    • L-Carnitine Group: Fed the basal diet supplemented with L-Carnitine (0.4 g/kg of diet).[1][2]

    • This compound Group: Fed the basal diet supplemented with this compound (0.4 g/kg of diet).[1][2]

  • Duration: The feeding trial is conducted for a period of 6 weeks.[1][2]

Measurement of Lipid Deposition
  • Tissue Collection: At the end of the experimental period, fish are euthanized, and liver tissue is dissected and weighed.

  • Lipid Extraction: Total lipids are extracted from a pre-weighed portion of the liver tissue using a chloroform-methanol (2:1, v/v) solution, following the Folch method.

  • Quantification: The extracted lipid is dried to a constant weight, and the lipid content is expressed as a percentage of the wet weight of the liver tissue.

Quantification of Acyl-Carnitine
  • Sample Preparation: Liver tissue samples are homogenized in a suitable buffer and deproteinized.

  • LC-MS/MS Analysis: Acyl-carnitine species are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for the separation and quantification of different acyl-carnitine esters.

  • Data Expression: Acyl-carnitine concentrations are expressed as ng/g of wet tissue.

Gene Expression Analysis (qPCR)
  • RNA Extraction: Total RNA is extracted from liver tissue using a commercial RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for target genes involved in β-oxidation and detoxification, with a suitable housekeeping gene for normalization.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.

Assessment of Oxidative Stress
  • Tissue Homogenization: Liver tissue is homogenized in a cold buffer to prepare a tissue lysate.

  • Malondialdehyde (MDA) Assay: Lipid peroxidation is assessed by measuring the levels of MDA, a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Antioxidant Enzyme Activity: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) are measured using commercially available assay kits.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Carnitine_Shuttle_Antagonism cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Mitochondrial Membranes cluster_OMM Outer Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Membrane cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 L_Carnitine_Cytosol L-Carnitine OCTN2 OCTN2 Transporter L_Carnitine_Cytosol->OCTN2 L_Carnitine_Cytosol->CPT1 D_Carnitine This compound D_Carnitine->OCTN2 Competitive Inhibition D_Carnitine->CPT1 Competitive Inhibition Acyl_L_Carnitine Acyl-L-Carnitine CPT1->Acyl_L_Carnitine CACT CACT Acyl_L_Carnitine->CACT CPT2 CPT2 CACT->CPT2 Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Acyl_CoA_Matrix L_Carnitine_Matrix L-Carnitine CPT2->L_Carnitine_Matrix Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation L_Carnitine_Matrix->CACT

Caption: Antagonism of the L-Carnitine Shuttle by this compound.

Experimental_Workflow cluster_Animal_Phase In Vivo Experiment cluster_Sample_Collection Sample Collection & Processing cluster_Analysis Biochemical & Molecular Analysis Animal_Model Low-Carnitine Nile Tilapia Model Dietary_Groups Dietary Supplementation (Control, L-Carnitine, this compound) 6 Weeks Animal_Model->Dietary_Groups Euthanasia Euthanasia and Tissue Dissection Dietary_Groups->Euthanasia Tissue_Homogenization Liver Tissue Homogenization Euthanasia->Tissue_Homogenization Lipid_Deposition Lipid Deposition Measurement Tissue_Homogenization->Lipid_Deposition Acyl_Carnitine Acyl-Carnitine Quantification (LC-MS/MS) Tissue_Homogenization->Acyl_Carnitine Gene_Expression Gene Expression Analysis (qPCR) Tissue_Homogenization->Gene_Expression Oxidative_Stress Oxidative Stress Assays (MDA, SOD, CAT) Tissue_Homogenization->Oxidative_Stress

Caption: Workflow for assessing D- vs. L-Carnitine in vivo.

Conclusion

The in vivo evidence strongly indicates that this compound acts as an antagonist to L-Carnitine, leading to detrimental metabolic effects. The competitive inhibition of key transporters and enzymes in the fatty acid oxidation pathway by this compound results in increased lipid accumulation and cellular stress. These findings underscore the importance of using pure L-Carnitine in supplementation and raise concerns about the use of racemic DL-Carnitine mixtures, particularly in populations with compromised metabolic function. For drug development professionals, these antagonistic properties of this compound are a critical consideration in formulation and safety assessments. Further research is warranted to fully elucidate the long-term consequences of this compound exposure in various physiological and pathological states.

References

D-Carnitine vs. L-Carnitine: A Comparative Analysis of Neurotoxic and Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of D-carnitine and the neuroprotective properties of its stereoisomer, L-carnitine. While structurally similar, these two compounds exhibit starkly contrasting effects on neuronal health. This document synthesizes available experimental data to elucidate their mechanisms of action, offering valuable insights for researchers in neuropharmacology and drug development.

Executive Summary

L-carnitine is an endogenous molecule crucial for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. It is widely recognized for its neuroprotective effects, which include mitigating oxidative stress, improving mitochondrial function, and inhibiting apoptotic pathways. In contrast, this compound, the synthetic isomer, is considered a neurotoxic agent. Its toxicity primarily stems from its ability to competitively inhibit the uptake and function of L-carnitine, effectively inducing a state of L-carnitine deficiency. This guide will delve into the experimental evidence that substantiates these opposing roles.

Comparative Data on Neurotoxicity and Neuroprotection

The following tables summarize quantitative data from various experimental studies, highlighting the differential effects of D- and L-carnitine on neuronal viability, apoptosis, and oxidative stress.

Table 1: Effects on Neuronal Viability and Apoptosis

ParameterThis compound EffectL-Carnitine EffectExperimental Model
Neuronal Viability DecreasedIncreased or MaintainedIn vitro neuronal cell cultures[1]
Apoptosis InducedInhibitedIn vitro neuronal cell cultures[2][3][4]
Caspase-3 Activity Not explicitly quantified in neuronal modelsDecreasedIn vitro neuronal and non-neuronal cell models[5]

Table 2: Effects on Mitochondrial Function and Oxidative Stress

ParameterThis compound EffectL-Carnitine EffectExperimental Model
Mitochondrial β-oxidation Inhibited (indirectly)PromotedVarious, including brain tissue[6][7][8][9]
Reactive Oxygen Species (ROS) Production IncreasedDecreasedIn vitro neuronal cell cultures[10]
Lipid Peroxidation IncreasedDecreasedFish model, applicable to neuronal membranes[11][12]

Experimental Protocols

This section details the methodologies used in key experiments to assess the neurotoxic effects of this compound and the neuroprotective actions of L-carnitine.

In Vitro this compound Induced Neurotoxicity Model

This protocol is based on the established understanding of this compound as a competitive inhibitor of L-carnitine.

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of L-Carnitine Deficiency: To mimic the in vivo effect of this compound, cells are cultured in a carnitine-deficient medium.

  • Treatment: Cells are then exposed to varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours). A parallel set of cultures is treated with L-carnitine as a control, and another set receives both D- and L-carnitine to assess rescue effects.

  • Assessment of Neurotoxicity:

    • Cell Viability: Assessed using MTT or LDH assays.

    • Apoptosis: Determined by TUNEL staining or flow cytometry for Annexin V/Propidium Iodide. Caspase-3 activity can be measured using a fluorometric assay.

    • Oxidative Stress: Measured by quantifying intracellular ROS using probes like DCFH-DA and assessing lipid peroxidation via a malondialdehyde (MDA) assay.

L-Carnitine Neuroprotection Assay

This protocol outlines a typical experiment to evaluate the neuroprotective effects of L-carnitine against a known neurotoxin.

  • Cell Culture: Primary neurons or neuronal cell lines are cultured as described above.

  • Pre-treatment: Cells are pre-incubated with L-carnitine at various concentrations for a specific period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: A neurotoxic insult is introduced, such as exposure to glutamate, amyloid-beta, or an oxidative stressor like hydrogen peroxide (H₂O₂).[1][4]

  • Co-incubation: L-carnitine can be maintained in the culture medium along with the neurotoxin.

  • Assessment of Neuroprotection: The same endpoints as in the this compound protocol (cell viability, apoptosis, oxidative stress) are measured to determine the extent of protection conferred by L-carnitine.

Carnitine Uptake Inhibition Assay

This method is used to quantify the inhibitory effect of this compound on L-carnitine transport into neuronal cells.

  • Cell Culture: Neuronal cells are cultured to confluence in appropriate well plates.

  • Uptake Experiment: Cells are incubated with radiolabeled L-[³H]carnitine in the presence of increasing concentrations of unlabeled this compound.

  • Measurement: After a defined incubation period, the uptake is stopped, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki) or the IC50 value of this compound for the L-carnitine transporter. A study on rat brain slices showed that this compound inhibits L-carnitine uptake.[13]

Signaling Pathways and Mechanisms of Action

The opposing effects of D- and L-carnitine on neuronal health are rooted in their distinct interactions with cellular transport and metabolic pathways.

This compound: A Competitive Antagonist

The primary mechanism of this compound's neurotoxicity is its role as a competitive inhibitor of the organic cation transporter 2 (OCTN2), the primary transporter for L-carnitine into cells.[6][7] This inhibition leads to a functional deficiency of L-carnitine within neurons, even in the presence of adequate extracellular L-carnitine.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Carnitine_ext This compound OCTN2 OCTN2 Transporter D-Carnitine_ext->OCTN2 Binds and Blocks L-Carnitine_ext L-Carnitine L-Carnitine_ext->OCTN2 Transport Blocked L-Carnitine_int L-Carnitine Deficiency L-Carnitine Deficiency

Caption: this compound competitively inhibits the OCTN2 transporter, blocking L-carnitine uptake.

This induced L-carnitine deficiency disrupts mitochondrial function, leading to impaired fatty acid oxidation, reduced ATP production, and increased oxidative stress, ultimately culminating in neuronal apoptosis.

Deficiency L-Carnitine Deficiency ImpairedFAO Impaired Fatty Acid β-Oxidation Deficiency->ImpairedFAO ReducedATP Reduced ATP Production ImpairedFAO->ReducedATP OxidativeStress Increased Oxidative Stress ImpairedFAO->OxidativeStress Apoptosis Neuronal Apoptosis ReducedATP->Apoptosis OxidativeStress->Apoptosis

Caption: Consequences of this compound-induced L-carnitine deficiency in neurons.

L-Carnitine: A Multifaceted Neuroprotectant

L-carnitine's neuroprotective effects are multifaceted, involving direct antioxidant activity and the maintenance of mitochondrial health. By ensuring the efficient transport of fatty acids into the mitochondria, L-carnitine optimizes energy production and reduces the generation of reactive oxygen species.

cluster_cytosol Cytosol cluster_mito Mitochondria LCFA Long-Chain Fatty Acids CPT1 CPT1 LCFA->CPT1 Lcarnitine L-Carnitine Lcarnitine->CPT1 Acylcarnitine Acyl-Carnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 CPT2->Lcarnitine AcylCoA Acyl-CoA CPT2->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx ATP ATP BetaOx->ATP

Caption: The role of L-carnitine in mitochondrial fatty acid β-oxidation.

Furthermore, L-carnitine has been shown to modulate several signaling pathways associated with cell survival and neurogenesis, including the PTEN/Akt/mTOR, Wnt/β-catenin, and PKA pathways.[6][14]

Conclusion

The available evidence clearly delineates the opposing roles of this compound and L-carnitine in the nervous system. L-carnitine stands as a potent neuroprotective agent with a well-established role in mitochondrial function and cellular metabolism. Conversely, this compound's primary neurotoxic effect is mediated through the inhibition of L-carnitine's vital functions. This comparative guide underscores the critical importance of stereospecificity in drug design and development, particularly for compounds targeting metabolic pathways. Further research focusing on direct, quantitative comparisons of these isomers in neuronal models will provide a more granular understanding of their distinct effects and may unveil novel therapeutic strategies for neurodegenerative diseases.

References

A Comparative Guide to the Enzymatic Specificity of D-Carnitine versus L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-carnitine is a vital endogenous compound, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-producing pathway. Its stereoisomer, D-carnitine, is not biologically active and can act as a competitive inhibitor of several key enzymes and transporters involved in L-carnitine's metabolic functions. This guide provides a comparative analysis of the enzymatic specificity for these two isomers, supported by experimental data and detailed protocols, to aid researchers in understanding the metabolic implications and to inform drug development strategies.

Executive Summary: Stereospecificity is Key

The biological machinery responsible for carnitine metabolism and transport exhibits a high degree of stereospecificity, strongly favoring the L-isomer. The D-isomer, this compound, is largely inactive as a substrate and often acts as a competitive antagonist to L-carnitine, leading to potential depletion of L-carnitine and disruption of fatty acid metabolism. This guide will delve into the specifics of this stereoselectivity in three key protein families: Carnitine Acetyltransferase (CrAT), Carnitine Palmitoyltransferases (CPT), and the Organic Cation/Carnitine Transporter (OCTN2).

Comparative Quantitative Analysis

The following table summarizes the available kinetic data for the interaction of D- and L-carnitine with key enzymes and transporters. A lower Michaelis-Menten constant (Kₘ) indicates a higher affinity of the enzyme for the substrate, while the inhibition constant (Kᵢ) quantifies the potency of an inhibitor.

Enzyme/TransporterIsomerParameter (Unit)ValueOrganism/TissueComments
Carnitine Acetyltransferase (CrAT) L-CarnitineKₘ (µM)~250Pigeon Breast MuscleThis compound acts as a competitive inhibitor with respect to L-carnitine.
This compoundKᵢ (mM)~5.5Pigeon Breast MuscleThis compound has a significantly lower affinity (higher Kᵢ) compared to the Kₘ of L-carnitine.
Carnitine Palmitoyltransferase I (CPT I) L-CarnitineKₘ (µM)164 - 480Pig Liver and MuscleThe affinity for L-carnitine can vary depending on the tissue and dietary conditions.[1][2]
This compound-Not a substrate-This compound is not a substrate for CPT I and can act as an inhibitor.
Carnitine Palmitoyltransferase II (CPT II) L-Carnitine-Substrate-CPT II facilitates the reverse reaction of CPT I within the mitochondrial matrix.
This compound-Not a substrate-This compound is not utilized by CPT II.
Organic Cation/Carnitine Transporter 2 (OCTN2) L-CarnitineKₘ (µM)4.34 - 33.1Human, RatHigh-affinity, sodium-dependent transporter for L-carnitine.[3][4]
This compound-InhibitorHuman cell linesThis compound inhibits the uptake of acetyl-L-carnitine, indicating it competes for the transporter.[5]

Key Protein Systems: A Deeper Dive

Carnitine Acetyltransferase (CrAT)

Carnitine Acetyltransferase (CrAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function is crucial for buffering the acetyl-CoA/CoA ratio, which influences metabolic flexibility.

Specificity: Studies have shown that this compound acts as a competitive inhibitor of CrAT with respect to L-carnitine. This means that this compound binds to the active site of the enzyme but does not undergo the catalytic reaction, thereby blocking L-carnitine from binding and reducing the overall enzyme activity. The inhibition constant (Kᵢ) for this compound is in the millimolar range, indicating a much weaker interaction compared to the affinity of L-carnitine (Kₘ in the micromolar range).

Carnitine Palmitoyltransferase (CPT) System

The CPT system, comprising CPT I and CPT II, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation. CPT I, located on the outer mitochondrial membrane, converts long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix and converted back to acyl-CoAs by CPT II on the inner mitochondrial membrane.

Specificity: The CPT system is highly specific for L-carnitine. This compound is not a substrate for either CPT I or CPT II. The presence of this compound can competitively inhibit the activity of CPT I, thereby reducing the rate of fatty acid oxidation. This inhibition can lead to an accumulation of fatty acids in the cytoplasm and a decrease in cellular energy production from fat metabolism.

Organic Cation/Carnitine Transporter 2 (OCTN2)

OCTN2 is a high-affinity, sodium-dependent transporter responsible for the uptake of L-carnitine from the bloodstream into tissues such as muscle, heart, and kidney. It plays a critical role in maintaining systemic carnitine homeostasis.

Specificity: OCTN2 exhibits a strong preference for L-carnitine. This compound is a known inhibitor of L-carnitine transport via OCTN2. By competing with L-carnitine for the transporter's binding site, this compound can significantly reduce the uptake of L-carnitine into cells. This can lead to a state of secondary L-carnitine deficiency, even with adequate dietary intake of L-carnitine.

Experimental Protocols

Spectrophotometric Assay for Carnitine Acetyltransferase (CrAT) Activity

This assay measures the activity of CrAT by monitoring the production of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) to produce a colored product (TNB²⁻) that absorbs light at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Acetyl-CoA

  • L-carnitine and this compound

  • DTNB solution

  • Purified CrAT enzyme or tissue homogenate

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, Acetyl-CoA, and DTNB in a cuvette.

  • To determine the Kₘ for L-carnitine, vary the concentration of L-carnitine in the reaction mixture.

  • To determine the Kᵢ for this compound, use a fixed, sub-saturating concentration of L-carnitine and vary the concentration of this compound.

  • Initiate the reaction by adding the CrAT enzyme or tissue homogenate.

  • Immediately monitor the increase in absorbance at 412 nm over time.

  • The initial rate of the reaction is proportional to the enzyme activity.

  • Calculate Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation. Calculate Kᵢ using a Dixon plot or by non-linear regression analysis of the competitive inhibition model.

Radioisotopic Assay for Carnitine Palmitoyltransferase I (CPT I) Activity

This forward assay measures the rate of formation of radiolabeled palmitoyl-L-carnitine from palmitoyl-CoA and radiolabeled L-carnitine.

Materials:

  • Tris-HCl buffer (e.g., 117 mM, pH 7.4)

  • Palmitoyl-CoA

  • L-[³H]carnitine (radiolabeled)

  • Bovine Serum Albumin (BSA)

  • Mitochondrial preparation (e.g., isolated from tissue)

  • Scintillation fluid and counter

Procedure:

  • Prepare an incubation mixture containing Tris-HCl buffer, BSA, and the mitochondrial preparation.[6]

  • To determine the Kₘ for L-carnitine, vary the concentration of L-carnitine (a mixture of labeled and unlabeled) while keeping the concentration of palmitoyl-CoA constant.

  • To assess the inhibitory effect of this compound, perform the assay with a fixed concentration of L-[³H]carnitine in the presence of varying concentrations of this compound.

  • Initiate the reaction by adding palmitoyl-CoA.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Separate the radiolabeled palmitoyl-L-carnitine product from the unreacted L-[³H]carnitine (e.g., using an ion-exchange column).

  • Quantify the amount of product formed by liquid scintillation counting.

  • Calculate enzyme activity and kinetic parameters based on the amount of product formed over time.

Visualizations

Signaling Pathways and Experimental Workflows

L_Carnitine_Fatty_Acid_Shuttle cluster_cytosol Cytosol cluster_mito_mem Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 L_Carn_cyto L-Carnitine L_Carn_cyto->CPT1 D_Carn_cyto This compound D_Carn_cyto->CPT1 Inhibits Fatty_Acyl_Carn Acyl-Carnitine CPT1->Fatty_Acyl_Carn Forms CACT CACT CACT->L_Carn_cyto Transports Out Fatty_Acyl_Carn_matrix Fatty_Acyl_Carn_matrix CPT2 CPT II Fatty_Acyl_CoA_matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_matrix Reforms Fatty_Acyl_Carn->CACT Transports In Beta_Ox β-Oxidation Fatty_Acyl_CoA_matrix->Beta_Ox Enters L_Carn_matrix L-Carnitine L_Carn_matrix->CACT Fatty_Acyl_Carn_matrix->CPT2

Caption: The L-Carnitine fatty acid shuttle and the inhibitory site of this compound.

CrAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, Acetyl-CoA, DTNB) Mix Combine Mix, Substrates, and Enzyme in Cuvette Reagents->Mix Substrates Prepare Substrates (Varying [L-Carnitine] and/or [this compound]) Substrates->Mix Enzyme Prepare CrAT Enzyme (Purified or Homogenate) Enzyme->Mix Measure Monitor Absorbance at 412 nm (Formation of TNB²⁻) Mix->Measure Rates Calculate Initial Reaction Rates (V₀) Measure->Rates Plot Plot V₀ vs. [Substrate] Rates->Plot Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) Plot->Kinetics Competitive_Inhibition Enzyme Enzyme (e.g., CrAT) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds L_Carn L-Carnitine (Substrate) L_Carn->ES_Complex D_Carn This compound (Inhibitor) D_Carn->EI_Complex Product Product ES_Complex->Product Reaction Product->Enzyme

References

Safety Operating Guide

Proper Disposal of D-Carnitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of D-Carnitine in a research environment, ensuring the protection of personnel and the environment.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. The following procedures are based on established best practices for laboratory chemical waste management and information derived from Safety Data Sheets (SDS) for structurally similar compounds, such as L-Carnitine and DL-Carnitine hydrochloride. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] Work in a well-ventilated area, such as a fume hood, especially when handling powdered forms of the chemical to avoid dust formation.[2]

Quantitative Data Summary for this compound Disposal
ParameterGuidelineRegulatory Context
EPA Hazardous Waste Code Not explicitly listed. Manage as a non-hazardous industrial waste unless mixed with a listed hazardous substance.Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260-273).[3][4] State and local regulations may vary.
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste.[5][6]EPA regulations for waste accumulation at or near the point of generation.[5][6][7]
Sewer Disposal Prohibited for neat (undiluted) or concentrated forms.[8] Generally discouraged for any amount to prevent environmental contamination.[1]Local water authority regulations and institutional policies.
Incineration Temperature Typically >850°C for chemical waste incinerators.Dependent on the licensed waste disposal facility's capabilities and permits.
Container Rinsate For containers that held acutely hazardous waste, they must be triple rinsed.[8] While this compound is not classified as acutely hazardous, this is a best practice for all chemical waste containers. The rinsate must be collected as hazardous waste.[8]RCRA "empty container" rule (40 CFR 261.7).

Experimental Protocol: Preparation and Disposal of a this compound Solution for In Vitro Studies

This protocol outlines a typical workflow for preparing a this compound solution for cell culture experiments and the subsequent disposal of the prepared solution and contaminated materials.

Objective: To prepare a 10 mM stock solution of this compound and dispose of the resulting waste in accordance with safety and environmental guidelines.

Materials:

  • This compound powder

  • Sterile, deionized water

  • 70% Ethanol for disinfection

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes (15 mL and 50 mL)

  • Analytical balance

  • Weighing paper

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Preparation of 10 mM this compound Stock Solution: a. In a biological safety cabinet, weigh out the required amount of this compound powder on sterile weighing paper using an analytical balance. b. Transfer the powder to a sterile 15 mL conical tube. c. Add a small volume of sterile, deionized water to the tube to dissolve the powder. d. Once dissolved, bring the final volume to the desired level with sterile, deionized water to achieve a 10 mM concentration. e. Filter-sterilize the solution through a 0.22 µm filter into a new sterile 15 mL conical tube. f. Label the tube clearly with the compound name, concentration, date, and your initials.

  • Waste Segregation and Collection: a. Solid Waste: Dispose of the weighing paper and any contaminated pipette tips or other disposable plastics in a designated solid chemical waste container. b. Liquid Waste: Any unused this compound stock solution or cell culture media containing this compound should be collected in a clearly labeled liquid chemical waste container. Do not pour this waste down the drain. c. Sharps Waste: Needles and syringes used for filter sterilization must be disposed of in a designated sharps container.

  • Decontamination and Final Disposal: a. Wipe down the work surface in the biological safety cabinet with 70% ethanol. b. Non-disposable glassware should be rinsed with a small amount of an appropriate solvent (e.g., water), and the first rinse should be collected as hazardous liquid waste. c. Seal all waste containers and ensure they are properly labeled with "Hazardous Waste," the chemical name (this compound), and the approximate concentration. d. Arrange for pickup of the waste containers by a licensed professional waste disposal service.[9][10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials in a laboratory setting.

D_Carnitine_Disposal_Workflow This compound Disposal Decision Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_empty Empty Containers cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Disposables waste_type->solid_waste Solid liquid_waste Aqueous Solution of this compound or Contaminated Rinsate waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container storage Store Waste in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container Collect in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container liquid_container->storage rinse Triple Rinse with Appropriate Solvent empty_container->rinse rinsate_disposal Collect Rinsate as Liquid Chemical Waste rinse->rinsate_disposal defaced_container Deface Label and Dispose of Container as Regular Trash rinse->defaced_container rinsate_disposal->liquid_container pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Plan for this compound
  • Characterize the Waste: Determine if the this compound waste is in solid or liquid form. Also, identify any other chemicals mixed with the this compound waste, as this may affect the disposal route.

  • Segregate the Waste:

    • Solid this compound Waste: Collect unused or expired this compound powder, as well as contaminated items like gloves, weighing paper, and pipette tips, in a designated, leak-proof container for solid chemical waste.

    • Liquid this compound Waste: Collect aqueous solutions of this compound, experimental media containing this compound, and the first rinse of contaminated glassware in a designated, leak-proof container for liquid chemical waste.[8]

    • Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Label the Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant," if applicable based on the SDS for similar compounds).[6][11]

  • Store the Waste: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[5][7] This area should be at or near the point of waste generation and under the control of the laboratory personnel. Ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Arrange for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and final disposal of the this compound waste.[9][10] The most common method of disposal for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not attempt to dispose of this compound down the drain or in the regular trash.[1][8]

References

Essential Safety and Logistical Information for Handling D-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for D-Carnitine.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required to protect against accidental splashes or dust particles.
Hand Protection Chemically resistant gloves, such as nitrile, should be worn. It is crucial to inspect gloves for any signs of degradation or punctures before use.
Body Protection A standard laboratory coat, fully buttoned, is mandatory to protect against skin contact. For larger quantities, a chemical-resistant apron may be advisable.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.

Quantitative Data on PPE:

Glove MaterialSuitability for this compound (Qualitative)General Chemical Resistance
Nitrile Recommended for incidental contactGood resistance to a broad range of chemicals, including oils, acids, and aqueous solutions.
Neoprene Recommended for extended contactExcellent tensile strength and good resistance to a variety of chemicals.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of contamination and ensure the integrity of your research.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand its SDS.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a certified chemical fume hood.

  • Gather Materials: Have all necessary equipment, including PPE, weighing materials, and disposal containers, readily available.

  • Emergency Preparedness: Know the location of the nearest eyewash station and safety shower.

2. Handling the Solid Compound:

  • Don PPE: Put on your lab coat, safety glasses, and gloves before handling the compound.

  • Weighing: To minimize dust, handle the solid form of this compound with care. Use a weighing paper or a dedicated container. Avoid scooping in a manner that creates airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • Remove PPE: Remove gloves and lab coat before leaving the work area.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment and comply with regulations.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing papers, paper towels) in a clearly labeled, sealed container designated for non-hazardous chemical waste.[3]

  • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with your institution's and local regulations.[4][5] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated laboratory waste containers.

2. Container Management:

  • Empty Containers: Rinse empty this compound containers with a suitable solvent (e.g., water) three times. The rinsate should be collected and disposed of as liquid waste. Deface the label on the empty container before disposing of it in the regular trash.[4]

3. Spill Cleanup:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Containment: For small spills, gently cover the solid with a damp paper towel to prevent dust from becoming airborne.[6]

  • Cleanup: Carefully scoop the contained material into a labeled waste container. Clean the spill area with a wet cloth.

  • Disposal: Dispose of all cleanup materials as solid waste.

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Proper Ventilation prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh Solid Carefully handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste (Solid, Liquid, PPE) post3->disp1 disp2 Manage Empty Containers disp1->disp2 disp3 Follow Spill Cleanup Protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Carnitine
Reactant of Route 2
D-Carnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.